Dbco-peg4-dbco
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H50N4O8/c53-45(49-25-21-47(55)51-35-41-13-3-1-9-37(41)17-19-39-11-5-7-15-43(39)51)23-27-57-29-31-59-33-34-60-32-30-58-28-24-46(54)50-26-22-48(56)52-36-42-14-4-2-10-38(42)18-20-40-12-6-8-16-44(40)52/h1-16H,21-36H2,(H,49,53)(H,50,54) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDMQCKYINAWGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H50N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Dbco-peg4-dbco: Mechanism and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dbco-peg4-dbco, a homobifunctional crosslinker that has become an invaluable tool in the field of bioconjugation and drug development. We will delve into the core mechanism of action, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), and its practical applications. This document offers detailed experimental protocols and quantitative data to support researchers in leveraging this powerful molecule for their work in creating advanced biomolecular conjugates.
Introduction to this compound
This compound is a chemical linker molecule featuring two dibenzocyclooctyne (DBCO) groups connected by a hydrophilic polyethylene glycol (PEG4) spacer.[1][2] This symmetrical structure makes it a homobifunctional crosslinker, ideal for linking two azide-containing molecules.[2]
The key components of this compound are:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azides. This reactivity is the foundation of its utility in copper-free click chemistry, enabling fast and specific conjugation to azide-modified molecules without the need for a cytotoxic copper catalyst.
-
Polyethylene Glycol (PEG4) Spacer: A four-unit polyethylene glycol chain that acts as a hydrophilic spacer. The PEG linker enhances the water solubility of the molecule and its conjugates, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.[2]
The combination of these elements makes this compound a versatile reagent for creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), with high efficiency and specificity, particularly within biological systems.[3]
Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The fundamental mechanism of action for the DBCO moiety is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.
Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic copper(I) catalyst, making it ideal for in vivo applications and for use with sensitive biological samples. The reaction is driven by the significant ring strain of the dibenzocyclooctyne (DBCO) group. This inherent strain dramatically lowers the activation energy of the [3+2] cycloaddition with an azide-containing molecule, allowing the reaction to proceed rapidly and spontaneously under mild, physiological conditions (e.g., room temperature, in aqueous buffers). The result is the formation of a stable, covalent triazole linkage. This bioorthogonal reaction is highly specific; the DBCO and azide groups do not interact with or interfere with other functional groups commonly found in biological systems.
The reaction can be visualized as follows:
Quantitative Data
The efficiency and kinetics of the SPAAC reaction are critical for experimental design. The following tables summarize key quantitative data for DBCO-azide reactions.
| Parameter | Value | Notes |
| Molecular Formula | C₄₈H₅₀N₄O₈ | |
| Molecular Weight | 811.93 g/mol | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO, DMF, Methanol | |
| Storage Conditions | -20°C, desiccated, protected from light | DBCO-modified molecules can lose 3-5% of their reactivity towards azides over 4 weeks at 4°C or -20°C. For long-term storage, azide- and thiol-containing buffers should be avoided. |
| Parameter | Value (M⁻¹s⁻¹) | Conditions |
| General Range for DBCO Derivatives | ~0.1 - 2.0 | Reaction with benzyl azide at room temperature. The exact rate can vary based on the specific DBCO derivative and reaction conditions. |
| Sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | 0.32 - 0.85 | In PBS (pH 7). |
| Sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | In HEPES (pH 7). |
| DBCO-PEG5-Trastuzumab + Model Azides | 0.18 - 0.37 | In HEPES & PBS. The PEG spacer can reduce steric hindrance and increase reaction rates compared to constructs without a spacer. |
| Parameter | Value | Notes |
| Fluorescence Quantum Yield | 10.6% | This value was reported for the triazole product of a specific reaction between 2-azidoadenosine and a DBCO derivative. The quantum yield of the triazole product is highly dependent on the specific structures of the azide and cyclooctyne reactants. Many SPAAC products are not inherently fluorescent. |
Experimental Protocols
The following are detailed methodologies for the use of this compound in bioconjugation.
Protocol 1: General Procedure for Crosslinking Two Azide-Containing Biomolecules
This protocol provides a general workflow for crosslinking two different azide-modified biomolecules (Biomolecule-N₃ A and Biomolecule-N₃ B) using this compound.
Materials:
-
This compound
-
Azide-modified Biomolecule A (Biomolecule-N₃ A)
-
Azide-modified Biomolecule B (Biomolecule-N₃ B)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), HEPES, or other amine-free, azide-free buffer, pH 7.0-7.5.
-
Anhydrous DMSO or DMF
-
Quenching Reagent (optional): Azide-containing small molecule (e.g., sodium azide)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
Ensure Biomolecule-N₃ A and Biomolecule-N₃ B are in the desired reaction buffer at a known concentration.
-
-
Reaction Setup (Two-Step Approach to avoid homodimers):
-
To avoid the formation of homodimers (A-A or B-B), a two-step approach is recommended.
-
Step 1: First Conjugation:
-
Add a molar excess of Biomolecule-N₃ A to this compound (e.g., 2:1 molar ratio).
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours with gentle mixing.
-
-
Purification of the Intermediate:
-
Purify the resulting Biomolecule A-Dbco-peg4-dbco conjugate to remove unreacted Biomolecule-N₃ A and this compound. Size-exclusion chromatography is often suitable for this step.
-
-
Step 2: Second Conjugation:
-
Add the purified Biomolecule A-Dbco-peg4-dbco intermediate to Biomolecule-N₃ B. A 1:1.5 to 1:3 molar ratio of intermediate to Biomolecule-N₃ B is a good starting point.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.
-
-
-
Reaction Monitoring (Optional):
-
The progress of the reaction can be monitored by the decrease in the characteristic UV absorbance of the DBCO group at approximately 309 nm.
-
-
Purification of the Final Conjugate:
-
Purify the final crosslinked product (Biomolecule A-Dbco-peg4-dbco-Biomolecule B) from unreacted components using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis.
-
Protocol 2: Monitoring Reaction Progress via UV-Vis Spectroscopy
This protocol describes how to follow the progress of the SPAAC reaction by monitoring the disappearance of the DBCO absorbance.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Reaction mixture from Protocol 1
Procedure:
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to measure absorbance at approximately 309 nm.
-
Use a reference cuvette containing the reaction buffer and the azide-containing molecule to zero the instrument.
-
-
Data Acquisition:
-
Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.
-
Immediately start monitoring the absorbance at 309 nm over time. Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.
-
-
Data Analysis:
-
Plot the absorbance at 309 nm versus time. A decrease in absorbance indicates the consumption of the DBCO reagent.
-
Applications
The unique properties of this compound make it a powerful tool for a variety of applications in research and drug development.
-
Antibody-Drug Conjugates (ADCs): this compound can be used to link cytotoxic drugs to antibodies, creating targeted cancer therapies. The bioorthogonal nature of the SPAAC reaction allows for site-specific conjugation, leading to more homogeneous and effective ADCs.
-
PROTACs (Proteolysis-Targeting Chimeras): This linker can be used to synthesize PROTACs, which are molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.
-
Biomaterial and Surface Modification: The DBCO groups can be used to functionalize surfaces or hydrogels with azide-containing biomolecules for applications in tissue engineering, biosensors, and drug delivery.
-
Fluorescent Labeling and Imaging: By reacting with azide-modified fluorophores, this compound can be used to label and visualize biomolecules in living cells.
-
Nucleic Acid Circularization: The homobifunctional nature of this compound makes it suitable for the circularization of DNA or RNA strands that have been modified with azides at both ends.
Conclusion
This compound is a highly versatile and efficient homobifunctional crosslinker for copper-free click chemistry. Its robust mechanism of action, biocompatibility, and the hydrophilic properties of the PEG spacer have established it as a critical tool for researchers and scientists in the life sciences. The ability to specifically and efficiently crosslink azide-containing molecules under mild conditions opens up a wide range of possibilities for the development of novel therapeutics, diagnostics, and research tools. This guide provides the foundational knowledge and practical protocols to successfully implement this compound in a variety of bioconjugation applications.
References
An In-depth Technical Guide to DBCO-PEG4-DBCO: A Homobifunctional Linker for Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of DBCO-PEG4-DBCO, a homobifunctional crosslinker pivotal in the field of bioconjugation. Designed for professionals in research and drug development, this document details the core attributes of this compound, offers structured data for easy interpretation, and provides detailed experimental protocols for its application.
Core Concepts: Structure and Functionality
This compound is a chemical linker featuring two dibenzocyclooctyne (DBCO) groups at either end of a central hydrophilic tetraethylene glycol (PEG4) spacer.[1][2] This symmetrical structure allows for the crosslinking of two azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
The DBCO groups are highly reactive towards azides due to the significant ring strain of the cyclooctyne ring. This intrinsic reactivity enables the formation of a stable triazole linkage under mild, aqueous conditions, making it an ideal tool for conjugating sensitive biomolecules without the need for a cytotoxic copper catalyst.[1][3] The PEG4 spacer enhances the water solubility of the molecule, reduces steric hindrance between the conjugated partners, and can help to minimize aggregation.
Key advantages of using this compound include:
-
Homobifunctional Reactivity: The two DBCO groups facilitate the crosslinking of two azide-modified molecules or the circularization of a single molecule bearing two azide groups.
-
Biocompatibility: The absence of a copper catalyst makes the reaction suitable for applications in living systems and with delicate biological samples.
-
High Efficiency and Specificity: The SPAAC reaction is highly efficient, often achieving near-quantitative yields, and the DBCO and azide groups are bioorthogonal, meaning they react specifically with each other without cross-reacting with other functional groups found in biological systems.
-
Enhanced Solubility: The hydrophilic PEG4 spacer improves the aqueous solubility of the linker and the resulting conjugates.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the tables below for easy reference and comparison.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 1,1'-(2,2'-(2,2'-(Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl))bis(5,6-didehydro-11,12-dihydrodibenzo[b,f]azocine) | N/A |
| CAS Number | 2182601-68-7 | |
| Molecular Formula | C48H50N4O8 | |
| Molecular Weight | 811 g/mol | |
| Appearance | Yellow gel | |
| Purity | ≥ 98% (HPLC) |
Table 2: Solubility and Storage of this compound
| Property | Details | Reference(s) |
| Solubility | Soluble in DMSO, MeOH, DMF | |
| Storage Conditions | Store at -20 °C, protected from light and moisture (desiccate) | |
| Shelf Life | 12 months unopened after receipt |
Table 3: Stability Profile of DBCO Moieties
| Condition | Temperature | Duration | Stability | Notes | Reference(s) |
| pH 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation of the DBCO ring. | |
| pH 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal for short-term storage of working solutions. | |
| pH 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Good stability for typical reaction times at room temperature. | |
| pH 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | Increased temperature can accelerate degradation. | |
| pH 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable. |
Experimental Protocols
The following sections provide detailed methodologies for key applications of this compound. These protocols are intended as a starting point and may require optimization for specific applications.
General Considerations for Handling this compound
-
Reagent Preparation: For a 10 mM stock solution, add 123 µL of a suitable solvent (e.g., anhydrous DMSO or DMF) per 1 mg of this compound. It is recommended to prepare stock solutions fresh before use. For long-term storage, aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.
-
Buffer Selection: Avoid buffers containing azides (e.g., sodium azide as a preservative) as they will react with the DBCO groups.
Protocol for Crosslinking Two Azide-Modified Molecules
This protocol describes a two-step approach to crosslink two different azide-containing molecules (Molecule A-N3 and Molecule B-N3) to minimize the formation of homodimers.
Materials:
-
This compound
-
Molecule A-N3 (e.g., an azide-modified antibody)
-
Molecule B-N3 (e.g., an azide-modified small molecule drug)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine- and azide-free buffer.
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography (SEC), dialysis)
Procedure:
Step 1: Reaction with the First Azide-Modified Molecule (Molecule A-N3)
-
Prepare Reactants:
-
Dissolve Molecule A-N3 in the Reaction Buffer to the desired concentration.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
-
First Coupling Reaction:
-
Add a molar excess of this compound (e.g., 5- to 10-fold) to the solution of Molecule A-N3. The final concentration of the organic solvent should be kept below 10-20% to maintain the integrity of biomolecules like proteins.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the Intermediate:
-
Remove the excess unreacted this compound from the reaction mixture using an appropriate purification method such as SEC or dialysis. This step is crucial to prevent the formation of homodimers of Molecule B-N3 in the next step.
-
Step 2: Reaction with the Second Azide-Modified Molecule (Molecule B-N3)
-
Prepare the Second Reactant:
-
Dissolve Molecule B-N3 in the Reaction Buffer.
-
-
Second Coupling Reaction:
-
Add the purified DBCO-PEG4-Molecule A conjugate from Step 1 to the solution of Molecule B-N3. A slight molar excess (e.g., 1.5- to 3-fold) of Molecule B-N3 may be used to ensure complete reaction of the remaining DBCO group.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Final Purification:
-
Purify the final conjugate (Molecule A-PEG4-Molecule B) from unreacted Molecule B-N3 and any other impurities using a suitable purification method (e.g., SEC, HPLC).
-
Protocol for Circularization of a Linear Azide-Modified Oligonucleotide
This protocol outlines a general procedure for the intramolecular cyclization of a linear DNA or RNA oligonucleotide containing azide modifications at both the 5' and 3' ends.
Materials:
-
This compound
-
Linear oligonucleotide with 5'-azide and 3'-azide modifications
-
Reaction Buffer: e.g., 1x PBS, pH 7.4
-
Anhydrous DMSO or DMF
-
Purification system (e.g., HPLC, PAGE)
Procedure:
-
Prepare Reactants:
-
Dissolve the dual azide-modified oligonucleotide in the Reaction Buffer. To favor intramolecular cyclization over intermolecular polymerization, it is recommended to work at a low oligonucleotide concentration (e.g., in the low micromolar range).
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
-
Cyclization Reaction:
-
Add this compound to the oligonucleotide solution. A slight molar excess of the linker (e.g., 1.1 to 1.5-fold) is recommended to drive the reaction to completion.
-
Incubate the reaction for 4-17 hours at room temperature. The optimal reaction time should be determined empirically.
-
-
Purification of the Circular Oligonucleotide:
-
Purify the circular oligonucleotide from the unreacted linear oligonucleotide, excess this compound, and any linear or circular oligomers using a suitable method such as reverse-phase HPLC or denaturing polyacrylamide gel electrophoresis (PAGE). The circular product is expected to have a different retention time (HPLC) or mobility (PAGE) compared to the linear precursor.
-
-
Analysis:
-
Confirm the successful circularization of the oligonucleotide using techniques such as mass spectrometry or by demonstrating resistance to exonuclease digestion.
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate logical workflows for key applications of this compound.
Caption: Workflow for the two-step synthesis of a conjugate using this compound.
Caption: Workflow for the circularization of a dual azide-modified oligonucleotide.
References
An In-depth Technical Guide on the Synthesis and Purification of Dbco-peg4-dbco
This guide provides a comprehensive overview of the synthesis and purification of Dbco-peg4-dbco, a homobifunctional linker essential for advanced bioconjugation and drug delivery applications. The document outlines a feasible synthetic pathway, detailed experimental protocols, purification strategies, and expected analytical characterization for researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable tool in chemical biology and pharmaceutical sciences, featuring two dibenzocyclooctyne (DBCO) groups linked by a hydrophilic tetraethylene glycol (PEG4) spacer.[1][2] The DBCO moieties enable copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), for efficient and specific conjugation to azide-modified molecules in complex biological environments.[3][4] The PEG4 spacer enhances aqueous solubility, reduces aggregation of conjugates, and provides spatial separation between the conjugated molecules.[5] This homobifunctional architecture makes it ideal for crosslinking applications, such as in the formation of antibody-drug conjugates (ADCs), hydrogel modifications, and the circularization of nucleic acids.
Proposed Synthesis Route
The synthesis of this compound can be achieved through a two-step process starting from commercially available precursors. The proposed route involves the reaction of a diamine-functionalized PEG linker with an activated DBCO derivative.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
3.1. Materials
| Material | Supplier | Notes |
| Amino-PEG4-Amine | Commercially Available | |
| DBCO-NHS Ester | Commercially Available | |
| Anhydrous N,N-Dimethylformamide (DMF) | Sigma-Aldrich | |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | |
| Dichloromethane (DCM) | Fisher Scientific | |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | |
| Diethyl Ether | Fisher Scientific | |
| Water, HPLC Grade | Fisher Scientific | |
| Acetonitrile, HPLC Grade | Fisher Scientific |
3.2. Synthesis of this compound
This protocol describes the amide coupling reaction between Amino-PEG4-Amine and DBCO-NHS Ester.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Amino-PEG4-Amine (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the solution, add DIPEA (2.5 eq) and stir for 15 minutes at room temperature. Subsequently, add a solution of DBCO-NHS Ester (2.2 eq) in a minimum amount of anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification
The crude this compound is purified by preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
4.1. Preparative RP-HPLC
| Parameter | Condition |
| Column | C18 silica column |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | A linear gradient of Mobile Phase B |
| Detection | UV at 254 nm and 309 nm |
4.2. Post-Purification
-
Fraction Collection: Collect the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Lyophilization: Lyophilize the pure fractions to obtain the final this compound as a solid or oil.
Diagram of the Purification Workflow
Caption: Purification workflow for this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed by the following analytical techniques:
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include aromatic protons of the DBCO moiety (typically in the range of 7.0-7.8 ppm) and characteristic peaks for the PEG linker (around 3.6 ppm).
-
¹³C NMR: Will show the presence of the alkyne carbons of the DBCO group and the carbonyl carbons of the amide bonds.
5.2. Mass Spectrometry (MS)
The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 811.9 g/mol .
5.3. High-Performance Liquid Chromatography (HPLC)
Analytical RP-HPLC should be used to determine the purity of the final product, which is typically expected to be ≥ 95%.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₈H₅₀N₄O₈ | |
| Molecular Weight | 811 g/mol | |
| CAS Number | 2182601-68-7 | |
| Purity | ≥ 95% (HPLC) | |
| Appearance | Off-white to yellow solid or gel | |
| Solubility | Soluble in DMSO, DMF, MeOH | |
| Storage | -20°C, desiccated, protected from light |
Table 2: Typical Reaction Parameters for this compound Synthesis
| Parameter | Condition |
| Stoichiometry (Amino-PEG4-Amine : DBCO-NHS Ester) | 1 : 2.2 |
| Solvent | Anhydrous DMF |
| Base | DIPEA (2.5 eq) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
Conclusion
This technical guide provides a detailed protocol for the synthesis and purification of this compound. The described method, utilizing a straightforward amide coupling reaction followed by RP-HPLC purification, offers a reliable means of producing this important homobifunctional linker for a variety of bioconjugation applications. Proper analytical characterization is crucial to ensure the identity and purity of the final product.
References
In-Depth Technical Guide to DBCO-PEG4-DBCO: A Homobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of DBCO-PEG4-DBCO, a homobifunctional crosslinker, and its applications in bioconjugation. Detailed experimental protocols and workflow visualizations are included to facilitate its use in research and development.
Core Properties of this compound
This compound is a valuable tool in bioconjugation, featuring two dibenzocyclooctyne (DBCO) groups separated by a hydrophilic four-unit polyethylene glycol (PEG4) spacer. The DBCO moieties enable copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for rapid and specific covalent bond formation with azide-containing molecules. This reaction is bioorthogonal, meaning it can proceed in complex biological systems without interfering with native biochemical processes. The PEG4 spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance between conjugated molecules.
Quantitative Data Summary
The table below summarizes the key physicochemical properties of this compound. It is important to note that while most suppliers report a molecular formula of C48H50N4O8 and a corresponding molecular weight of approximately 811 g/mol , some variations exist in the literature and commercial sources. Researchers should refer to the certificate of analysis for the specific batch being used.
| Property | Value |
| Molecular Formula | C48H50N4O8[1][2][3][4][5] |
| Molecular Weight | 811 g/mol or 810.93 g/mol |
| Purity | Typically ≥95% (determined by HPLC) |
| Appearance | White to yellow solid or viscous liquid |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
| Storage Conditions | -20°C, desiccated, and protected from light |
Key Applications
This compound is a versatile crosslinker employed in a variety of applications, including:
-
Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to antibodies for targeted cancer therapy.
-
PROTAC® Development: As a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.
-
Fluorescent Labeling: Attaching fluorescent dyes to biomolecules for imaging and tracking in cellular studies.
-
Biomolecule Immobilization: Attaching proteins, peptides, or nucleic acids to surfaces for diagnostic and research applications.
-
Hydrogel Formation: Crosslinking azide-modified polymers to form biocompatible hydrogels.
Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound and related reagents in bioconjugation.
General Protocol for Bioconjugation via Copper-Free Click Chemistry
This protocol outlines the general steps for conjugating a DBCO-containing molecule to an azide-containing molecule.
Materials:
-
This compound
-
Azide-containing molecule (e.g., protein, peptide, fluorescent probe)
-
Reaction Buffer: Amine- and azide-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-7.5.
-
Organic Solvent: Anhydrous DMSO or DMF for dissolving this compound.
-
Purification System: Size-exclusion chromatography (SEC) or dialysis equipment.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Dissolve the azide-containing molecule in the reaction buffer.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of the azide-containing molecule. A 1.5 to 3-fold molar excess of one reactant over the other is often used to drive the reaction to completion.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours with gentle mixing. Reaction times may require optimization depending on the specific reactants.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Protocol for Fluorescent Labeling of Live Cells
This protocol describes the metabolic labeling of live cells with an azide-modified sugar, followed by fluorescent labeling using a DBCO-functionalized fluorescent dye.
Materials:
-
Mammalian cells of interest
-
Cell culture medium
-
Azide-modified sugar (e.g., Ac4ManNAz)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-TAMRA)
-
Live cell imaging buffer (e.g., phenol red-free medium with HEPES)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells in a suitable vessel.
-
Prepare a stock solution of the azide-modified sugar in DMSO.
-
Add the azide-modified sugar stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide sugar into cell surface glycans.
-
-
Cell Preparation:
-
Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer.
-
-
Fluorescent Labeling:
-
Dilute the DBCO-functionalized fluorescent dye in the live cell imaging buffer to the desired final concentration (typically 1-10 µg/mL).
-
Add the dye solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing and Imaging:
-
Remove the dye solution and wash the cells three times with pre-warmed live cell imaging buffer.
-
Add fresh live cell imaging buffer to the cells and proceed with imaging on a fluorescence microscope.
-
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate common experimental workflows involving this compound and related reagents.
Caption: A typical experimental workflow for a two-step bioconjugation using this compound.
Caption: Experimental workflow for live-cell imaging using metabolic labeling and click chemistry.
References
The Pivotal Role of the PEG4 Spacer in Dibenzocyclooctyne (Dbco) Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation, the precise and efficient linking of molecules is fundamental to the development of sophisticated therapeutics and diagnostics. Dibenzocyclooctyne (Dbco) reagents have become a cornerstone of copper-free click chemistry, enabling specific and bioorthogonal ligations in complex biological environments. A critical advancement in the utility of Dbco reagents has been the incorporation of a tetraethylene glycol (PEG4) spacer. This technical guide provides an in-depth exploration of the multifaceted role of the PEG4 spacer in Dbco linkers, detailing its impact on physicochemical properties, reaction kinetics, and overall conjugate performance, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Core Functionalities and Advantages of the PEG4 Spacer
The integration of a PEG4 spacer into Dbco linkers is a strategic design choice that confers several significant advantages, addressing key challenges in bioconjugation.[1]
-
Enhanced Aqueous Solubility: A primary challenge in bioconjugation is the inherent hydrophobicity of many labeling reagents, including the Dbco moiety itself.[1] This can lead to poor solubility in the aqueous buffers required for most biological experiments. The hydrophilic nature of the repeating ethylene oxide units in the PEG4 spacer significantly improves the water solubility of the Dbco reagent.[1] This is crucial for preventing aggregation and maintaining the biological activity of the conjugated biomolecule.[2]
-
Mitigation of Aggregation: The hydrophobic nature of many payloads, particularly in the context of Antibody-Drug Conjugates (ADCs), can induce aggregation of the final conjugate. The PEG4 spacer acts as a hydrophilic shield, preventing the close packing of conjugated molecules and thereby reducing the propensity for aggregation.
-
Reduced Steric Hindrance: The defined length of the PEG4 spacer provides critical spatial separation between the Dbco group and the biomolecule to which it is attached. This extension minimizes steric hindrance, allowing for more efficient access of the azide-containing binding partner to the Dbco moiety, which can lead to faster and more complete conjugation reactions.
-
Improved Pharmacokinetics: In the context of therapeutic molecules like ADCs, the incorporation of a PEG spacer can favorably modulate the pharmacokinetic profile. By increasing the hydrophilicity and hydrodynamic radius of the conjugate, PEGylation can reduce renal clearance, leading to a longer circulation half-life. This extended exposure can enhance the therapeutic window of the drug.
-
Enhanced Biocompatibility: PEG is well-established as a biocompatible and non-immunogenic polymer. Its incorporation into Dbco linkers can help to reduce the immunogenicity of the resulting bioconjugate by masking potential epitopes on the payload or the linker itself.
Data Presentation: Quantitative Analysis
The inclusion of a PEG4 spacer has a quantifiable impact on the properties of Dbco linkers and the resulting conjugates. The following tables summarize key quantitative data.
| Reagent | Aqueous Solubility | Notes |
| Dbco-NHS Ester | Poorly soluble in aqueous buffers. Requires dissolution in an organic solvent like DMSO or DMF prior to addition to the aqueous reaction mixture. | The hydrophobicity of the Dbco moiety limits its direct use in aqueous media. |
| Dbco-PEG4-NHS Ester | Soluble in aqueous buffers up to 5.5 mM. | The hydrophilic PEG4 spacer significantly enhances water solubility. |
| Dbco-PEG4-Maleimide | Soluble in aqueous buffers up to 6.6 mM. | The reaction solution may initially appear cloudy but typically clears as the reaction progresses. |
| Property | Impact of PEGylation | Quantitative Example |
| Reaction Kinetics | Reduces steric hindrance, potentially leading to faster and more complete reactions. | While direct rate constant comparisons for Dbco vs. Dbco-PEG4 are not readily available, the principle of reduced steric hindrance is well-established in bioconjugation. |
| Stability | The hydrophilic shield provided by the PEG linker is believed to enhance the overall stability of the conjugated biomolecule in biological environments by reducing non-specific interactions. | DBCO has a reported half-life of approximately 71 minutes in the presence of glutathione (GSH). The PEG spacer can help protect the conjugate from such interactions. |
| Pharmacokinetics (Half-life) | Longer PEG chains significantly extend the circulation half-life of conjugates. | In a study on affibody-drug conjugates, a 10 kDa PEG chain extended the half-life by 11.2-fold. Even shorter PEG chains contribute to improved pharmacokinetics. |
| In Vitro Cytotoxicity of ADCs | Longer PEG chains may lead to a reduction in immediate in vitro cytotoxicity, potentially due to slower internalization or steric hindrance. | Modification with 4 kDa and 10 kDa PEG chains reduced the in vitro cytotoxicity of an affibody-MMAE conjugate by approximately 4.5- and 22-fold, respectively. |
Experimental Protocols
Detailed methodologies for common bioconjugation experiments using Dbco-PEG4 reagents are provided below.
Antibody Labeling with Dbco-PEG4-NHS Ester
This protocol describes the conjugation of a Dbco-PEG4 linker to an antibody via the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines (e.g., lysine residues) on the antibody.
Materials:
-
Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Dbco-PEG4-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Dbco-PEG4-NHS Ester in anhydrous DMSO or DMF.
-
Reaction Setup: Add the Dbco-PEG4-NHS Ester stock solution to the antibody solution. A 10- to 50-fold molar excess of the Dbco reagent over the antibody is typically used, depending on the antibody concentration.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted Dbco reagent and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Bioconjugation with Dbco-PEG4-Maleimide
This protocol outlines the conjugation of a thiol-containing molecule (e.g., a protein with a cysteine residue) with a Dbco-PEG4-Maleimide linker.
Materials:
-
Thiol-containing protein (in a sulfhydryl-free buffer, pH 6.5-7.5)
-
Dbco-PEG4-Maleimide
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M cysteine or 2-mercaptoethanol)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Reagent Preparation: Immediately before use, prepare a 5-20 mM stock solution of Dbco-PEG4-Maleimide in anhydrous DMSO or DMF.
-
Reaction Setup: Add the Dbco-PEG4-Maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of the maleimide reagent over the protein is typically used.
-
Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C.
-
Quenching: Add a quenching solution to cap any unreacted maleimide groups.
-
Purification: Purify the Dbco-labeled protein using a desalting column or dialysis.
Mandatory Visualizations
Diagrams illustrating key workflows and concepts are provided below using the Graphviz DOT language.
Conclusion
The incorporation of a PEG4 spacer into Dbco linkers represents a significant advancement in the field of bioconjugation. By enhancing aqueous solubility, mitigating aggregation, reducing steric hindrance, and improving the pharmacokinetic profile of conjugates, the PEG4 spacer addresses several critical challenges faced by researchers and drug developers. The strategic use of Dbco-PEG4 linkers facilitates the development of more robust and efficacious bioconjugates, including next-generation antibody-drug conjugates and other targeted therapeutics. This technical guide provides a comprehensive overview of the core principles, quantitative data, and practical protocols to aid in the successful application of these versatile chemical tools.
References
The Strategic Advantage of Homobifunctional DBCO Reagents: An In-depth Technical Guide
In the landscape of bioconjugation, the pursuit of precision, efficiency, and biocompatibility is paramount. The advent of click chemistry, particularly the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has revolutionized the field by enabling the covalent ligation of molecules in complex biological environments.[1] At the forefront of this technology are dibenzocyclooctyne (DBCO) reagents. This guide provides a comprehensive technical overview of the core advantages of homobifunctional DBCO reagents, their applications in research and drug development, and detailed experimental protocols for their use.
Core Advantages of Homobifunctional DBCO Reagents
Homobifunctional DBCO reagents, which possess a DBCO moiety at both ends of a linker, offer a unique set of advantages for crosslinking and macrocyclization applications. These advantages stem from the inherent properties of the DBCO group and the symmetrical design of the reagent.
1. Biocompatibility and Bioorthogonality: A Copper-Free Approach
The most significant advantage of the DBCO-azide reaction is its bioorthogonality. The reaction proceeds efficiently under physiological conditions without the need for a cytotoxic copper(I) catalyst, which can be detrimental to living cells and organisms.[1][2] This makes homobifunctional DBCO reagents ideal for in vivo applications, including live-cell imaging and the study of protein-protein interactions in their native environment. The DBCO and azide functional groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring minimal off-target labeling and high specificity.[3][4]
2. High Reaction Efficiency and Fast Kinetics
DBCO is a strained cyclooctyne, and this ring strain is the driving force for its rapid cycloaddition reaction with azides. This strain-promoted reaction exhibits fast kinetics, often leading to high to quantitative yields of the stable triazole linkage. The efficiency of the reaction allows for the use of low concentrations of the reagents, which is particularly advantageous when working with precious or sensitive biomolecules.
3. Versatility in Application: Crosslinking and Circularization
The presence of two DBCO groups allows for either the simultaneous or sequential crosslinking of two azide-modified molecules. This is particularly useful for studying protein-protein interactions, assembling antibody-drug conjugates (ADCs), or creating functionalized hydrogels. Furthermore, these reagents are highly effective for the intramolecular cyclization of biomolecules that have been modified with terminal azides, such as in the formation of circular DNA or RNA constructs.
4. Enhanced Solubility and Reduced Steric Hindrance
Many commercially available homobifunctional DBCO reagents incorporate polyethylene glycol (PEG) spacers (e.g., DBCO-PEG4-DBCO). The PEG linker enhances the aqueous solubility of the reagent and its conjugates, which is crucial for biological applications. It also provides a flexible spacer that minimizes steric hindrance between the conjugated molecules, allowing for more efficient reactions and preserving the native conformation and function of the biomolecules.
5. Stability and Controllability
Both the DBCO and azide functional groups exhibit long-term stability on biomolecules prior to conjugation, allowing for the preparation and storage of activated molecules. While the DBCO group's reactivity can decrease over time, DBCO-modified antibodies can be stored at -20°C for up to a month. The homobifunctional nature of these reagents also allows for a high degree of control over the crosslinking process. By manipulating the stoichiometry of the reactants, either a one-step or a more controlled two-step crosslinking can be achieved to minimize the formation of undesired oligomers.
Quantitative Data Summary
The following tables summarize key quantitative data for reactions involving DBCO reagents, providing a reference for experimental design.
| Parameter | Value | Notes |
| Purity | ≥ 98% (HPLC) | Typical purity for commercially available reagents. |
| Shelf Life | 12 months (unopened) | When stored at -20°C in a dry, dark environment. |
| Solubility | DMSO, MeOH, DMF | Soluble in common organic solvents. |
| DBCO Stability on IgG | ~3-5% loss of reactivity | Over 4 weeks at 4°C or -20°C. |
| Reaction Parameter | Recommended Range | Notes |
| Molar Excess (DBCO-NHS ester to Protein) | 10 to 50-fold | For initial protein modification. |
| Molar Excess (Azide-modified molecule to DBCO-Protein) | 1.5 to 4-fold | For the click reaction step. |
| Reaction Time (SPAAC) | 2-12 hours | Can be extended overnight at 4°C for improved efficiency. |
| Optimal pH | 7.0 - 9.0 | For reactions in aqueous buffers like PBS. |
| Temperature | 4°C to 37°C | Reactions are efficient across this range. |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing homobifunctional DBCO reagents. It is important to note that optimization may be required for specific biomolecules and applications.
Protocol 1: One-Step Crosslinking of Two Azide-Modified Proteins
This protocol describes the direct crosslinking of two different proteins that have been pre-functionalized with azide groups.
Materials:
-
Azide-modified Protein A (in PBS, pH 7.4)
-
Azide-modified Protein B (in PBS, pH 7.4)
-
Homobifunctional DBCO reagent (e.g., this compound)
-
Anhydrous DMSO
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 (azide-free)
-
Size-Exclusion Chromatography (SEC) column for purification
Methodology:
-
Reagent Preparation: Prepare a 10 mM stock solution of the homobifunctional DBCO reagent in anhydrous DMSO.
-
Reaction Setup: In a microcentrifuge tube, combine equimolar amounts of Azide-modified Protein A and Azide-modified Protein B in the Reaction Buffer.
-
Crosslinking Reaction: Add the homobifunctional DBCO reagent stock solution to the protein mixture at a final molar ratio of 1:1 (DBCO reagent to total protein). The final DMSO concentration should be kept below 20% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the crosslinked conjugate from excess reagent and unreacted proteins using an SEC column equilibrated with PBS.
-
Analysis: Analyze the purified fractions by SDS-PAGE to confirm the formation of the crosslinked product, which will have a higher molecular weight than the individual proteins.
Protocol 2: Two-Step Sequential Crosslinking of Two Azide-Modified Proteins
This protocol allows for a more controlled crosslinking by first reacting one end of the homobifunctional DBCO reagent with the first protein, purifying the intermediate, and then reacting the other end with the second protein.
Materials:
-
Azide-modified Protein A (in PBS, pH 7.4)
-
Azide-modified Protein B (in PBS, pH 7.4)
-
Homobifunctional DBCO reagent (e.g., this compound)
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 7.4 (azide-free)
-
SEC column
Methodology:
-
First Reaction: a. Prepare a 10 mM stock solution of the homobifunctional DBCO reagent in anhydrous DMSO. b. In a microcentrifuge tube, combine Azide-modified Protein A with a 5 to 10-fold molar excess of the homobifunctional DBCO reagent in the Reaction Buffer. c. Incubate for 2-4 hours at room temperature.
-
Intermediate Purification: a. Purify the DBCO-Protein A conjugate from excess homobifunctional DBCO reagent using an SEC column.
-
Second Reaction: a. Combine the purified DBCO-Protein A conjugate with a 1.5 to 3-fold molar excess of Azide-modified Protein B. b. Incubate for 4-12 hours at room temperature or overnight at 4°C.
-
Final Purification: a. Purify the final Protein A-DBCO-Protein B conjugate using an SEC column.
-
Analysis: a. Analyze the purified product by SDS-PAGE to confirm the formation of the heterodimeric conjugate.
Protocol 3: Circularization of an Azide-Terminated Oligonucleotide
This protocol describes the intramolecular cyclization of a linear oligonucleotide modified with azides at both termini.
Materials:
-
5',3'-diazido-oligonucleotide
-
Homobifunctional DBCO reagent (e.g., this compound)
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 7.4 (azide-free)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
Methodology:
-
Reagent Preparation: Prepare a 10 mM stock solution of the homobifunctional DBCO reagent in anhydrous DMSO.
-
Reaction Setup: Dissolve the 5',3'-diazido-oligonucleotide in the Reaction Buffer to a final concentration of 10-50 µM. The reaction should be performed at a low oligonucleotide concentration to favor intramolecular cyclization over intermolecular oligomerization.
-
Cyclization Reaction: Add the homobifunctional DBCO reagent to the oligonucleotide solution at a 1.2-fold molar excess.
-
Incubation: Incubate the reaction overnight at room temperature.
-
Analysis: Analyze the reaction mixture by denaturing PAGE. The circularized oligonucleotide will exhibit slower migration compared to its linear precursor.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key chemical reaction, experimental workflows, and a conceptual representation of a protein-protein interaction study.
References
A Technical Guide to Copper-Free Click Chemistry with DBCO-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of copper-free click chemistry, with a specific focus on the versatile homobifunctional crosslinker, DBCO-PEG4-DBCO. This document outlines the core principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), details the physicochemical properties and applications of this compound, and provides detailed experimental protocols for its use in key applications such as biomolecule crosslinking and nucleic acid circularization.
Introduction to Copper-Free Click Chemistry
The concept of "click chemistry," first introduced by K. Barry Sharpless and his colleagues in 2001, describes a class of reactions that are modular, high-yielding, and produce minimal byproducts.[1] Among the most significant advancements in this field is the development of copper-free click chemistry, which circumvents the need for cytotoxic copper catalysts, making it exceptionally well-suited for biological applications.[2]
At the heart of copper-free click chemistry is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction involves a dibenzocyclooctyne (DBCO) group, a strained alkyne, which reacts spontaneously with an azide-functionalized molecule to form a stable triazole linkage.[1][3] The inherent ring strain of the DBCO moiety accelerates the reaction, allowing it to proceed efficiently at physiological temperatures and pH.[1] The DBCO and azide functional groups are bioorthogonal, meaning they do not react with other functional groups typically found in biological systems, ensuring high specificity.
The Role of this compound
This compound is a homobifunctional crosslinker, meaning it possesses two identical reactive groups—in this case, two DBCO moieties. These are separated by a hydrophilic tetraethylene glycol (PEG4) spacer. This unique structure offers several advantages:
-
Homobifunctional Reactivity: The two DBCO groups allow for the crosslinking of two azide-containing molecules or the circularization of a molecule containing two azide groups.
-
PEG4 Spacer: The hydrophilic PEG4 spacer enhances the aqueous solubility of the molecule and its conjugates, reduces the potential for aggregation, and provides a flexible linker that minimizes steric hindrance between the conjugated molecules.
-
Biocompatibility: As with all SPAAC reactions, the use of this compound avoids the need for a cytotoxic copper catalyst, making it ideal for applications involving sensitive biomolecules and in living systems.
Quantitative Data
The following tables summarize the key physicochemical and reaction properties of this compound and the associated copper-free click chemistry reaction.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄₈H₅₀N₄O₈ | |
| Molecular Weight | 810.93 g/mol | |
| Purity | Typically ≥95% (by HPLC) | |
| Appearance | Yellow gel | |
| Solubility | Soluble in DMSO, DMF, MeOH | |
| Storage Conditions | -20°C, desiccated, protected from light |
Table 2: Reaction Conditions and Kinetic Data for DBCO-Azide Reaction
| Parameter | Recommended Conditions/Value | Source(s) |
| Reaction Temperature | 4°C to 37°C | |
| Reaction pH | 7.0 - 8.5 | |
| Recommended Buffers | Phosphate-buffered saline (PBS), HEPES | |
| Reaction Time | 2 - 24 hours, depending on concentration and reactants | |
| Recommended Molar Ratio (DBCO to Azide) | 1.5:1 to 5:1 (of one reactant to the other) | |
| Second-Order Rate Constant (k₂) | Typically 10⁻² to 1 M⁻¹s⁻¹ for DBCO derivatives |
Experimental Protocols
The following are detailed protocols for key applications of this compound. Note that these are general guidelines and may require optimization for specific applications.
Protocol for Crosslinking a Single Azide-Modified Protein
This protocol describes the intramolecular crosslinking of a protein that has been modified to contain at least two azide groups.
Materials:
-
Azide-modified protein
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Prepare the azide-modified protein: Dissolve the azide-modified protein in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
Perform the click reaction: Add the this compound stock solution to the protein solution at a desired molar ratio (a 1.5 to 5-fold molar excess of this compound to the protein is a common starting point).
-
Incubate the reaction: Incubate the reaction mixture for 4-12 hours at room temperature or for 12-24 hours at 4°C with gentle mixing.
-
Monitor the reaction: The progress of the reaction can be monitored by techniques such as SDS-PAGE (observing the appearance of higher molecular weight bands) or mass spectrometry.
-
Purify the final conjugate: Remove the excess this compound and any unreacted protein using an appropriate purification method, such as size-exclusion chromatography.
Protocol for Crosslinking Two Different Azide-Modified Molecules (Two-Step)
To avoid the formation of homodimers, a two-step approach is recommended when crosslinking two different azide-containing molecules.
Materials:
-
Azide-modified molecule A
-
Azide-modified molecule B
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
Step 1: Formation of the Intermediate Conjugate
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Prepare azide-modified molecule A: Dissolve molecule A in the Reaction Buffer.
-
Perform the first click reaction: Add the this compound stock solution to the solution of molecule A. Use a molar excess of this compound to ensure that most of molecule A reacts with only one DBCO group.
-
Incubate the reaction: Incubate for 4-12 hours at room temperature or 12-24 hours at 4°C.
-
Purify the intermediate: Remove the excess this compound and any unreacted molecule A to isolate the DBCO-PEG4-Molecule A intermediate. Size-exclusion chromatography is often suitable for this step.
Step 2: Formation of the Final Crosslinked Product
-
Prepare azide-modified molecule B: Dissolve molecule B in the Reaction Buffer.
-
Perform the second click reaction: Add the purified DBCO-PEG4-Molecule A intermediate to the solution of molecule B.
-
Incubate the reaction: Incubate for 4-12 hours at room temperature or 12-24 hours at 4°C.
-
Purify the final conjugate: Purify the final crosslinked product (Molecule A-PEG4-Molecule B) from any unreacted components.
Protocol for Nucleic Acid Circularization
This protocol describes the circularization of a linear nucleic acid (DNA or RNA) that has been synthesized with azide groups at both the 5' and 3' ends.
Materials:
-
Dual azide-modified nucleic acid
-
This compound
-
Reaction Buffer: Nuclease-free PBS, pH 7.4
-
Anhydrous DMSO or DMF
-
Purification system (e.g., denaturing polyacrylamide gel electrophoresis - PAGE)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Prepare the dual azide-modified nucleic acid: Dissolve the nucleic acid in the Reaction Buffer. The reaction should be performed at a low concentration of the nucleic acid to favor intramolecular circularization over intermolecular concatenation.
-
Perform the click reaction: Add the this compound stock solution to the nucleic acid solution. A slight molar excess of this compound may be used.
-
Incubate the reaction: Incubate the reaction for 4-17 hours at room temperature.
-
Analyze and purify the circular product: The formation of circular nucleic acid can be confirmed by a shift in mobility on a denaturing PAGE gel compared to the linear precursor. The circular product can then be purified from the gel.
Visualizations
The following diagrams illustrate key concepts and workflows related to copper-free click chemistry with this compound.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General Workflow for Biomolecule Crosslinking with this compound.
Caption: Workflow for Nucleic Acid Circularization.
References
The Strategic Application of DBCO-PEG4-DBCO in Advanced Antibody-Drug Conjugate Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the homobifunctional DBCO-PEG4-DBCO linker and its application in the development of antibody-drug conjugates (ADCs). By leveraging the principles of copper-free click chemistry, this linker serves as a robust tool for the covalent cross-linking of azide-modified biomolecules, offering a unique approach to ADC construction. This document outlines the core properties of the this compound linker, detailed experimental protocols for ADC synthesis and characterization, and a summary of the quantitative data that underscores the impact of such linkers on ADC performance.
Introduction to this compound in ADC Architecture
Antibody-drug conjugates represent a frontier in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting these two components is paramount to the ADC's stability, efficacy, and safety profile. This compound is a homobifunctional linker featuring two dibenzocyclooctyne (DBCO) groups separated by a hydrophilic tetraethylene glycol (PEG4) spacer.[1][2] The DBCO moieties enable highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry" that proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[3][4]
The primary role of this compound in ADC development is to act as a cross-linking agent between two azide-functionalized molecules.[4] This allows for novel ADC constructs where, for instance, an azide-modified antibody is conjugated to an azide-modified cytotoxic payload. The PEG4 spacer is a critical element of the linker's design, imparting several beneficial properties to the resulting ADC.
Key Advantages of the PEG4 Spacer:
-
Enhanced Hydrophilicity: The PEG4 chain increases the water solubility of the ADC, which is particularly advantageous when working with hydrophobic payloads, thereby reducing the propensity for aggregation.
-
Improved Pharmacokinetics: By increasing the hydrophilicity and hydrodynamic radius, PEG linkers can reduce renal clearance and prolong the plasma half-life of the ADC, leading to greater accumulation in tumor tissues.
-
Reduced Steric Hindrance: The flexible PEG spacer provides physical separation between the antibody and the payload, which can minimize interference with the antibody's antigen-binding affinity.
Quantitative Data on ADC Performance with PEG4 Linkers
The inclusion of a PEG4 linker significantly influences the physicochemical properties and in vivo performance of an ADC. The following tables summarize representative quantitative data from studies on ADCs featuring PEG linkers. While specific data for ADCs constructed with this compound as a cross-linker is limited, these values provide a strong indication of the expected performance enhancements.
Table 1: Physicochemical and Pharmacokinetic Properties of ADCs with PEG Linkers
| Property | Linker Type | Value | Source(s) |
| Drug-to-Antibody Ratio (DAR) | PEG4 (via succinimide/SPAAC) | ~2.6 - 3.5 | |
| Aggregation | Short PEG Linker (e.g., PEG4) | <2% | |
| Plasma Half-Life | No PEG insertion | 19.6 min | |
| 4 kDa PEG insertion | 49.2 min | ||
| 10 kDa PEG insertion | 219.0 min | ||
| PEG8 and longer | Slower clearance | ||
| In Vivo Stability | Cleavable (e.g., Val-Cit) | Moderate | |
| Non-cleavable (e.g., Thioether) | High |
Table 2: In Vitro Cytotoxicity of ADCs with PEG Linkers
| Cell Line | Linker | Payload | IC50 | Source(s) |
| NCI-N87 (HER2+) | No PEG | MMAE | 4.94 nM | |
| BT-474 (HER2+) | No PEG | MMAE | 2.48 nM | |
| Karpas-299 | PEG4 | Auristatin | ~10 ng/mL | |
| Various Cell Lines | Pendant-PEG | DM1 | 0.2 - 10 nM |
Experimental Protocols
The synthesis of an ADC using the this compound linker is a multi-step process that requires careful execution and characterization at each stage. The following protocols provide a detailed methodology for the key experimental procedures.
Workflow for ADC Synthesis using this compound
Caption: Workflow for ADC synthesis using this compound as a cross-linker.
Protocol 1: Antibody Modification with Azide Groups
This protocol describes the introduction of azide groups onto the antibody surface by reacting primary amines (lysine residues) with an azide-functionalized N-hydroxysuccinimide (NHS) ester.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Azido-PEG4-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns (e.g., 7K MWCO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation: Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.
-
Labeling Reaction: Add a 20-fold molar excess of the Azido-PEG4-NHS Ester stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted azide-NHS ester using a desalting column equilibrated with PBS.
-
Characterization: Determine the concentration and degree of labeling (DOL) of the azide-modified antibody. The antibody is now ready for conjugation.
Protocol 2: ADC Synthesis via SPAAC Cross-linking
This protocol details the conjugation of the azide-modified antibody to an azide-modified payload using the this compound cross-linker.
Materials:
-
Azide-modified antibody
-
Azide-modified payload
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. Prepare a stock solution of the azide-modified payload in a suitable solvent.
-
Reaction Setup: In a reaction vessel, combine the azide-modified antibody with the this compound linker. The molar ratio should be optimized, but a starting point is a 1:5 to 1:10 antibody-to-linker ratio.
-
Incubation 1: Incubate for 2-4 hours at room temperature or overnight at 4°C to allow for the first DBCO-azide reaction.
-
Payload Addition: Add the azide-modified payload to the reaction mixture. A molar excess of the payload relative to the linker can be used to drive the reaction to completion.
-
Incubation 2: Incubate for another 4-12 hours at room temperature or overnight at 4°C.
-
Purification: Proceed to purification to remove unreacted payload, linker, and antibody fragments.
Protocol 3: ADC Purification by Size-Exclusion Chromatography (SEC)
SEC is used to separate the ADC from unreacted small molecules and to quantify aggregates.
Materials:
-
Crude ADC solution
-
SEC column suitable for antibody separations (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile Phase (e.g., 0.2 M sodium phosphate, 0.2 M potassium chloride, pH 6.5 with 15% (v/v) isopropyl alcohol)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.35 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject an appropriate volume of the crude ADC solution (e.g., 10 µL).
-
Chromatography: Run the separation under isocratic conditions.
-
Data Analysis: Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates, and later eluting peaks correspond to smaller molecules.
-
Fraction Collection: Collect the fractions corresponding to the monomeric ADC for further characterization.
Protocol 4: Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linker moieties.
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Injection: Inject the purified ADC sample.
-
Elution: Elute the different ADC species using a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).
-
Data Analysis: Monitor the elution profile at 280 nm. Identify the peaks corresponding to the unconjugated antibody (DAR 0) and the different drug-loaded species.
-
DAR Calculation: Calculate the average DAR by determining the relative peak areas of the different species and using the following formula: Average DAR = Σ(% Peak Area of DARn * n) / Σ(% Peak Area of DARn)
Mechanism of Action: ADC-Induced Apoptosis
Upon binding to its target antigen on a cancer cell, the ADC is internalized, typically via endocytosis. Following trafficking to the lysosome, the payload is released (either through linker cleavage or degradation of the antibody backbone). The cytotoxic payload then exerts its cell-killing effect, often by inducing apoptosis. The two primary apoptosis signaling pathways are the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.
Extrinsic and Intrinsic Apoptosis Pathways
Caption: ADC payload-induced extrinsic and intrinsic apoptosis pathways.
Conclusion
The this compound linker offers a unique and powerful tool for the construction of antibody-drug conjugates through a cross-linking strategy. Its homobifunctional nature allows for the creation of novel ADC architectures, while the integrated PEG4 spacer provides significant advantages in terms of solubility, stability, and pharmacokinetics. The use of copper-free click chemistry ensures a bioorthogonal and efficient conjugation process under mild conditions. A thorough understanding of the experimental protocols for synthesis, purification, and characterization, as outlined in this guide, is essential for the successful development of safe and effective ADCs using this advanced linker technology. The continued exploration of such innovative linkers will undoubtedly play a crucial role in advancing the field of targeted cancer therapy.
References
Unlocking Seamless Nucleic Acid Circularization: A Technical Guide to Dbco-peg4-dbco
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of nucleic acid research and therapeutics, the generation of circular DNA and RNA molecules offers significant advantages, including enhanced stability against exonucleases and the potential for rolling circle amplification and transcription. This technical guide provides an in-depth exploration of Dbco-peg4-dbco, a homobifunctional linker, for the efficient and biocompatible circularization of nucleic acids. This method, based on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), presents a powerful alternative to traditional enzymatic ligation.
Introduction to this compound-Mediated Circularization
This compound is a chemical tool designed for copper-free click chemistry. It features two dibenzocyclooctyne (DBCO) groups separated by a hydrophilic polyethylene glycol (PEG4) spacer.[1] This structure allows for the intramolecular ligation of a linear nucleic acid that has been functionalized with azide groups at both its 5' and 3' ends.
The circularization process is driven by the high reactivity of the strained alkyne in the DBCO groups towards the azide moieties, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][2] This biocompatibility is a significant advantage when working with sensitive biological molecules. The PEG4 spacer enhances the aqueous solubility of the linker and provides flexibility, which can facilitate the intramolecular reaction by reducing steric hindrance.[1][2]
Key Advantages of this compound for Nucleic Acid Circularization:
-
Biocompatibility: The copper-free nature of the reaction preserves the integrity of the nucleic acid structure and is suitable for in vivo applications.
-
High Efficiency: SPAAC reactions are known for their high yields and rapid reaction kinetics.
-
Stability: The resulting triazole linkage is chemically stable.
-
Versatility: The method can be applied to both DNA and RNA.
-
Improved Solubility: The hydrophilic PEG4 spacer improves the solubility of the linker and the resulting circular conjugate.
Core Properties and Data Presentation
A clear understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Citation(s) |
| Molecular Formula | C48H50N4O8 | |
| Molecular Weight | 811.0 g/mol | |
| Purity | ≥ 98% (HPLC) | |
| Solubility | DMSO, DMF, Methanol | |
| Storage Conditions | -20 °C, desiccated, protected from light | |
| Primary Use | Crosslinking, Nucleic Acid Circularization |
Experimental Protocols
This section provides detailed methodologies for the key steps involved in nucleic acid circularization using this compound.
Synthesis of Azide-Modified Oligonucleotides
The prerequisite for circularization is a linear oligonucleotide functionalized with an azide group at both the 5' and 3' ends.
Materials:
-
Amino-modified oligonucleotide (5' and 3')
-
Azidobutyric acid N-hydroxysuccinimide (NHS) ester
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Nuclease-free water
-
Desalting columns (e.g., NAP-10)
-
HPLC system for purification
Protocol:
-
Oligonucleotide Preparation: Dissolve the dual amino-modified oligonucleotide in nuclease-free water to a concentration of 1-5 mM.
-
NHS Ester Solution: Prepare a 100 mM stock solution of Azidobutyric acid NHS ester in anhydrous DMF or DMSO. This solution should be prepared fresh.
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the amino-modified oligonucleotide with the sodium bicarbonate buffer.
-
Add a 20-fold molar excess of the Azidobutyric acid NHS ester solution to the oligonucleotide solution.
-
Incubate the reaction at room temperature for 4-6 hours with gentle mixing.
-
-
Purification of Azide-Modified Oligonucleotide:
-
Remove excess NHS ester by passing the reaction mixture through a desalting column according to the manufacturer's protocol.
-
For higher purity, perform reverse-phase high-performance liquid chromatography (RP-HPLC). The azide-modified oligonucleotide will have a different retention time compared to the starting amino-modified oligonucleotide.
-
-
Quantification and Quality Control:
-
Measure the absorbance of the purified product at 260 nm to determine the concentration.
-
Confirm the successful addition of the azide groups by mass spectrometry.
-
Intramolecular Circularization via SPAAC
This protocol details the circularization of the dual azide-modified oligonucleotide using the this compound linker.
Materials:
-
Dual azide-modified oligonucleotide
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF
-
Nuclease-free water
Protocol:
-
Reagent Preparation:
-
Dissolve the dual azide-modified oligonucleotide in the reaction buffer to a final concentration that favors intramolecular reaction (typically in the low micromolar to nanomolar range to minimize intermolecular dimerization).
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
-
Circularization Reaction:
-
Add the this compound stock solution to the oligonucleotide solution. A 1.5 to 3-fold molar excess of the this compound linker over the oligonucleotide is often recommended to drive the reaction.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may need to be optimized depending on the specific oligonucleotide sequence and concentration.
-
-
Monitoring the Reaction (Optional): The progress of the reaction can be monitored by observing the decrease in the characteristic UV absorbance of the DBCO group at approximately 309 nm.
Purification and Analysis of Circular Nucleic Acids
Purification is critical to separate the desired circular product from unreacted linear precursors, the this compound linker, and any potential dimeric byproducts.
Methods:
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE):
-
Prepare a denaturing polyacrylamide gel (containing urea) of an appropriate percentage to resolve the circular and linear forms of the oligonucleotide.
-
Load the reaction mixture alongside a linear oligonucleotide standard of the same sequence.
-
Run the gel until adequate separation is achieved. Circular oligonucleotides typically migrate slower than their linear counterparts in denaturing gels.
-
Visualize the bands using a suitable nucleic acid stain (e.g., SYBR Gold).
-
The band corresponding to the circular product can be excised from the gel and the DNA/RNA can be eluted.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Ion-Exchange (IE) HPLC: This method separates molecules based on charge. The circular product may have a slightly different charge profile compared to the linear precursor, allowing for separation.
-
Reverse-Phase (RP) HPLC: This method separates molecules based on hydrophobicity. The addition of the this compound linker will increase the hydrophobicity of the circular product, leading to a longer retention time compared to the azide-modified linear precursor.
-
Collect fractions and analyze them by PAGE or mass spectrometry to identify those containing the pure circular product.
-
Characterization:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the purified circular product, verifying the successful ligation.
Visualizing the Workflow and Pathways
Diagrams created using Graphviz (DOT language) illustrate the key processes.
Experimental Workflow for Nucleic Acid Circularization
References
Navigating Aqueous Environments: A Technical Guide to the Solubility and Stability of Dbco-peg4-dbco
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dbco-peg4-dbco, a homobifunctional linker, is a critical component in the field of bioconjugation, particularly in the realm of copper-free click chemistry. Its structure, featuring two dibenzocyclooctyne (DBCO) groups separated by a hydrophilic tetraethylene glycol (PEG4) spacer, allows for the efficient and specific crosslinking of azide-modified molecules. This technical guide provides an in-depth analysis of the aqueous solubility and stability of this compound, offering essential data and protocols to aid researchers in the successful design and execution of their experiments. Understanding these parameters is paramount for ensuring the reproducibility and efficacy of conjugation reactions in drug development, diagnostics, and various life science applications.
Physicochemical Properties of this compound
The incorporation of a PEG4 spacer significantly influences the physicochemical properties of the DBCO moiety, most notably its behavior in aqueous solutions. While the DBCO group itself is inherently hydrophobic, the PEG linker imparts hydrophilicity, enhancing its solubility in aqueous buffers, a critical requirement for most biological applications.[1]
Solubility
Table 1: Aqueous Solubility of Related DBCO-PEG4 Compounds
| Compound | Aqueous Solubility | Conditions |
| DBCO-PEG4-NHS Ester | Up to 1.5 mM | Aqueous buffers |
| DBCO-PEG4-NHS Ester | Up to 5.5 mM | Aqueous buffers[4] |
| DBCO-PEG4-Maleimide | Up to 6.6 mM | Aqueous buffers[4] |
| This compound | ≥ 2.5 mg/mL (≥ 3.08 mM) | In a formulation of 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline |
Note: The data presented for related compounds should be used as a guideline. For critical applications, it is recommended to determine the solubility of this compound in the specific buffer system of interest.
Stability
The stability of this compound in aqueous solutions is a crucial factor for the successful outcome of conjugation reactions. The primary point of instability is the strained alkyne of the DBCO group, which can be susceptible to degradation under certain conditions. The PEG4 linker and the ether linkages within it are generally stable under typical bioconjugation conditions.
Table 2: Illustrative Aqueous Stability of a Related DBCO-PEG Compound (DBCO-NHCO-PEG4-acid)
| pH of Aqueous Buffer | Temperature (°C) | Incubation Time (hours) | Expected % Intact Reagent | Notes |
| 5.0 | 25 | 24 | 85 - 90% | Potential for slow acid-mediated degradation of the DBCO group. |
| 7.4 (PBS) | 4 | 48 | >95% | Optimal short-term storage condition for working solutions. |
| 7.4 (PBS) | 25 | 24 | 90 - 95% | Good stability at room temperature for typical reaction times. |
| 7.4 (PBS) | 37 | 24 | 80 - 85% | Increased temperature accelerates degradation. |
| 8.5 | 25 | 24 | 90 - 95% | Generally stable. |
Note: This data is for a related compound and is intended as an illustrative guideline. It is highly recommended to perform an in-house stability test for this compound in the specific experimental context.
Further studies on DBCO-modified antibodies have shown a loss of reactivity of about 3-5% over four weeks when stored at 4°C. For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. Aqueous working solutions should ideally be prepared fresh on the day of the experiment.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by HPLC
This protocol provides a method to determine the solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Water-miscible organic solvent (e.g., DMSO)
-
Microcentrifuge tubes
-
Shaker/incubator
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a microcentrifuge tube.
-
Add a defined volume of the aqueous buffer (e.g., 1 mL).
-
Incubate the tube at a constant temperature (e.g., 25°C) with shaking for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Centrifuge the tube to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the filtered supernatant and the standard solutions onto the HPLC system.
-
Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve generated from the standard solutions. The determined concentration represents the aqueous solubility.
-
Caption: Workflow for determining aqueous solubility of this compound.
Protocol 2: Assessment of Aqueous Stability by HPLC
This protocol allows for the quantification of the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)
-
Reverse-Phase HPLC (RP-HPLC) with a C18 column
-
UV Detector (set to monitor DBCO absorbance, ~309 nm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Thermostated incubator or water bath
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Dilute the stock solution 1:100 into the pre-warmed aqueous buffer of choice (e.g., PBS at 37°C) to a final concentration of 100 µM. Mix thoroughly.
-
Timepoint Zero (T=0): Immediately inject a defined volume (e.g., 20 µL) of the working solution onto the RP-HPLC. This serves as the baseline measurement.
-
Incubation: Place the vial containing the remaining working solution in a thermostated incubator at the desired temperature.
-
Collect Timepoints: At regular intervals (e.g., 2, 4, 8, 12, and 24 hours), inject another aliquot of the same volume onto the HPLC.
-
HPLC Analysis: Run a gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact compound from potential degradation products.
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound in the T=0 chromatogram.
-
Integrate the area of this peak for each timepoint.
-
Calculate the percentage of intact reagent remaining at each timepoint relative to the T=0 peak area.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Caption: Workflow for assessing the aqueous stability of this compound.
Potential Degradation Pathway
The primary site of non-enzymatic hydrolytic instability in this compound under strongly acidic or basic conditions is the strained alkyne of the DBCO group. This can lead to a loss of reactivity towards azides.
Caption: Simplified representation of potential DBCO degradation.
Conclusion
This compound is a valuable bifunctional crosslinker with enhanced aqueous solubility due to its PEG4 spacer. While quantitative data for this specific molecule is limited, information from related compounds provides useful estimations for its solubility and stability. For critical applications, it is imperative that researchers perform in-house validation using the detailed protocols provided in this guide. A thorough understanding and characterization of the solubility and stability of this compound in the intended experimental systems are fundamental to achieving reliable and reproducible results in bioconjugation and the development of novel therapeutics and diagnostics.
References
Storage conditions and shelf life of Dbco-peg4-dbco.
An In-depth Technical Guide to the Storage, Shelf Life, and Stability of Dbco-peg4-dbco
For researchers, scientists, and drug development professionals utilizing this compound in their workflows, a comprehensive understanding of its storage requirements and stability is paramount to ensure experimental success and reproducibility. This guide provides a detailed overview of the optimal storage conditions, expected shelf life, and handling procedures for this compound, supplemented with experimental protocols for stability assessment.
Introduction to this compound
This compound is a homobifunctional crosslinker featuring two dibenzocyclooctyne (DBCO) groups separated by a hydrophilic polyethylene glycol (PEG4) spacer. The DBCO moieties are highly reactive towards azide-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a form of "click chemistry". This reaction is notable for being copper-free, rendering it biocompatible and ideal for applications in sensitive biological systems.[1] The PEG4 spacer enhances aqueous solubility and provides spatial separation between conjugated molecules, minimizing steric hindrance.[1] These properties make this compound a valuable tool for creating antibody-drug conjugates (ADCs), modifying hydrogels, and circularizing nucleic acids.[1]
Storage and Handling of Solid this compound
Proper storage of the lyophilized solid or oil is critical for maximizing its shelf life and ensuring its reactivity.
Long-Term Storage: For long-term storage, this compound should be kept at -20°C.[1][2] Under these conditions, the unopened product is expected to be stable for at least 12 months. To prevent degradation, it is crucial to store the compound in a desiccated environment and protected from light.
Handling Solid Compound: Moisture is a significant factor that can compromise the integrity of DBCO reagents. To prevent condensation upon opening, the vial must be allowed to warm to room temperature before use. For particularly sensitive derivatives, it is good practice to flush the vial with a dry, inert gas such as argon or nitrogen before resealing and returning to storage.
Preparation and Storage of Stock Solutions
Recommended Solvents: this compound is soluble in common organic solvents. Anhydrous dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are most frequently recommended for preparing concentrated stock solutions. Other viable solvents include methanol (MeOH) and dichloromethane (DCM).
Storage of Stock Solutions: Stock solutions in anhydrous solvents are significantly less stable than the solid compound and should be prepared fresh when possible. For short-term storage, solutions can be kept at -20°C for up to one month. For longer periods, storage at -80°C for up to six months is recommended. It is imperative to protect these solutions from moisture and light. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.
Aqueous working solutions are generally unstable and should be prepared immediately before use.
Quantitative Data Summary
The following tables summarize the key storage conditions and stability data for this compound and related DBCO compounds.
Table 1: Recommended Storage Conditions and Shelf Life
| Form | Storage Temperature | Shelf Life/Duration | Key Conditions |
| Solid (Unopened) | -20°C | ≥ 12 months | Dark, dry/desiccated |
| Stock Solution (Anhydrous DMSO/DMF) | -20°C | Up to 1 month | Sealed, protected from moisture and light |
| Stock Solution (Anhydrous DMSO/DMF) | -80°C | Up to 6 months (up to 1 year reported for similar compounds) | Sealed, protected from moisture and light |
| Aqueous Working Solution | 4°C | < 48 hours | Prepare fresh for optimal reactivity |
Table 2: Illustrative Aqueous Stability of DBCO Moiety
| Buffer (pH) | Temperature | Incubation Time | Remaining Reactivity | Notes |
| PBS (7.4) | 4°C | 48 hours | >95% | Optimal for short-term storage of working solutions. |
| PBS (7.4) | 25°C | 24 hours | 90 - 95% | Good stability for typical room temperature reactions. |
| PBS (7.4) | 37°C | 24 hours | 80 - 85% | Degradation accelerates with increased temperature. |
| Aqueous (5.0) | 25°C | 24 hours | 85 - 90% | Potential for slow degradation under acidic conditions. |
Note: Data in Table 2 is based on a DBCO-containing molecule and serves as a guideline. Stability may vary based on the specific construct and buffer components. A study on a DBCO-modified antibody also showed a minimal 3-5% loss of reactivity after four weeks of storage at either 4°C or -20°C.
Experimental Protocol: Assessing Aqueous Stability by HPLC
To ensure the integrity of this compound in a specific buffer system, an in-house stability test is recommended. The following protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to quantify the degradation of the compound over time.
Objective: To determine the degradation rate of this compound in a specific aqueous buffer by monitoring the decrease in the intact compound's peak area over time.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector and a suitable C18 column
-
Mobile Phase A: Water with 0.1% TFA or Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid
-
Thermostated incubator
Methodology:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a known concentration (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution into the aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot (e.g., 20 µL) of the aqueous working solution onto the HPLC system. Run a gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact compound from potential degradation products. Record the chromatogram, identifying the peak corresponding to the intact this compound and integrating its area. This serves as the baseline measurement.
-
Incubation: Place the vial containing the remaining working solution into an incubator set to the desired experimental temperature (e.g., 4°C, 25°C, or 37°C).
-
Collect Timepoints: At predetermined intervals (e.g., 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from the incubated solution and inject it onto the HPLC system using the same method as the T=0 analysis.
-
Data Analysis: For each timepoint, integrate the peak area of the intact this compound. Calculate the percentage of the compound remaining by comparing the peak area at each timepoint to the peak area at T=0.
-
Determine Degradation Kinetics: Plot the percentage of intact compound remaining against time to visualize the stability and determine the degradation rate under the tested conditions.
Caption: Experimental workflow for assessing the aqueous stability of this compound using HPLC.
References
Navigating the Safe Handling of Dbco-peg4-dbco: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling precautions for Dbco-peg4-dbco, a homobifunctional linker integral to advancements in bioconjugation and drug delivery systems. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document leverages safety data from structurally similar dibenzocyclooctyne (DBCO) reagents, namely DBCO-NHCO-PEG4-acid and DBCO-PEG4-NHS ester, to provide a robust framework for safe laboratory practices. All safety and hazard information should be interpreted within this context.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is the first step toward safe handling.
| Property | Value | Source |
| Molecular Formula | C48H50N4O8 | [1][2] |
| Molecular Weight | 811.0 g/mol | [2][3] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥95% to ≥98% | |
| Solubility | Soluble in DMSO, DMF | |
| Storage | -20°C, protected from light, desiccated |
Hazard Identification and Classification
Based on data from surrogate compounds, this compound should be handled as a substance with potential hazards. The primary risks are associated with irritation and potential toxicity if not handled appropriately. The following Globally Harmonized System (GHS) classification for similar DBCO compounds should be considered.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |
It is critical to note that the toxicological properties of this compound itself have not been exhaustively investigated. Therefore, exercising caution is paramount.
Personal Protective Equipment (PPE) and Engineering Controls
Adherence to strict protocols involving personal protective equipment and engineering controls is essential to minimize exposure risk.
Personal Protective Equipment (PPE) Workflow
The following diagram outlines the mandatory PPE for handling this compound.
Caption: Required personal protective equipment for handling this compound.
Engineering Controls
To mitigate the risk of inhalation, all work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Safe Handling and Experimental Protocols
General Handling Procedures
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Avoid release to the environment.
-
Keep containers securely sealed when not in use.
-
Avoid physical damage to containers.
Reagent Preparation Protocol
The following protocol outlines the steps for preparing a this compound solution.
Caption: Workflow for the safe preparation of a this compound stock solution.
Detailed Methodology:
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent moisture condensation.
-
Dissolution: In a chemical fume hood, open the vial and add the appropriate volume of anhydrous solvent (e.g., DMSO or DMF) to achieve the desired stock solution concentration.
-
Mixing: Vortex the solution until the solid is completely dissolved.
-
Use: The stock solution is now ready for use in your experimental workflow. Use the reconstituted reagent immediately and discard any unused portion.
First Aid Measures
In the event of exposure, immediate action is crucial. The following table summarizes the recommended first aid measures based on surrogate compound data.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Accidental Release and Fire-Fighting Measures
Accidental Release
In case of a spill, adhere to the following procedure:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.
-
Clean-up:
-
Wear appropriate PPE.
-
For solid spills, sweep up and shovel the material. Avoid creating dust.
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).
-
Place the collected material in a suitable, closed container for disposal.
-
Decontaminate the spill area and equipment by scrubbing with alcohol.
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: this compound may emit toxic fumes under fire conditions.
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus if necessary.
Storage and Disposal
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.
-
The recommended storage temperature is -20°C.
-
Protect from light.
Disposal
Dispose of unused this compound and any contaminated materials in accordance with local, regional, national, and international regulations. It is recommended to use a licensed chemical waste disposal service.
The following decision tree illustrates the general waste disposal pathway.
Caption: Decision pathway for the proper disposal of this compound waste.
By adhering to these guidelines and maintaining good laboratory practices, researchers can safely and effectively utilize this compound in their work. It is imperative to always consult the most current Safety Data Sheet from your supplier before use and to conduct a thorough risk assessment for any new experimental procedure.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with Dbco-PEG4-Dbco and Related Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the modification of proteins using dibenzocyclooctyne (DBCO) reagents, which are central to copper-free click chemistry.[1][2] Specifically, it addresses the use of the homobifunctional linker, Dbco-PEG4-Dbco, and the more commonly used heterobifunctional linkers, Dbco-PEG4-NHS Ester and Dbco-PEG4-Maleimide, for protein labeling. These reagents enable the attachment of a wide array of molecules, such as fluorescent dyes, biotin, or therapeutic payloads, to a target protein.[1][3] The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction between a DBCO group and an azide is bioorthogonal, meaning it occurs with high efficiency and specificity under physiological conditions without interfering with native biological processes.[1] The polyethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance.
Understanding this compound: A Homobifunctional Crosslinker
This compound is a homobifunctional crosslinker containing two DBCO groups. Its primary application is to crosslink two separate molecules that have been functionalized with azide groups. This is particularly useful in the assembly of complex biomolecular constructs, such as antibody-drug conjugates (ADCs) or for surface and hydrogel modifications.
While not its primary design, this compound can be used to label a single protein that has been engineered or chemically modified to contain an azide group. In this scenario, one of the DBCO groups on the linker reacts with the azide on the protein, leaving the second DBCO group available for subsequent conjugation to another azide-containing molecule. To control this reaction and avoid unwanted crosslinking of the target protein, it is recommended to use the this compound linker in molar excess during the initial labeling step, followed by purification to remove the unreacted linker before introducing the second azide-containing molecule.
Protocols for Protein Labeling
The following sections detail the experimental protocols for protein labeling. Section 2.1 describes the protocol for labeling an azide-modified protein with the homobifunctional this compound. Sections 2.2 and 2.3 provide protocols for labeling native proteins using the more common heterobifunctional DBCO linkers.
Protocol for Labeling of an Azide-Modified Protein with this compound
This protocol assumes the protein of interest has been pre-functionalized with an azide group, for instance, through the incorporation of an unnatural amino acid like p-azido-L-phenylalanine (pAzF).
Experimental Workflow
Caption: Workflow for labeling an azide-modified protein with this compound.
Materials:
-
Azide-modified protein
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Spin desalting columns or size-exclusion chromatography (SEC) system for purification
Protocol:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare the protein solution: Dissolve the azide-modified protein in PBS at a concentration of 1-5 mg/mL.
-
Reaction Setup: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should be kept below 20% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted this compound using a spin desalting column or an SEC system equilibrated with PBS. The purified DBCO-labeled protein can be stored at 4°C for short-term use or at -80°C for long-term storage.
Protocol for Protein Labeling via Primary Amines using Dbco-PEG4-NHS Ester
This protocol is suitable for proteins with accessible primary amines (e.g., lysine residues or the N-terminus).
Reaction Principle
Caption: Reaction of Dbco-PEG4-NHS Ester with a primary amine on a protein.
Materials:
-
Protein of interest
-
Dbco-PEG4-NHS Ester
-
Anhydrous DMSO
-
Amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or SEC system
Protocol:
-
Prepare Reagents:
-
Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 0.5-5 mg/mL.
-
Immediately before use, dissolve the Dbco-PEG4-NHS Ester in anhydrous DMSO to create a 10 mM stock solution.
-
-
Labeling Reaction:
-
Add a 10- to 40-fold molar excess of the Dbco-PEG4-NHS Ester stock solution to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.
-
-
Quench Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM Tris to quench any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the DBCO-labeled protein from excess reagent and byproducts using a spin desalting column or SEC equilibrated with PBS.
-
Protocol for Protein Labeling via Sulfhydryl Groups using Dbco-PEG4-Maleimide
This protocol is designed for proteins containing free sulfhydryl groups (cysteine residues).
Reaction Principle
Caption: Reaction of Dbco-PEG4-Maleimide with a sulfhydryl group on a protein.
Materials:
-
Protein of interest (containing free thiols)
-
Dbco-PEG4-Maleimide
-
Anhydrous DMSO or DMF
-
Sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.5)
-
(Optional) Reducing agent like TCEP if disulfide bonds need to be reduced.
-
Spin desalting columns or SEC system
Protocol:
-
Prepare Protein:
-
Dissolve the protein in a sulfhydryl-free buffer at pH 6.5-7.5 at a concentration greater than 1 mg/mL.
-
If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent before labeling.
-
-
Prepare Reagent:
-
Immediately before use, prepare a stock solution of Dbco-PEG4-Maleimide in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the Dbco-PEG4-Maleimide solution to the protein.
-
Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C.
-
-
Purification:
-
Remove unreacted Dbco-PEG4-Maleimide using a spin desalting column or SEC. Store the labeled protein at 2-8°C, protected from light.
-
Characterization of DBCO-Labeled Protein
The degree of labeling (DOL), which represents the average number of DBCO molecules per protein, should be determined.
Methods for Determining DOL:
-
UV-Vis Spectrophotometry: Measure the absorbance of the purified DBCO-protein conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group). The DOL can be calculated using the Beer-Lambert law with the molar extinction coefficients for the protein and DBCO (ε at ~309 nm for DBCO is ~12,000 M⁻¹cm⁻¹).
-
Mass Spectrometry: This method provides a more precise determination of the DOL by analyzing the mass shift between the unlabeled and labeled protein.
Subsequent SPAAC Reaction
Once the protein is labeled with a DBCO group, it is ready for the copper-free click reaction with an azide-functionalized molecule.
General Protocol:
-
Prepare the azide-labeled molecule in an azide-free buffer, such as PBS.
-
Add the azide-labeled molecule to the DBCO-labeled protein at a 1.5- to 10-fold molar excess.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.
-
The resulting conjugate can be purified if necessary to remove any excess azide-labeled molecule.
Quantitative Data Summary
| Parameter | Dbco-PEG4-NHS Ester Labeling | Dbco-PEG4-Maleimide Labeling |
| Target Functional Group | Primary Amines (-NH₂) | Sulfhydryls (-SH) |
| Protein Concentration | 0.5 - 5 mg/mL | > 1 mg/mL |
| Molar Excess of Linker | 10 to 40-fold | 10 to 20-fold |
| Reaction Buffer pH | 7.2 - 8.5 | 6.5 - 7.5 |
| Incubation Time | 1-2 hours at RT or overnight at 4°C | 1 hour at RT or 2 hours at 4°C |
| Quenching | 50-100 mM Tris | Not typically required |
| Purification Method | SEC / Desalting Columns | SEC / Desalting Columns |
| DBCO Moiety Property | Value |
| Absorbance Maximum | ~309 nm |
| Molar Extinction Coefficient (ε) | ~12,000 M⁻¹cm⁻¹ |
Applications
The ability to label proteins with DBCO moieties opens up a wide range of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.
-
Protein Labeling: Attachment of fluorescent dyes or biotin for imaging, flow cytometry, and other detection assays.
-
Surface Immobilization: Covalently attaching proteins to azide-functionalized surfaces for applications in diagnostics and biomaterials.
-
PROTACs and Molecular Glues: Synthesis of complex biomolecular constructs where precise linkage is critical.
References
Application Note and Protocol: A Step-by-Step Guide for DBCO-PEG4 Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed protocol for the conjugation of a Dibenzocyclooctyne-Polyethylene Glycol (DBCO-PEG) linker to an antibody. This process is a cornerstone of modern bioconjugation, enabling the creation of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics through a highly specific and bioorthogonal copper-free click chemistry reaction.
The protocol outlined below utilizes a heterobifunctional DBCO-PEG4-NHS ester linker, which reacts with primary amines (e.g., lysine residues) on the antibody surface to form a stable amide bond. This results in a DBCO-functionalized antibody ready for subsequent conjugation to an azide-modified molecule of interest via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Principle of the Method
The conjugation process involves two main stages:
-
Antibody Modification: The N-hydroxysuccinimide (NHS) ester of the DBCO-PEG4-NHS linker reacts with primary amine groups on the antibody, forming a stable covalent amide bond. This step introduces the DBCO moiety onto the antibody.
-
Payload Conjugation (via Click Chemistry): The DBCO-modified antibody can then be reacted with an azide-functionalized payload (e.g., a cytotoxic drug, a fluorescent dye, or a biotin molecule). The DBCO group specifically and efficiently reacts with the azide group in a copper-free "click" reaction to form a stable triazole linkage.[1]
Experimental Workflow
The overall experimental workflow for generating a DBCO-conjugated antibody is depicted below.
Caption: General workflow for DBCO-antibody conjugation and characterization.
Experimental Protocols
Materials and Reagents
-
Antibody of interest
-
DBCO-PEG4-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0.[2]
-
Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0
-
Purification system: Size-Exclusion Chromatography (SEC) column, dialysis cassette (10 kDa MWCO), or spin desalting columns.
-
Spectrophotometer (for UV-Vis measurements)
-
SDS-PAGE system
-
SEC-HPLC system
Step-by-Step Conjugation Protocol
2.1. Antibody Preparation (Pre-conjugation)
-
Buffer Exchange: Ensure the antibody is in an amine-free and azide-free buffer, such as PBS at pH 7.2-8.0.[3][4] Buffers containing primary amines (e.g., Tris) will compete with the antibody for reaction with the NHS ester.[4] If necessary, perform buffer exchange using dialysis or a desalting column.
-
Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL. Higher concentrations can improve reaction efficiency.
2.2. DBCO-PEG4-NHS Ester Preparation
-
Note: The NHS ester is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation.
-
Immediately before use, prepare a stock solution of DBCO-PEG4-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved.
2.3. Conjugation Reaction
-
Molar Excess Calculation: Determine the desired molar excess of the DBCO-PEG4-NHS ester to the antibody. A starting point of 10-20 fold molar excess is recommended. The optimal ratio may need to be determined empirically for each antibody.
-
Reaction Setup: Add the calculated volume of the DBCO-PEG4-NHS ester stock solution to the antibody solution. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubation: Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C overnight.
2.4. Quenching the Reaction
-
Add a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted DBCO-PEG4-NHS ester.
-
Incubate for 15-30 minutes at room temperature.
Chemical Reaction Pathway
The diagram below illustrates the chemical reaction between a primary amine on the antibody and the DBCO-PEG4-NHS ester linker.
Caption: Amine-reactive conjugation of DBCO-PEG4-NHS to an antibody.
Purification of the DBCO-Conjugated Antibody
It is crucial to remove unreacted DBCO reagent and byproducts. Common purification methods include:
-
Size-Exclusion Chromatography (SEC): Highly effective for separating the large antibody conjugate from smaller, unreacted molecules.
-
Dialysis: A simple method for removing small molecules. Dialyze against PBS (pH 7.4) with several buffer changes.
-
Spin Desalting Columns: Useful for rapid buffer exchange and removal of small molecules.
Characterization of the Conjugate
4.1. Degree of Labeling (DOL) Determination
The DOL, which is the average number of DBCO molecules per antibody, can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and 309 nm (A309).
-
Calculate the DOL using the following formula:
DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)
-
ε_protein: Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_DBCO: Molar extinction coefficient of DBCO at 309 nm (~12,000 M⁻¹cm⁻¹).
-
CF: Correction factor for DBCO absorbance at 280 nm (typically ~0.90).
-
4.2. Purity and Aggregation Analysis
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to assess the purity and integrity of the conjugate. Under non-reducing conditions, a successful conjugation will show a band shift to a higher molecular weight compared to the unconjugated antibody.
-
SEC-HPLC: Size-exclusion high-performance liquid chromatography is the primary method for quantifying high molecular weight species (aggregates) and fragments.
4.3. Functional Assays
Functional assays are critical to ensure that the conjugation process has not compromised the biological activity of the antibody. The specific assay will depend on the antibody's mechanism of action but may include:
-
Cell-Based Binding Assays: To confirm the conjugate can still bind to its target antigen on cells.
-
Cytotoxicity Assays: For ADCs, to measure the ability of the conjugate to kill target cells.
-
Internalization Assays: To determine if the antibody-antigen complex is internalized by the cell, which is often a requirement for ADCs.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the DBCO-PEG4-antibody conjugation process.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can enhance reaction efficiency. |
| Molar Excess of DBCO-PEG4-NHS | 5 to 30-fold | Optimal ratio should be determined empirically. |
| Reaction Buffer | PBS, HEPES, Borate (pH 7-9) | Must be free of primary amines. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures may require longer incubation times. |
| Incubation Time | 30 minutes to 4 hours | Dependent on temperature and desired DOL. |
| Quenching Reagent | Tris-HCl (50-100 mM) | Quenches unreacted NHS esters. |
Table 2: Typical Conjugation Outcomes
| Parameter | Typical Value/Method | Reference |
| Conjugation Yield | 60-90% | |
| Purification Methods | SEC, Dialysis, Spin Desalting Columns | |
| DOL Determination | UV-Vis Spectrophotometry (A280 & A309) | |
| Purity/Aggregation Analysis | SDS-PAGE, SEC-HPLC | |
| Functional Analysis | Cell-based binding, cytotoxicity, internalization assays |
Detailed Experimental Protocols
Protocol 1: SDS-PAGE Analysis of Antibody Conjugate
-
Sample Preparation:
-
Prepare samples of the unconjugated antibody (control) and the purified DBCO-conjugated antibody.
-
Mix an aliquot of each sample with non-reducing SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the samples and a molecular weight marker into the wells of a precast polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel in the appropriate running buffer according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Blue or a similar protein stain.
-
Destain and visualize the protein bands. A successful conjugation will show a band for the conjugate that has migrated less than the unconjugated antibody, indicating a higher molecular weight.
-
Protocol 2: SEC-HPLC Analysis for Purity and Aggregation
-
System Setup:
-
Equilibrate an appropriate SEC column (e.g., TSKgel G3000SWXL) with a suitable mobile phase (e.g., PBS, pH 7.4) at a constant flow rate.
-
-
Sample Analysis:
-
Inject a known amount of the purified DBCO-conjugated antibody.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Interpretation:
-
The main peak corresponds to the monomeric antibody conjugate.
-
Peaks eluting earlier represent high molecular weight species (aggregates).
-
Peaks eluting later represent low molecular weight species (fragments).
-
Calculate the percentage of monomer, aggregate, and fragment by integrating the peak areas.
-
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that enables the formation of a stable triazole linkage between a cyclooctyne (like DBCO) and an azide-functionalized molecule.[1] This copper-free click chemistry reaction is highly efficient and proceeds under mild, physiological conditions, making it ideal for applications in bioconjugation, drug delivery, and materials science.[2][3]
DBCO-PEG4-DBCO is a homobifunctional crosslinker featuring two dibenzocyclooctyne (DBCO) groups at either end of a hydrophilic tetraethylene glycol (PEG4) spacer.[4] This reagent is designed for the covalent crosslinking of two azide-containing molecules or for the circularization of a molecule bearing two azide groups.[4] The PEG4 spacer enhances aqueous solubility and minimizes steric hindrance, which is beneficial when working with sensitive biomolecules.
A critical consideration when using a homobifunctional crosslinker is the prevention of unwanted oligomerization or polymerization. To achieve controlled crosslinking, a stepwise conjugation strategy is strongly recommended.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄₈H₅₀N₄O₈ | |
| Molecular Weight | 811.0 g/mol | |
| Purity | Typically ≥98% (HPLC) | |
| Solubility | Soluble in DMSO, DMF, MeOH | |
| Storage Conditions | -20°C, desiccated, protected from light |
Table 2: Recommended Reaction Conditions for SPAAC with this compound
| Parameter | Recommendation | Rationale and Considerations | Reference(s) |
| Reaction Buffers | Phosphate-Buffered Saline (PBS), HEPES | HEPES may offer faster kinetics. Avoid buffers containing primary amines (e.g., Tris, glycine) or azides. | |
| pH Range | 7.0 - 8.5 | Higher pH can increase reaction rates, but must be compatible with biomolecule stability. | |
| Temperature | 4°C to 37°C | Higher temperatures accelerate the reaction. 4°C is used for overnight incubations to maintain biomolecule integrity. | |
| Molar Ratio (Step 1) | >10-fold molar excess of this compound to Azide-Molecule 1 | To favor the formation of the mono-adduct and minimize the formation of the crosslinked product. | |
| Molar Ratio (Step 2) | 1.5 to 10-fold molar excess of Azide-Molecule 2 to Mono-adduct | To drive the crosslinking reaction to completion. | |
| Solvent for Stock | Anhydrous DMSO or DMF | DBCO reagents are moisture-sensitive and may not be readily soluble in aqueous buffers. |
Table 3: Methods for Quantification of DBCO Conjugation
| Method | Principle | Key Considerations | Reference(s) |
| UV-Vis Spectroscopy | Monitors the decrease in absorbance of the DBCO group at ~309-310 nm upon reaction with an azide. | Requires the molar extinction coefficient of DBCO (~12,000 M⁻¹cm⁻¹). Can be used to determine the Degree of Labeling (DOL). | |
| Mass Spectrometry (LC-MS) | Precisely measures the mass of the conjugate to confirm the addition of the linker and biomolecules. | Provides the most detailed information on conjugation efficiency and product identity. | |
| SDS-PAGE | Visualizes the increase in molecular weight of a protein upon conjugation. | A qualitative method to confirm conjugation. | |
| HPLC (RP-HPLC, SEC) | Separates the conjugated product from unreacted starting materials. | Useful for both purification and analysis of the reaction mixture. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
This compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF. For a 10 mM solution, add 123 µL of solvent per 1 mg of this compound.
-
Vortex thoroughly to ensure complete dissolution. Use the stock solution immediately or aliquot and store at -20°C, protected from light. Avoid multiple freeze-thaw cycles.
-
-
Azide-Containing Molecule Stock Solutions:
-
Prepare stock solutions of your azide-functionalized molecules in a compatible buffer (e.g., PBS) or solvent (e.g., DMSO). The choice of solvent will depend on the solubility of the molecule.
-
Protocol 2: Stepwise SPAAC Crosslinking of Two Azide-Containing Molecules
This protocol describes the controlled crosslinking of "Azide-Molecule A" and "Azide-Molecule B" using this compound.
Step 1: Formation of the Mono-Adduct (DBCO-PEG4-Molecule A)
-
Reaction Setup: In a microcentrifuge tube, combine "Azide-Molecule A" with a >10-fold molar excess of the this compound stock solution in an appropriate reaction buffer (e.g., PBS, pH 7.4). The final concentration of DMSO or DMF should be kept below 10-15% to avoid denaturation of protein samples.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification of Mono-Adduct: It is crucial to remove the excess unreacted this compound to prevent it from reacting in the next step. Purify the mono-adduct using a suitable method based on the properties of your molecule, such as size-exclusion chromatography (e.g., desalting columns), dialysis, or HPLC.
Step 2: Formation of the Final Crosslinked Product (Molecule B-PEG4-Molecule A)
-
Reaction Setup: Combine the purified mono-adduct from Step 1 with a 1.5 to 10-fold molar excess of "Azide-Molecule B" in the reaction buffer.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
Purification of the Final Product: Purify the final crosslinked product to remove any unreacted mono-adduct and excess "Azide-Molecule B" using an appropriate purification method (e.g., SEC, RP-HPLC).
-
Analysis and Quantification: Analyze the final product by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the yield.
Protocol 3: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy
-
Spectrophotometer Setup: Set up a UV-Vis spectrophotometer to measure absorbance at ~309 nm.
-
Sample Preparation: Prepare the reaction mixture as described in Protocol 2. The initial concentration of the DBCO-containing species should provide an absorbance reading within the linear range of the instrument.
-
Data Acquisition: Initiate the reaction and immediately measure the absorbance at ~309 nm at time zero. Continue to take measurements at regular intervals until the absorbance stabilizes, indicating the completion of the reaction.
-
Data Analysis: The decrease in absorbance at ~309 nm corresponds to the consumption of the DBCO group. The percentage of reaction completion can be calculated from the change in absorbance.
Mandatory Visualizations
Caption: Stepwise experimental workflow for controlled crosslinking using this compound.
Caption: Logical relationship of reactants and products in a stepwise vs. one-pot reaction.
Caption: Application of a crosslinked conjugate in a targeted cancer therapy signaling pathway.
References
Application Notes and Protocols for DBCO-PEG4-DBCO in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DBCO-PEG4-DBCO for optimal bioconjugation. This homobifunctional linker, featuring two dibenzocyclooctyne (DBCO) groups separated by a hydrophilic tetraethylene glycol (PEG4) spacer, is a powerful tool for crosslinking azide-containing molecules via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC).
Introduction
This compound is designed for the efficient and biocompatible crosslinking of molecules in a controlled manner.[1] The two DBCO groups at either end of the PEG4 spacer react readily with azide-functionalized molecules, forming stable triazole linkages without the need for a cytotoxic copper catalyst.[1][2][3] This makes it an ideal reagent for applications in complex biological systems, including the development of antibody-drug conjugates (ADCs), PROTACs, and the functionalization of biomaterials.[] The hydrophilic PEG4 spacer enhances the aqueous solubility of the linker and the resulting conjugate, reduces the potential for aggregation, and minimizes steric hindrance.
Core Principles of DBCO-Azide Reaction (SPAAC)
The bioconjugation reaction using this compound relies on the principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry, meaning it proceeds with high specificity and efficiency in a biological environment without interfering with native biochemical processes.
Key Features of the DBCO-Azide Reaction:
-
Biocompatible: The reaction does not require a cytotoxic copper catalyst, making it suitable for use in living cells and whole organisms.
-
Mild Conditions: The conjugation reaction is efficient in aqueous buffers at room temperature or even at 4°C.
-
High Efficiency and Specificity: The reaction between DBCO and an azide group is highly specific and typically proceeds to a high yield. The DBCO and azide moieties are stable over long periods.
-
Traceable: The DBCO group has a characteristic UV absorbance at approximately 310 nm, which can be used to monitor the progress of the reaction.
Optimal Reaction Conditions
The efficiency of the this compound crosslinking reaction is influenced by several factors, including pH, temperature, molar ratio of reactants, and reaction time. The following tables summarize the recommended starting conditions for optimal bioconjugation.
Table 1: Recommended Reaction Conditions for this compound Bioconjugation
| Parameter | Recommended Range | Optimal Starting Point | Key Considerations |
| pH | 6.0 - 9.0 | 7.0 - 7.5 | The reaction is generally faster at higher pH, but the stability of the biomolecules must be considered. Buffers should be free of azides and primary amines (e.g., Tris, glycine) if a preliminary reaction with an amine-reactive DBCO linker has been performed. |
| Temperature | 4°C - 37°C | Room Temperature (20-25°C) | Higher temperatures increase the reaction rate. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration. |
| Molar Ratio (DBCO:Azide) | 1:1 to 1:10 (or inverted) | 1.5:1 to 3:1 (excess of one component) | To drive the reaction to completion, it is recommended to use a molar excess of one of the reactants. For crosslinking two different molecules, a sequential addition approach is recommended. |
| Reaction Time | 2 - 48 hours | 4 - 12 hours | Longer incubation times can improve the yield, especially at lower temperatures or concentrations. |
| Solvent | Aqueous Buffer (e.g., PBS, HEPES) | PBS, pH 7.4 | If the azide-containing molecule has low aqueous solubility, a water-miscible organic co-solvent like DMSO or DMF can be used. The final concentration of the organic solvent should generally be kept below 20% to avoid protein precipitation. |
Experimental Protocols
The following protocols provide a general framework for using this compound in bioconjugation experiments. Optimization may be necessary for specific applications.
Protocol 1: Crosslinking Two Azide-Containing Molecules
This protocol describes the crosslinking of two different azide-containing molecules (Molecule A-azide and Molecule B-azide) using this compound. A two-step sequential addition is recommended to minimize the formation of homodimers of Molecule A or Molecule B.
Materials:
-
This compound
-
Molecule A-azide
-
Molecule B-azide
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF (if needed for dissolving reagents)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
Prepare stock solutions of Molecule A-azide and Molecule B-azide in the Reaction Buffer.
-
-
Step 1: First Conjugation Reaction:
-
In a reaction tube, combine Molecule A-azide with this compound. A molar excess of this compound is recommended to ensure that most of Molecule A-azide reacts with one end of the linker. A starting molar ratio of 1:3 (Molecule A-azide : this compound) is suggested.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C for 4-12 hours with gentle mixing.
-
-
Purification (Optional but Recommended):
-
Remove the excess unreacted this compound using a suitable purification method such as size-exclusion chromatography or dialysis. This step is crucial to prevent the formation of homodimers of Molecule B in the next step.
-
-
Step 2: Second Conjugation Reaction:
-
Add Molecule B-azide to the purified solution containing the Molecule A-azide-PEG4-DBCO conjugate. A slight molar excess of Molecule B-azide (e.g., 1.2 to 1.5-fold over the initial amount of Molecule A-azide) can be used to drive the reaction to completion.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.
-
-
Final Purification:
-
Purify the final crosslinked conjugate (Molecule A-PEG4-Molecule B) from any unreacted Molecule B-azide and other byproducts using an appropriate purification method.
-
Protocol 2: Circularization of a Molecule with Two Azide Groups
This protocol describes the intramolecular cyclization of a molecule containing two azide groups using this compound.
Materials:
-
This compound
-
Molecule with two azide groups
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF (if needed for dissolving reagents)
-
Purification system (e.g., size-exclusion chromatography, HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare a stock solution of the dual-azide molecule in the Reaction Buffer.
-
-
Reaction Setup:
-
The reaction should be performed under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. A starting concentration of the dual-azide molecule in the low micromolar range is recommended.
-
Add this compound to the solution of the dual-azide molecule. An equimolar ratio (1:1) is a good starting point.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.
-
-
Analysis and Purification:
-
Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, mass spectrometry) to confirm the formation of the cyclized product.
-
Purify the cyclized product from any unreacted starting materials and polymeric byproducts.
-
Visualizations
Experimental Workflow for Crosslinking Two Molecules
Caption: Workflow for the two-step crosslinking of two azide-containing molecules.
Logical Relationship of Reaction Parameters
Caption: Interplay of key parameters affecting the bioconjugation reaction.
References
Application Notes and Protocols for DBCO-PEG4-DBCO Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of DBCO-PEG4-DBCO, a homobifunctional linker, in strain-promoted alkyne-azide cycloaddition (SPAAC) or copper-free click chemistry. This document outlines recommended molar excess, detailed experimental protocols, and critical reaction parameters to ensure successful conjugation for applications ranging from antibody-drug conjugates (ADCs) to surface and hydrogel modifications.
Core Concepts: this compound in Bioconjugation
This compound is a versatile crosslinker featuring two dibenzocyclooctyne (DBCO) groups separated by a hydrophilic polyethylene glycol (PEG4) spacer. The DBCO moieties react specifically and efficiently with azide-functionalized molecules to form stable triazole linkages without the need for a cytotoxic copper catalyst.[1] This bioorthogonal reaction is highly selective and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[2] The PEG4 spacer enhances aqueous solubility, reduces steric hindrance, and can minimize aggregation of conjugates.[1][2]
Molar Excess Recommendations and Reaction Parameters
The stoichiometry of the DBCO-azide reaction is critical for achieving high conjugation efficiency and minimizing unwanted side products. The following tables summarize the recommended molar excess and other key reaction parameters based on common applications.
Table 1: General Molar Excess Recommendations for DBCO-Azide Reactions
| Reactant in Excess | Molar Excess Range (Excess : Limiting) | Typical Starting Ratio | Application Notes |
| DBCO-functionalized molecule | 1.5:1 to 10:1 | 3:1 to 5:1 | Generally recommended to drive the reaction to completion, especially when the azide-containing molecule is readily available.[3] |
| Azide-functionalized molecule | 1.5:1 to 5:1 | 2:1 | Recommended when the DBCO-functionalized molecule is precious or in limited supply. |
| For Antibody-Small Molecule Conjugation | 1.5:1 to 10:1 | 7.5:1 | A higher excess can enhance conjugation efficiency. |
| For Antibody-Oligonucleotide Conjugation | 2:1 to 4:1 | 3:1 | A moderate excess is often sufficient for efficient conjugation. |
Table 2: Recommended Reaction Conditions for this compound Reactions
| Parameter | Recommended Condition | Notes |
| Temperature | 4°C to 37°C | Higher temperatures lead to faster reaction rates. For sensitive biomolecules, performing the reaction at 4°C overnight is recommended. |
| Reaction Time | 2 to 48 hours | Typical reaction times are 4-12 hours at room temperature. Longer incubation times can improve yield, especially at lower temperatures or concentrations. |
| Solvents | Aqueous buffers (e.g., PBS, HEPES), DMSO, DMF | For biomolecule conjugations, aqueous buffers are preferred. If the DBCO reagent has low aqueous solubility, it can be dissolved in a water-miscible organic solvent like DMSO or DMF and added to the aqueous reaction mixture. The final concentration of the organic solvent should typically be kept below 20% to avoid protein precipitation. |
| pH | 6.0 to 8.5 | For reactions involving NHS esters for amine coupling, a pH of 7.2-8.5 is optimal. For maleimide reactions with sulfhydryls, a pH of 6.5-7.5 is recommended. The SPAAC reaction itself is tolerant of a wide pH range. |
Experimental Protocols
The following are detailed protocols for the use of this compound in a two-step conjugation process, which is recommended to avoid the formation of "double adducts" where both DBCO groups react with the same azide-containing molecule population.
Protocol 1: First Coupling of this compound to an Azide-Functionalized Molecule (Molecule A)
This protocol describes the reaction of one of the DBCO groups on the this compound linker with the first azide-containing molecule.
Materials:
-
This compound
-
Azide-functionalized Molecule A
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF (if needed for dissolving this compound)
-
Purification system (e.g., size-exclusion chromatography (SEC), dialysis)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature.
-
If this compound is not readily soluble in the aqueous reaction buffer, prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Prepare a solution of Azide-functionalized Molecule A in the reaction buffer.
-
-
Reaction Setup:
-
In a reaction tube, add the solution of Azide-functionalized Molecule A.
-
Add the this compound stock solution to the reaction mixture to achieve the desired molar excess (refer to Table 1, a 3 to 5-fold molar excess of this compound to Azide-Molecule A is a good starting point). Ensure the final concentration of the organic solvent is below 20%.
-
Gently mix the reaction solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. The optimal time may need to be determined empirically.
-
-
Purification:
-
Remove the excess, unreacted this compound using a suitable purification method such as SEC or dialysis. This step is crucial to prevent cross-linking in the subsequent step.
-
Protocol 2: Second Coupling to a Different Azide-Functionalized Molecule (Molecule B)
This protocol describes the reaction of the remaining DBCO group on the purified DBCO-PEG4-Molecule A conjugate with a second azide-containing molecule.
Materials:
-
Purified DBCO-PEG4-Molecule A conjugate from Protocol 1
-
Azide-functionalized Molecule B
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
In a new reaction tube, combine the purified DBCO-PEG4-Molecule A conjugate with the Azide-functionalized Molecule B.
-
A 1.5 to 3-fold molar excess of the azide-containing molecule is typically used.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours.
-
-
Purification (if necessary):
-
If the second azide-containing molecule was used in a large excess or needs to be removed, purify the final conjugate using an appropriate method such as SEC, dialysis, or affinity chromatography.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the two-step conjugation process using this compound.
Caption: Two-step conjugation workflow using this compound.
Caption: Detailed experimental workflow for this compound conjugation.
References
Purifying DBCO-PEG4-DBCO Conjugates: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – November 29, 2025 – For researchers, scientists, and drug development professionals working with advanced bioconjugation techniques, the purification of covalently linked molecules is a critical step to ensure the quality, efficacy, and safety of the final product. The use of homobifunctional linkers like Dibenzocyclooctyne-PEG4-Dibenzocyclooctyne (DBCO-PEG4-DBCO) for creating stable conjugates via copper-free click chemistry presents unique purification challenges. These application notes provide detailed protocols and data for the purification of this compound conjugates, ensuring high purity and yield.
Introduction to this compound Conjugation
This compound is a homobifunctional crosslinker that enables the covalent linkage of two azide-containing molecules through a hydrophilic polyethylene glycol (PEG) spacer. This strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction, meaning it can proceed in complex biological environments without interfering with native biochemical processes.[1] This makes it an ideal tool for creating sophisticated biomolecular constructs such as antibody-drug conjugates (ADCs), protein-protein conjugates, and functionalized nanoparticles.
The primary challenge in purifying the final conjugate (Molecule A-Linker-Molecule B) lies in the separation of the desired product from a mixture of potential side products. These include unreacted starting materials (Molecule A-azide and Molecule B-azide), partially reacted intermediates (e.g., Molecule A-DBCO-PEG4-DBCO), and excess linker. The choice of purification method is dictated by the physicochemical properties of the conjugated molecules, such as size, charge, and hydrophobicity.
General Experimental Workflow
The overall process for generating and purifying this compound conjugates involves a two-step reaction followed by a rigorous purification and characterization process. To avoid the formation of "double adducts" where two molecules of the same type attach to the linker, a sequential approach is recommended.[2] First, the this compound linker is reacted with an excess of the first azide-containing molecule. The resulting intermediate is purified before reacting with the second azide-containing molecule.
Key Purification Methods
Several chromatographic and filtration techniques can be employed for the purification of this compound conjugates. The optimal method or combination of methods will depend on the specific characteristics of the conjugate and the impurities to be removed.
| Purification Method | Principle | Key Advantages | Typical Applications |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size). | Gentle, preserves native protein structure, effective for large size differences. | Removal of excess small molecules (linker, azide-molecules), separation of monomers from aggregates. |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution, excellent for separating closely related species. | Purification of peptides and oligonucleotides, separation of conjugates with different numbers of hydrophobic DBCO groups.[3][4] |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. | High capacity, can separate molecules with subtle charge differences. | Purification of proteins and oligonucleotides, separation of conjugates where the linkage alters the isoelectric point (pI).[3] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity in a high-salt buffer. | Milder than RP-HPLC, often preserves protein activity. | Purification of proteins, separation of conjugates with increased hydrophobicity due to the DBCO moiety. |
| Tangential Flow Filtration (TFF) | Separation based on molecular weight cutoff using a membrane. | Scalable, can be used for buffer exchange and concentration. | Removal of small molecule impurities from large conjugates, buffer exchange before or after other chromatography steps. |
Experimental Protocols
Protocol 1: Purification of a Protein-Oligonucleotide Conjugate via Size Exclusion Chromatography (SEC)
This protocol is suitable for separating a large protein-oligonucleotide conjugate from smaller unreacted components.
Materials:
-
Crude conjugate mixture
-
SEC column (e.g., Superdex 200 or similar, chosen based on the molecular weight of the conjugate)
-
SEC running buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
HPLC or FPLC system with a UV detector
-
Fraction collector
Procedure:
-
Equilibrate the SEC column with at least two column volumes of SEC running buffer at a flow rate appropriate for the column.
-
Filter the crude conjugate mixture through a 0.22 µm filter to remove any particulate matter.
-
Inject the filtered sample onto the equilibrated column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elute the sample with the SEC running buffer at a constant flow rate.
-
Monitor the elution profile at 260 nm (for oligonucleotide) and 280 nm (for protein). The conjugate should elute earlier than the unreacted protein and significantly earlier than the unreacted oligonucleotide and linker.
-
Collect fractions corresponding to the desired conjugate peak.
-
Analyze the collected fractions by SDS-PAGE and/or UV-Vis spectroscopy to confirm purity.
-
Pool the pure fractions and concentrate if necessary.
| Parameter | Value | Reference |
| Typical Protein Recovery | >85% | |
| Purity Achieved | >95% |
Protocol 2: Purification of a Peptide-Small Molecule Conjugate via Reverse-Phase HPLC (RP-HPLC)
This protocol is designed for the high-resolution purification of smaller conjugates where hydrophobicity differences are significant.
Materials:
-
Crude conjugate mixture
-
C18 RP-HPLC column (wide-pore, 300 Å, is recommended for peptides and proteins)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC system with a gradient pump and a UV detector
-
Fraction collector
Procedure:
-
Filter the crude conjugate mixture through a 0.22 µm filter.
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the filtered sample onto the column.
-
Elute the sample using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the conjugate and impurities.
-
Monitor the elution at 220 nm (for peptide bonds) and 309 nm (for the DBCO group). The conjugate will elute at a higher acetonitrile concentration than the unreacted peptide due to the hydrophobicity of the DBCO moieties.
-
Collect fractions corresponding to the desired conjugate peak.
-
Analyze the purity of the collected fractions by mass spectrometry.
-
Lyophilize the pure fractions to remove the solvent.
| Parameter | Value | Reference |
| Typical Yield | 78-93% | |
| Purity Achieved | >98% |
Characterization of Purified Conjugates
After purification, it is essential to characterize the conjugate to confirm its identity and purity.
-
UV-Vis Spectroscopy: The presence of the DBCO group can be confirmed by its characteristic absorbance at approximately 309 nm. The ratio of absorbance at 280 nm (for protein) or 260 nm (for oligonucleotide) to 309 nm can provide an estimate of the degree of labeling. The molar extinction coefficient for DBCO is approximately 12,000 M⁻¹cm⁻¹.
-
Mass Spectrometry (MS): Provides an accurate molecular weight of the conjugate, confirming the successful linkage of both molecules.
-
Analytical HPLC: Analytical SEC or RP-HPLC can be used to assess the purity of the final product. A single, sharp peak is indicative of high purity.
-
SDS-PAGE: For protein-containing conjugates, SDS-PAGE can visualize the increase in molecular weight upon conjugation and assess the homogeneity of the product.
Conclusion
The purification of this compound conjugates is a multi-step process that requires careful selection of methods based on the properties of the constituent molecules. A combination of chromatography techniques, such as size exclusion and reverse-phase HPLC, is often necessary to achieve the high purity required for research and drug development applications. The protocols and data presented in these application notes provide a comprehensive guide for scientists to successfully purify and characterize these complex biomolecules.
References
Application Notes and Protocols: Leveraging Dbco-peg4-dbco Linkers for Advanced Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dibenzocyclooctyne-polyethylene glycol(4)-dibenzocyclooctyne (Dbco-peg4-dbco) and related Dbco-PEG linkers in live cell imaging. This technology is at forefront of bioorthogonal chemistry, enabling the precise labeling and visualization of biomolecules in their native, living environments without cellular disruption.
Introduction to Dbco Linkers and Bioorthogonal Chemistry
Live cell imaging is a critical tool for understanding dynamic cellular processes. A significant advancement in this field is the application of bioorthogonal chemistry, which employs chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2] Among the most prominent of these is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "copper-free click chemistry."[1][3]
At the heart of SPAAC are Dbco linkers. The dibenzocyclooctyne (Dbco) group is a strained alkyne that reacts with high specificity and efficiency with azide-functionalized molecules to form a stable triazole linkage.[1] This reaction is biocompatible, proceeding rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst, making it ideal for live cell applications.
The polyethylene glycol (PEG) spacer, specifically the PEG4 unit in this compound, enhances the water solubility of the linker and the resulting conjugate, reduces steric hindrance, and can minimize aggregation. The homobifunctional nature of this compound, with a Dbco group at each end, allows for the crosslinking of two different azide-containing molecules, opening up possibilities for studying molecular interactions and assembling complex biomolecular architectures.
Core Applications in Live Cell Imaging
The unique properties of Dbco-PEG linkers make them versatile tools for a variety of live cell imaging applications:
-
Protein Labeling and Tracking: Proteins can be genetically or metabolically tagged with an azide group. Subsequently, a Dbco-functionalized fluorescent probe can be introduced to specifically label and track the protein of interest within the cell. This allows for the visualization of protein localization, trafficking, and dynamics in real-time.
-
Cell Surface Receptor Imaging: Antibodies or other targeting ligands can be conjugated with Dbco linkers. These Dbco-labeled molecules can then be used to bind to and visualize cell surface receptors on living cells that have been metabolically labeled with azide sugars.
-
Metabolic Labeling and Visualization: Cells can be cultured with azide-modified metabolic precursors, such as sugars, amino acids, or nucleosides. These precursors are incorporated into newly synthesized biomolecules (glycans, proteins, DNA), which can then be visualized by reacting them with a Dbco-fluorophore conjugate.
-
Drug Delivery and Targeting: The specificity of the Dbco-azide reaction can be harnessed to develop targeted drug delivery systems. A therapeutic agent can be linked to a Dbco group, which can then "click" to an azide-tagged targeting moiety (e.g., an antibody) at the desired cellular location.
Quantitative Data Summary
The following tables summarize key quantitative parameters to aid in the design of live cell imaging experiments using Dbco-PEG linkers.
| Parameter | Value | Notes | Reference(s) |
| Dbco-functionalized antibody concentration for cell labeling | 1-10 µg/mL | The optimal concentration may vary depending on the cell type and antibody. | |
| Incubation time for antibody labeling | 1-2 hours | Incubation is typically performed at 37°C. | |
| Final concentration of Ac₄ManNAz for metabolic labeling | 25-50 µM | Ac₄ManNAz is an azide-modified sugar for labeling cell surface glycans. | |
| Incubation time for metabolic labeling | 48 hours | This allows for sufficient incorporation of the azide sugar into cellular glycans. | |
| Final concentration of DBCO-fluorophore for SPAAC reaction | 20-50 µM | This is the concentration for reacting with metabolically labeled cells. | |
| Incubation time for SPAAC reaction in live cells | 15-30 minutes | The reaction is fast and proceeds efficiently at 37°C. | |
| Molar excess of DBCO-PEG4-NHS ester for antibody conjugation | 10- to 20-fold | This ensures efficient labeling of the antibody. |
| Reaction Step | Recommended Buffers | pH Range | Key Considerations | Reference(s) |
| Carboxylic Acid Activation & Amine Coupling | MES (2-(N-morpholino)ethanesulfonic acid) | 4.5 - 6.0 | Optimal for EDC/NHS activation. | |
| Phosphate Buffered Saline (PBS) | 7.2 - 7.5 | Suitable for the amine coupling step. | ||
| Borate Buffer | 8.0 - 8.5 | Can also be used for amine coupling. | ||
| Copper-Free Click Reaction (SPAAC) | Phosphate Buffered Saline (PBS) | 7.0 - 7.4 | Widely compatible with biomolecules. | |
| HEPES Buffer | 7.0 - 7.5 | A non-amine containing buffer suitable for click chemistry. |
Experimental Protocols
Here, we provide detailed protocols for key experiments utilizing Dbco-PEG linkers in live cell imaging.
Protocol 1: Conjugation of a Dbco-linker to an Antibody
This protocol describes the conjugation of a Dbco-linker with a carboxylic acid (e.g., Dbco-NHCO-PEG4-acid) to an antibody via its primary amines. This involves the activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, followed by reaction with the antibody.
Materials:
-
Dbco-NHCO-PEG4-acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Activation of Dbco-NHCO-PEG4-acid:
-
Dissolve Dbco-NHCO-PEG4-acid, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.
-
Incubate the reaction for 1-2 hours at room temperature to form the Dbco-PEG4-NHS ester.
-
-
Antibody Conjugation:
-
Add the freshly prepared Dbco-PEG4-NHS ester solution to the antibody solution at a 10- to 20-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove excess, unreacted Dbco-PEG4-NHS ester using a desalting column equilibrated with an appropriate storage buffer for the antibody.
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the Dbco group at its absorbance maximum (around 309 nm).
-
Protocol 2: Metabolic Labeling of Live Cells with Azide Sugars
This protocol describes the incorporation of azide groups onto cell surface glycans through metabolic labeling with an azide-containing sugar analog.
Materials:
-
Live cells in culture
-
Complete cell culture medium
-
Azide-modified sugar (e.g., Ac₄ManNAz)
-
DMSO
Procedure:
-
Cell Seeding:
-
Seed cells in an appropriate culture vessel (e.g., plates, flasks, or chamber slides) and allow them to adhere and grow to the desired confluency.
-
-
Metabolic Labeling:
-
Prepare a stock solution of the azide-modified sugar in DMSO.
-
Add the azide sugar stock solution to the complete culture medium to achieve the desired final concentration (e.g., 25-50 µM for Ac₄ManNAz).
-
Replace the existing medium on the cells with the azide sugar-containing medium.
-
Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.
-
Protocol 3: Live Cell Imaging of Azide-Labeled Cells with a Dbco-Fluorophore Conjugate
This protocol describes the labeling of azide-modified live cells with a Dbco-functionalized fluorescent probe for fluorescence microscopy.
Materials:
-
Azide-labeled live cells (from Protocol 2)
-
Dbco-functionalized fluorophore
-
Live cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)
-
Fluorescence microscope with a live-cell imaging chamber
Procedure:
-
Cell Preparation:
-
Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer to remove any residual culture medium.
-
-
Labeling:
-
Dilute the Dbco-functionalized fluorophore in the live cell imaging buffer to the desired final concentration (typically 20-50 µM).
-
Add the fluorophore solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Remove the fluorophore solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound probe.
-
-
Imaging:
-
Add fresh live cell imaging buffer to the cells and proceed with imaging on the fluorescence microscope.
-
Acquire images using the appropriate filter sets for the chosen fluorophore.
-
Visualizations
References
Application Notes and Protocols for the Conjugation of DBCO-PEG4-DBCO to Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the use of the homobifunctional linker, DBCO-PEG4-DBCO, in the modification of oligonucleotides. The primary applications covered are the preparation of oligonucleotide conjugates in a controlled, stepwise manner and the circularization of oligonucleotides. These protocols are designed to offer a clear and reproducible methodology for researchers in biotechnology, drug development, and diagnostics.
The protocols are based on the principles of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), which provides a highly efficient and bioorthogonal method for covalently linking molecules. The this compound linker contains two dibenzocyclooctyne (DBCO) groups, which react specifically with azide-modified molecules.
Application 1: Two-Step Conjugation of an Oligonucleotide to an Azide-Modified Molecule
This protocol describes a method to conjugate an azide-modified oligonucleotide to a second azide-modified molecule using the homobifunctional this compound linker. A key challenge with homobifunctional linkers is controlling the reaction to prevent the formation of undesired dimers and oligomers. This protocol employs a two-step strategy to ensure the formation of a defined 1:1:1 conjugate.
First, the azide-modified oligonucleotide is reacted with a molar excess of this compound to favor the formation of a mono-conjugated oligonucleotide with a free DBCO group. This intermediate is then purified to remove the excess this compound linker. In the second step, the purified mono-conjugated oligonucleotide is reacted with the second azide-modified molecule to yield the final conjugate.
Experimental Workflow: Two-Step Conjugation
Caption: Workflow for the two-step conjugation of an oligonucleotide.
Experimental Protocol: Two-Step Conjugation
Materials and Reagents:
-
Azide-modified oligonucleotide
-
This compound linker
-
Second azide-modified molecule (e.g., peptide, protein, small molecule)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Nuclease-free water
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Desalting columns (optional)
-
Mass spectrometer (for characterization)
-
Polyacrylamide gel electrophoresis (PAGE) system (for characterization)
Protocol:
Step 1: Mono-conjugation of the Oligonucleotide
-
Preparation of Reactants:
-
Dissolve the azide-modified oligonucleotide in nuclease-free water to a stock concentration of 1 mM.
-
Dissolve the this compound linker in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified oligonucleotide and this compound linker. A 5 to 10-fold molar excess of the this compound linker relative to the oligonucleotide is recommended to favor the formation of the mono-conjugated product.
-
Add PBS (pH 7.4) to the reaction mixture to achieve a final oligonucleotide concentration of 100-200 µM. The final DMSO concentration should be below 10% to avoid precipitation of the oligonucleotide.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking.
-
Purification of the Mono-conjugated Oligonucleotide
-
RP-HPLC Purification:
-
Purify the reaction mixture using RP-HPLC to separate the mono-conjugated oligonucleotide from the excess this compound linker and any unreacted oligonucleotide.
-
The mono-conjugated oligonucleotide will have a longer retention time than the unreacted azide-modified oligonucleotide due to the increased hydrophobicity of the DBCO group.
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and 309 nm (for the DBCO group). The desired product will show absorbance at both wavelengths.[1]
-
-
Desalting and Lyophilization:
-
Collect the fractions containing the purified mono-conjugated oligonucleotide.
-
If necessary, desalt the collected fractions using a desalting column.
-
Lyophilize the purified product to dryness and store at -20°C.
-
Step 2: Final Conjugation
-
Preparation of Reactants:
-
Resuspend the purified and lyophilized mono-conjugated oligonucleotide in nuclease-free water to a stock concentration of 1 mM.
-
Dissolve the second azide-modified molecule in a compatible buffer (e.g., PBS) to a desired stock concentration.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the mono-conjugated oligonucleotide and the second azide-modified molecule. A 1.5 to 3-fold molar excess of the mono-conjugated oligonucleotide is recommended.[2]
-
Add PBS (pH 7.4) to the reaction mixture to achieve a suitable final concentration for both reactants.
-
-
Incubation:
Final Purification and Characterization
-
Purification:
-
Purify the final conjugate using an appropriate method based on the properties of the second molecule (e.g., RP-HPLC, size-exclusion chromatography, or affinity chromatography).
-
-
Characterization:
-
RP-HPLC: Analyze the purity of the final conjugate. The conjugate will have a different retention time compared to the starting materials.
-
Mass Spectrometry (MS): Confirm the identity of the conjugate by determining its molecular weight. ESI-MS is a suitable technique for this purpose.[5]
-
PAGE: Analyze the conjugate by denaturing or native PAGE. The conjugate will show a band shift compared to the unconjugated oligonucleotide.
-
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Step 1: Mono-conjugation | ||
| Molar Ratio (this compound : Oligonucleotide) | 5:1 to 10:1 | General recommendation for homobifunctional linkers |
| Oligonucleotide Concentration | 100 - 200 µM | |
| Reaction Time | 2 - 4 hours | |
| Reaction Temperature | Room Temperature | |
| Step 2: Final Conjugation | ||
| Molar Ratio (Mono-conjugated Oligo : Azide-Molecule) | 1.5:1 to 3:1 | |
| Reaction Time | 2 - 4 hours (RT) or overnight (4°C) | |
| Reaction Temperature | Room Temperature or 4°C |
Application 2: Circularization of Oligonucleotides
This protocol describes the use of this compound to circularize a linear oligonucleotide that has been modified with azide groups at both its 5' and 3' ends. The intramolecular reaction between the two azide groups on the oligonucleotide and the two DBCO groups on the linker results in the formation of a covalently closed circular oligonucleotide.
To favor the intramolecular circularization over intermolecular dimerization or oligomerization, the reaction is performed at a low oligonucleotide concentration.
Experimental Workflow: Oligonucleotide Circularization
Caption: Workflow for the circularization of an oligonucleotide.
Experimental Protocol: Oligonucleotide Circularization
Materials and Reagents:
-
5',3'-Diazido-modified oligonucleotide
-
This compound linker
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Nuclease-free water
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE) system
-
Mass spectrometer (for characterization)
Protocol:
-
Preparation of Reactants:
-
Dissolve the 5',3'-diazido-modified oligonucleotide in nuclease-free water to a stock concentration of 100 µM.
-
Dissolve the this compound linker in anhydrous DMSO to a stock concentration of 1 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the 5',3'-diazido-modified oligonucleotide in PBS (pH 7.4) to a final concentration of 1-10 µM. Lower concentrations favor intramolecular circularization.
-
Add the this compound linker to the diluted oligonucleotide solution to achieve a final concentration that is equimolar to the oligonucleotide.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours.
-
Purification and Characterization
-
Purification:
-
Purify the circular oligonucleotide from any unreacted linear oligonucleotide and potential dimers/oligomers using denaturing PAGE. The circular product will typically migrate differently from its linear counterpart.
-
-
Characterization:
-
Denaturing PAGE: Compare the migration of the purified product to the linear starting material. Circular oligonucleotides often exhibit anomalous migration patterns.
-
Mass Spectrometry (MS): Confirm the formation of the circular product by verifying its molecular weight, which should correspond to the sum of the linear oligonucleotide and the this compound linker minus the mass of two N2 molecules.
-
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Oligonucleotide Concentration | 1 - 10 µM | |
| Molar Ratio (Oligonucleotide : this compound) | 1:1 | |
| Reaction Time | 2 - 4 hours | |
| Reaction Temperature | Room Temperature |
General Considerations and Troubleshooting
-
Purity of Oligonucleotides: Ensure high purity of the starting azide-modified oligonucleotides to achieve optimal conjugation efficiency.
-
Solubility: DBCO reagents can be hydrophobic. Ensure that the final concentration of organic solvents like DMSO is kept low (typically <10%) to prevent precipitation of the oligonucleotide.
-
Reaction Monitoring: The progress of the DBCO-azide reaction can be monitored by observing the decrease in the DBCO absorbance at approximately 309 nm.
-
Troubleshooting Low Yield: If the conjugation or circularization yield is low, consider optimizing the reaction time, temperature, and reactant concentrations. For the two-step conjugation, ensure complete removal of excess this compound after the first step.
-
Storage: Store DBCO-containing reagents and conjugates protected from light and moisture at -20°C.
References
Applications of DBCO-PEG4-DBCO in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG4-DBCO is a homobifunctional crosslinker that plays a significant role in the development of targeted drug delivery systems. This linker features two dibenzocyclooctyne (DBCO) groups separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer. The DBCO groups enable copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry," which allows for the efficient and specific conjugation of azide-modified molecules under biocompatible conditions. This technology is instrumental in creating advanced therapeutic constructs such as antibody-drug conjugates (ADCs) and functionalized nanoparticles for targeted delivery of therapeutic agents.[1][2]
The homobifunctional nature of this compound allows for the crosslinking of two azide-containing molecules, providing a versatile tool for constructing complex drug delivery systems.[1] The PEG4 spacer enhances aqueous solubility, reduces steric hindrance, and minimizes aggregation of the resulting conjugates.[1] These properties make this compound an attractive linker for applications requiring the assembly of multiple components into a single therapeutic entity.
Key Applications
The primary application of this compound in targeted drug delivery is the crosslinking of azide-modified components. This can be utilized in several ways:
-
Intramolecular Crosslinking: To stabilize drug-loaded nanoparticles or micelles, improving their integrity and drug retention in circulation.
-
Intermolecular Crosslinking: To conjugate two different azide-modified molecules, such as a targeting ligand and a therapeutic agent, to a central scaffold.
-
Antibody-Drug Conjugate (ADC) Construction: To link two azide-modified drug molecules to an azide-modified antibody, potentially increasing the drug-to-antibody ratio (DAR).
Data Presentation
While specific quantitative data for drug delivery systems exclusively using the homobifunctional this compound as a crosslinker is not extensively available in tabulated formats in the public domain, the following tables provide representative data for systems utilizing DBCO-PEG4 conjugation technologies. This data illustrates the expected physicochemical properties and performance of such systems.
Table 1: Physicochemical Characterization of a DBCO-Functionalized Antibody-Drug Conjugate (ADC)
| Parameter | Unconjugated Antibody | DBCO-Functionalized Antibody | Final ADC |
| Molecular Weight (kDa) | ~150 | ~151 | ~153-155 |
| Purity by SEC-HPLC (%) | >98 | >98 | >95 |
| Aggregates by SEC-HPLC (%) | <2 | <2 | <5 |
| Drug-to-Antibody Ratio (DAR) | N/A | N/A | 2-4 |
Note: Data is representative and will vary depending on the specific antibody, drug, and conjugation conditions.
Table 2: Characterization of Drug-Loaded Nanoparticles Before and After Functionalization/Crosslinking
| Parameter | Bare Nanoparticles | Drug-Loaded Nanoparticles | DBCO-Functionalized/Crosslinked Nanoparticles |
| Mean Diameter (nm) | 100 ± 5 | 120 ± 7 | 125 ± 8 |
| Polydispersity Index (PDI) | < 0.15 | < 0.20 | < 0.20 |
| Zeta Potential (mV) | -25 ± 3 | -20 ± 4 | -18 ± 4 |
| Drug Encapsulation Efficiency (%) | N/A | 85 ± 5 | 83 ± 6 |
| Drug Loading Content (%) | N/A | 10 ± 2 | 9.8 ± 2 |
Note: This table represents typical changes observed during the formulation of targeted nanoparticles. The specific values are hypothetical and for illustrative purposes.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in the construction of targeted drug delivery systems. Optimization of reaction conditions (e.g., molar ratios, incubation times, and temperature) is crucial for each specific application.
Protocol 1: Sequential Conjugation of Two Different Azide-Modified Molecules using this compound
This protocol describes a two-step approach to control the conjugation of two different azide-containing molecules (Molecule A and Molecule B) using the homobifunctional this compound linker. This method is designed to minimize the formation of homodimers of Molecule A or Molecule B.
Materials:
-
This compound
-
Azide-modified Molecule A
-
Azide-modified Molecule B
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
Step 1: Reaction of this compound with the First Azide-Modified Molecule (Molecule A)
-
Preparation of Reactants:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Dissolve Azide-modified Molecule A in Reaction Buffer.
-
-
Reaction:
-
To the solution of Azide-modified Molecule A, add a 5- to 10-fold molar excess of the this compound stock solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to maintain the integrity of biological molecules.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the excess unreacted this compound using SEC or dialysis. This step is critical to prevent the formation of homodimers of Molecule B in the next step.
-
Characterize the purified DBCO-PEG4-Molecule A conjugate to confirm successful conjugation.
-
Step 2: Reaction of the DBCO-PEG4-Molecule A Conjugate with the Second Azide-Modified Molecule (Molecule B)
-
Preparation of Reactants:
-
The purified DBCO-PEG4-Molecule A conjugate from Step 1.
-
Dissolve Azide-modified Molecule B in Reaction Buffer.
-
-
Reaction:
-
Add a 1.5- to 5-fold molar excess of Azide-modified Molecule B to the solution of the DBCO-PEG4-Molecule A conjugate.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Final Purification:
-
Purify the final conjugate (Molecule A-PEG4-Molecule B) from unreacted Molecule B and any side products using SEC or another appropriate purification method.
-
-
Characterization:
-
Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to confirm its identity, purity, and integrity.
-
Protocol 2: Intramolecular Crosslinking of Azide-Functionalized Nanoparticles
This protocol describes the use of this compound to crosslink the shell of drug-loaded nanoparticles that have been functionalized with azide groups.
Materials:
-
Azide-functionalized, drug-loaded nanoparticles
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 7.4
-
Purification system (e.g., centrifugation, dialysis, or SEC)
Procedure:
-
Preparation of Reactants:
-
Disperse the azide-functionalized nanoparticles in Reaction Buffer to a known concentration.
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Crosslinking Reaction:
-
Add the this compound stock solution to the nanoparticle dispersion. The molar ratio of this compound to the azide groups on the nanoparticles should be optimized to achieve the desired degree of crosslinking. A starting point could be a 0.5:1 molar ratio of DBCO to azide.
-
Incubate the reaction for 4-12 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove unreacted this compound by repeated centrifugation and resuspension of the nanoparticles in fresh Reaction Buffer, or by using dialysis or SEC.
-
-
Characterization:
-
Characterize the crosslinked nanoparticles for changes in size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Assess the stability of the crosslinked nanoparticles and their drug release profile in comparison to non-crosslinked nanoparticles.
-
Visualizations
Below are diagrams illustrating the key processes described in the application notes.
Caption: Sequential conjugation workflow using this compound.
Caption: Intramolecular crosslinking of a nanoparticle.
Caption: Conceptual assembly of a targeted drug conjugate.
References
Harnessing DBCO-PEG4-DBCO for Advanced PROTAC Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the application of the homobifunctional linker, DBCO-PEG4-DBCO, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1][2] The linker component is a critical determinant of a PROTAC's efficacy, and this compound offers a versatile platform for constructing these complex molecules through highly efficient and biocompatible copper-free click chemistry.
Introduction to this compound in PROTAC Design
A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] This tripartite architecture facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][4]
The this compound linker is a powerful tool in PROTAC development due to its distinct features:
-
Dibenzocyclooctyne (DBCO) Groups: The two terminal DBCO groups are reactive handles for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry". This reaction is bioorthogonal, meaning it can proceed efficiently within complex biological milieus without interfering with native biochemical processes. The key advantage of SPAAC is that it does not require a cytotoxic copper catalyst.
-
Tetraethylene Glycol (PEG4) Spacer: The hydrophilic PEG4 spacer enhances the aqueous solubility and cell permeability of the final PROTAC molecule, which are often large and hydrophobic. The length of the PEG spacer is also a critical parameter for achieving the optimal orientation and distance between the POI and the E3 ligase to ensure productive ternary complex formation.
PROTAC Synthesis Workflow using this compound
The synthesis of a PROTAC using this compound is a modular process that allows for the straightforward assembly of the final molecule from three components: an azide-functionalized POI-binding ligand, the this compound linker, and an azide-functionalized E3 ligase ligand. The dual DBCO groups enable a sequential or one-pot, two-step SPAAC reaction.
References
Application Notes and Protocols for Dual-Functionalization with Dbco-peg4-dbco
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Dbco-peg4-dbco, a homobifunctional crosslinker, for the dual-functionalization of azide-containing molecules via copper-free click chemistry. This technology is particularly relevant for applications in drug delivery, diagnostics, and the development of complex biomolecular architectures such as antibody-drug conjugates (ADCs).[1][2]
Introduction
This compound is a homobifunctional crosslinker featuring two dibenzocyclooctyne (DBCO) groups separated by a hydrophilic 4-unit polyethylene glycol (PEG4) spacer.[1] This structure allows for the sequential and controlled conjugation of two separate azide-containing molecules through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] The SPAAC reaction is a cornerstone of bioorthogonal chemistry, enabling rapid and specific ligation under mild, aqueous conditions without the need for a cytotoxic copper catalyst.
The PEG4 spacer enhances the aqueous solubility of the linker and the resulting conjugate, reduces the potential for aggregation, and minimizes steric hindrance between the conjugated molecules. This makes this compound an ideal reagent for creating well-defined, homogenous crosslinked products in complex biological systems.
Key Advantages of this compound
-
Homobifunctional Reactivity: Two DBCO groups enable the crosslinking of two azide-containing molecules or the circularization of a molecule with two azide functionalities.
-
Biocompatible: The copper-free nature of the SPAAC reaction makes it suitable for use with sensitive biological samples and in living systems.
-
High Efficiency: SPAAC reactions with DBCO are characterized by fast kinetics and high yields, often proceeding to completion at room temperature.
-
Enhanced Solubility: The hydrophilic PEG4 spacer improves the solubility of the crosslinker and the final conjugate in aqueous buffers.
-
Reduced Steric Hindrance: The PEG4 spacer provides distance between the conjugated molecules, minimizing potential steric clashes.
-
Stable Conjugates: The resulting triazole linkage is highly stable, ensuring the integrity of the final product.
Applications
-
Antibody-Drug Conjugates (ADCs): Controlled crosslinking of targeting antibodies to therapeutic payloads.
-
Surface and Hydrogel Modification: Functionalization of biomaterials and biosensors.
-
Nucleic Acid Circularization: Efficient assembly of DNA and RNA constructs.
-
Development of Multimodal Probes: Linking different imaging or therapeutic agents.
Experimental Design and Protocols
A key consideration when using a homobifunctional crosslinker like this compound is to control the reaction to avoid the formation of undesirable "double adducts" where the linker reacts with two molecules of the first azide-containing species. A two-step sequential conjugation strategy is recommended to achieve a defined final product. This involves reacting the first azide-containing molecule (Azide-Molecule A) with a molar excess of this compound, followed by purification of the singly-reacted intermediate (Azide-Molecule A-Dbco-peg4-dbco). This intermediate is then reacted with the second azide-containing molecule (Azide-Molecule B).
Diagram: Dual-Functionalization Workflow
Caption: Workflow for two-step dual-functionalization using this compound.
Protocol 1: Sequential Dual-Functionalization
This protocol describes the two-step conjugation of two different azide-containing molecules (Azide-Molecule A and Azide-Molecule B) using this compound.
Materials:
-
This compound
-
Azide-Molecule A
-
Azide-Molecule B
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4, or other amine-free, azide-free buffer.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system: Size-Exclusion Chromatography (SEC) or dialysis cassettes.
Procedure:
Part 1: First Conjugation - Synthesis of the Intermediate
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
Dissolve Azide-Molecule A in the Reaction Buffer to a known concentration.
-
-
Conjugation Reaction:
-
Add a molar excess of the this compound stock solution to the Azide-Molecule A solution. A 5- to 10-fold molar excess of the linker is a good starting point to favor the formation of the singly-reacted intermediate.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 20% to maintain the stability of most biomolecules.
-
Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C with gentle mixing. Reaction times can be optimized for specific molecules.
-
-
Purification of the Intermediate:
-
Remove the excess, unreacted this compound and any doubly-reacted Azide-Molecule A using an appropriate purification method.
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger intermediate conjugate from the smaller, unreacted linker.
-
Dialysis: Dialysis can also be used to remove the small molecule linker.
-
Part 2: Second Conjugation - Formation of the Final Product
-
Reagent Preparation:
-
Pool the fractions from the purification step that contain the purified intermediate (Azide-Molecule A-Dbco-peg4-dbco).
-
Dissolve Azide-Molecule B in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add Azide-Molecule B to the solution of the purified intermediate. A slight molar excess (1.5- to 3-fold) of the purified intermediate or Azide-Molecule B can be used to drive the reaction to completion.
-
Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Final Purification:
-
Purify the final conjugate (Azide-Molecule A-Linker-Azide-Molecule B) from any unreacted starting materials using SEC, dialysis, or another suitable chromatography method like ion-exchange or reverse-phase HPLC, depending on the properties of the conjugate.
-
Data Presentation: Reaction Parameters
| Parameter | First Conjugation (Step 1) | Second Conjugation (Step 2) |
| Key Reactants | Azide-Molecule A, this compound | Purified Intermediate, Azide-Molecule B |
| Molar Ratio | 5- to 10-fold molar excess of this compound | 1.5- to 3-fold molar excess of one reactant |
| Reaction Buffer | PBS, pH 7.2-7.4 or other suitable buffer | PBS, pH 7.2-7.4 or other suitable buffer |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room Temperature (20-25°C) or 4°C |
| Reaction Time | 2-12 hours (or overnight at 4°C) | 2-12 hours (or overnight at 4°C) |
| Purification Method | SEC, Dialysis | SEC, Dialysis, IEX-HPLC, RP-HPLC |
Characterization and Quality Control
After purification, it is essential to characterize the final conjugate to confirm its identity, purity, and integrity.
| Analytical Technique | Purpose | Expected Outcome |
| UV-Vis Spectroscopy | Monitor the reaction progress by observing the decrease in the DBCO absorbance peak at ~309 nm. | A decrease in the absorbance at 309 nm indicates the consumption of the DBCO groups. |
| SDS-PAGE | Assess the molecular weight shift upon conjugation. | An increase in the molecular weight corresponding to the addition of the linker and the second molecule. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Provide an accurate determination of the molecular weight of the final conjugate. | Confirmation of the expected molecular weight of the dual-functionalized product. |
| HPLC (SEC, IEX, RP) | Determine the purity of the final conjugate and separate it from any remaining starting materials or byproducts. | A single, well-defined peak for the purified final conjugate. |
Diagram: Signaling Pathway (Generic Example for ADC)
This diagram illustrates a generalized signaling pathway that could be initiated by an ADC created using this compound, where the ADC binds to a cell surface receptor, is internalized, and releases its cytotoxic payload.
Caption: Generalized ADC mechanism of action.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield of Final Product | Inefficient first or second conjugation step. | Optimize molar ratios, reaction time, and temperature. Ensure the purity of the intermediate product. |
| Formation of "Double Adducts" | Molar excess of Azide-Molecule A in the first step or insufficient purification of the intermediate. | Use a higher molar excess of this compound in the first step. Improve the purification of the intermediate to remove all unreacted Azide-Molecule A. |
| Aggregation of Conjugate | Increased hydrophobicity after conjugation. | The PEG4 spacer in this compound helps to mitigate this. If aggregation persists, consider using a longer PEG spacer if available. Optimize buffer conditions (e.g., pH, ionic strength). |
| Difficulty in Purifying Final Product | Similar physicochemical properties of the product and starting materials. | Explore different chromatography techniques (e.g., affinity chromatography if one of the molecules has a tag). |
Conclusion
This compound is a powerful tool for the precise and efficient dual-functionalization of azide-containing molecules. By following a sequential conjugation and purification strategy, researchers can generate well-defined, homogenous crosslinked products for a wide range of applications in research and therapeutic development. Careful optimization of reaction conditions and thorough characterization of the final product are crucial for successful outcomes.
References
Application Notes: Quantifying the Degree of Labeling with Dbco-peg4-dbco
Introduction
Dbco-peg4-dbco is a bifunctional, copper-free click chemistry reagent that is invaluable for the straightforward and efficient conjugation of biomolecules. This reagent features two dibenzocyclooctyne (Dbco) groups separated by a hydrophilic polyethylene glycol (PEG) spacer. This structure allows for the crosslinking of two azide-containing molecules or the creation of complex bioconjugates. The absence of a cytotoxic copper catalyst makes this reagent ideal for applications involving live cells or in vivo studies.
Accurately determining the degree of labeling (DoL), which represents the average number of this compound molecules conjugated to a target biomolecule (such as an antibody or other protein), is a critical step in the development of bioconjugates. The DoL significantly influences the efficacy, stability, and pharmacokinetic properties of the resulting conjugate. This document provides detailed protocols for quantifying the DoL using common laboratory techniques.
Key Applications:
-
Antibody-Drug Conjugate (ADC) Development: Crosslinking cytotoxic drugs to monoclonal antibodies.
-
Immuno-Oncology Research: Creating multivalent antibody complexes to enhance immune cell engagement.
-
Targeted Drug Delivery: Assembling complex drug delivery systems.
-
Biomaterial Functionalization: Modifying surfaces with biomolecules for cell culture or diagnostic applications.
Experimental Protocols
Protocol 1: Quantification of Degree of Labeling using UV-Vis Spectroscopy
This protocol describes the most common method for determining the DoL by measuring the absorbance of the protein and the conjugated Dbco moiety.
Workflow for UV-Vis Quantification of DoL
Caption: Workflow for DoL determination using UV-Vis spectroscopy.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the unlabeled protein (e.g., an antibody) in a suitable buffer (e.g., PBS, pH 7.4).
-
Following your conjugation protocol, prepare the this compound labeled protein.
-
Purify the labeled protein from excess, unreacted this compound reagent using a desalting column or dialysis. This step is critical for accurate quantification.
-
-
UV-Vis Measurements:
-
Set a spectrophotometer to read absorbance at 280 nm and 309 nm.
-
Blank the instrument using the conjugation buffer.
-
Measure the absorbance of the purified, labeled protein solution at both 280 nm (A280) and 309 nm (A309).
-
-
Calculation of Degree of Labeling:
-
Correction Factor (CF): The Dbco moiety has a non-zero absorbance at 280 nm, which must be accounted for. The correction factor is the ratio of the Dbco absorbance at 280 nm to its absorbance at 309 nm.
-
CF = A280 of Dbco / A309 of Dbco ≈ 0.22
-
-
Concentration of Protein:
-
First, calculate the corrected absorbance of the protein at 280 nm:
-
Corrected A280 = A280_sample - (A309_sample * CF)
-
-
Then, calculate the molar concentration of the protein:
-
Protein Conc. (M) = Corrected A280 / (ε_protein * path length)
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
-
Concentration of Dbco:
-
Dbco Conc. (M) = A309_sample / (ε_Dbco * path length)
-
Where ε_Dbco is the molar extinction coefficient of Dbco at 309 nm (typically ~12,000 M⁻¹cm⁻¹).
-
-
Degree of Labeling (DoL):
-
DoL = Molar concentration of Dbco / Molar concentration of Protein
-
-
Quantitative Data Summary (UV-Vis)
| Parameter | Symbol | Typical Value | Unit |
| Molar Extinction Coeff. (Protein) | ε_protein | ~210,000 (for IgG) | M⁻¹cm⁻¹ |
| Molar Extinction Coeff. (Dbco) | ε_Dbco | ~12,000 | M⁻¹cm⁻¹ |
| Correction Factor (Dbco) | CF | ~0.22 | Dimensionless |
| Absorbance Wavelength (Protein) | A280 | 280 | nm |
| Absorbance Wavelength (Dbco) | A309 | 309 | nm |
Protocol 2: Quantification of Degree of Labeling using Mass Spectrometry
Mass spectrometry (MS) provides a more direct and precise measurement of the DoL by analyzing the mass shift upon conjugation. Techniques like MALDI-TOF and ESI-MS are commonly employed.
Workflow for Mass Spectrometry Quantification of DoL
Caption: Workflow for DoL determination using mass spectrometry.
Methodology:
-
Sample Preparation:
-
Prepare highly purified samples of both the unlabeled and the Dbco-labeled protein. The buffer should be volatile (e.g., ammonium bicarbonate) if using ESI-MS.
-
For glycoproteins like antibodies, deglycosylation (e.g., with PNGase F) is recommended to reduce heterogeneity and produce sharper peaks in the mass spectrum.
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum of the unlabeled protein to determine its initial mass (M_protein).
-
Acquire the mass spectrum of the Dbco-labeled protein. This will often show a distribution of peaks, corresponding to the unlabeled protein, protein with one this compound, protein with two, and so on.
-
-
Data Interpretation and DoL Calculation:
-
Calculate the mass of the this compound linker.
-
Identify the mass of each peak in the labeled sample's spectrum (M_conjugate_n).
-
The number of linkers attached (n) for each peak can be determined by the mass shift:
-
Mass Shift = M_conjugate_n - M_protein
-
n = Mass Shift / Mass_of_this compound
-
-
The average DoL is calculated by taking the weighted average of the different species, based on their relative intensities in the spectrum.
-
DoL = Σ(n * I_n) / Σ(I_n)
-
Where 'n' is the number of linkers for a given peak and 'I_n' is its intensity.
-
-
Quantitative Data Summary (Mass Spectrometry)
| Parameter | Symbol | Value (Approximate) | Unit |
| Molecular Weight (this compound) | MW_linker | ~668.78 | g/mol |
| Mass of Unlabeled Protein | M_protein | Variable | Da |
| Mass of Conjugated Species | M_conjugate_n | M_protein + n * MW_linker | Da |
Comparative Analysis of Quantification Methods
Logical Relationship of DoL Methods
Caption: Comparison of common methods for DoL determination.
| Method | Principle | Pros | Cons |
| UV-Vis Spectroscopy | Measures absorbance of protein and Dbco | - Fast and accessible- Non-destructive | - Provides only an average DoL- Prone to interference- Requires accurate extinction coefficients |
| Mass Spectrometry | Measures mass shift upon conjugation | - Highly accurate and precise- Provides distribution of species | - Requires specialized equipment- Sample preparation can be complex- May require deglycosylation |
| HPLC (HIC/RP) | Separates species based on hydrophobicity | - Provides distribution of species- Can be used for purification | - Method development can be time-consuming- Requires HPLC system |
Application Notes and Protocols for In Vitro and In Vivo Stability Assays of Dbco-peg4-dbco Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dbco-peg4-dbco linker is a homobifunctional crosslinker featuring two dibenzocyclooctyne (DBCO) groups attached via a polyethylene glycol (PEG4) spacer. This linker is instrumental in the field of bioconjugation, particularly in the development of complex biologics like Antibody-Drug Conjugates (ADCs) and PROTACs, through copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC). The stability of the resulting conjugate is a critical parameter that dictates its efficacy, safety, and pharmacokinetic profile. These application notes provide a comprehensive overview of the in vitro and in vivo stability of this compound conjugates and detailed protocols for their assessment.
The this compound linker forms a stable triazole linkage upon reaction with azide-functionalized molecules.[1] The PEG4 spacer enhances aqueous solubility and minimizes steric hindrance, contributing to the overall stability and favorable biophysical properties of the conjugate.[1][2] Understanding the stability of these conjugates in biological environments is paramount for the successful development of novel therapeutics.
In Vitro Stability
The in vitro stability of this compound conjugates is assessed to predict their behavior in vivo. Key factors influencing in vitro stability include pH, temperature, and the presence of enzymes or other reactive species in biological matrices like plasma.
Aqueous Buffer Stability
This compound conjugates generally exhibit good stability in aqueous buffers commonly used for bioconjugation (pH 6-9). However, prolonged incubation, especially at elevated temperatures or under acidic conditions, can lead to degradation. The primary sites of potential degradation are the DBCO group itself, which can be susceptible to acid-mediated rearrangement or oxidation.[3]
Table 1: Expected Aqueous Stability of Dbco-Functionalized Molecules
| pH | Temperature (°C) | Incubation Time (hours) | Expected Remaining Intact Conjugate (%) | Notes |
| 5.0 | 25 | 24 | 85 - 90% | Potential for slow acid-mediated degradation of the DBCO group.[3] |
| 7.4 | 4 | 48 | >95% | Optimal for short-term storage of working solutions. |
| 7.4 | 25 | 24 | 90 - 95% | Good stability at room temperature for typical reaction times. |
| 7.4 | 37 | 24 | 80 - 85% | Increased temperature can accelerate degradation. |
| 8.5 | 25 | 24 | 90 - 95% | Generally stable. |
Data is illustrative and based on the stability of related DBCO-containing molecules. For critical applications, in-house stability studies are recommended.
Plasma/Serum Stability
A critical aspect of preclinical development is determining the stability of the conjugate in plasma or serum. The this compound linker, being non-cleavable, is designed to be highly stable in circulation. This stability prevents the premature release of conjugated payloads, which is crucial for minimizing off-target toxicity and maximizing the therapeutic index. Studies comparing ADCs synthesized with DBCO-based linkers to those with maleimide-based linkers have shown significantly higher plasma stability for the DBCO-linked conjugates.
Table 2: Comparative Plasma Stability of ADCs with Different Linker Chemistries
| Linker Type | Linker Chemistry | % Intact ADC after 7 days in Plasma | Key Finding |
| Dbco-based Linker | SPAAC Click Chemistry | >95% | Demonstrates high stability, leading to a more homogeneous and stable ADC product. |
| Maleimide-based Linker | Thiol-Maleimide | ~85% | Susceptible to retro-Michael reaction and exchange with serum thiols like albumin. |
This data highlights the superior stability of the covalent bond formed by click chemistry compared to maleimide chemistry in a biological matrix.
In Vivo Stability and Pharmacokinetics
The in vivo stability of this compound conjugates is a key determinant of their pharmacokinetic (PK) profile, including circulation half-life, distribution, and clearance. As a non-cleavable linker, this compound relies on the catabolism of the entire conjugate for the release of any payload.
In the context of an ADC, the conjugate is internalized by the target cell, after which the antibody component is degraded in the lysosome. This degradation process releases the payload, which is still attached to the linker and an amino acid residue from the antibody. This mechanism of payload release is dependent on the biology of the target cell and the rate of antibody degradation.
The high stability of the this compound linker in circulation leads to a longer half-life of the conjugate and a larger therapeutic window compared to conjugates with cleavable linkers. PEGylation, in general, is known to increase the hydrodynamic radius of molecules, which reduces renal clearance and extends circulation time.
Experimental Protocols
Protocol 1: In Vitro Stability Assessment in Aqueous Buffer by RP-HPLC
Objective: To quantify the degradation of a this compound conjugate in an aqueous buffer over time.
Materials:
-
This compound conjugate
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
UV Detector (monitoring at a wavelength appropriate for the conjugate, e.g., ~280 nm for a protein conjugate and ~309 nm for the DBCO moiety)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Thermostated incubator
Procedure:
-
Prepare Stock Solution: Dissolve the this compound conjugate in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Dilute the stock solution 1:100 into the pre-warmed aqueous buffer to a final concentration of 100 µM. Mix thoroughly.
-
Timepoint Zero (T=0): Immediately inject a 20 µL aliquot of the working solution onto the RP-HPLC system. This will serve as the baseline measurement.
-
Incubation: Place the vial containing the remaining working solution in a thermostated incubator at the desired temperature (e.g., 37°C).
-
Collect Timepoints: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), inject another 20 µL aliquot onto the HPLC.
-
HPLC Analysis: Use a suitable gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact conjugate from any degradation products.
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound conjugate in the T=0 chromatogram.
-
Integrate the area of this peak for each timepoint.
-
Calculate the percentage of intact conjugate remaining at each timepoint relative to the T=0 peak area.
-
Plot the percentage of remaining intact conjugate versus time to determine the degradation kinetics.
-
Experimental workflow for assessing aqueous stability.
Protocol 2: In Vitro Stability Assessment in Plasma by LC-MS
Objective: To evaluate the stability of a this compound conjugate in plasma and identify potential degradation products.
Materials:
-
This compound conjugate
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), ice-cold
-
Centrifuge
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with a C4 or C8 column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound conjugate in PBS.
-
Spike the conjugate into plasma to a final concentration of 1 mg/mL.
-
Prepare a control sample by diluting the conjugate in PBS to the same final concentration.
-
-
Incubation: Incubate the plasma and PBS samples at 37°C.
-
Timepoints: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Protein Precipitation: To the plasma aliquots, add three volumes of ice-cold acetonitrile to precipitate plasma proteins. For the PBS control, dilute with the mobile phase.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
LC-MS Analysis:
-
Inject the supernatant into the LC-MS system.
-
Separate the components using a suitable chromatographic gradient.
-
Analyze the eluent by mass spectrometry to identify the intact conjugate and any degradation products.
-
-
Data Analysis:
-
Compare the mass spectra over time to elucidate any degradation pathways.
-
Quantify the peak area of the intact conjugate at each timepoint to determine the stability profile.
-
Workflow for plasma stability assessment.
Protocol 3: In Vivo Stability Assessment
Objective: To determine the pharmacokinetic profile and in vivo stability of a this compound conjugate.
Materials:
-
This compound conjugate
-
Animal model (e.g., mice)
-
Dosing vehicle (e.g., sterile PBS)
-
Blood collection supplies (e.g., heparinized tubes)
-
Analytical method for quantification of the conjugate in plasma (e.g., ELISA, LC-MS)
Procedure:
-
Dosing: Administer the this compound conjugate to the animal model via the desired route (e.g., intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the intact conjugate in the plasma samples using a validated analytical method. For ADCs, this may involve measuring the concentration of the total antibody and the conjugated antibody.
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the intact conjugate versus time.
-
Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Mechanism of Action and Signaling Pathway for an ADC with a Non-Cleavable this compound Linker
The high in vivo stability of the this compound linker means that it is non-cleavable in the bloodstream. For an ADC utilizing this linker, the release of the cytotoxic payload is entirely dependent on the internalization and subsequent degradation of the antibody within the target cancer cell.
The process begins with the ADC binding to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically via endocytosis. The complex is then trafficked to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the antibody is degraded into its constituent amino acids. This proteolytic degradation releases the payload, which is still attached to the this compound linker and a single amino acid residue (e.g., lysine). This payload-linker-amino acid catabolite is then able to exit the lysosome and exert its cytotoxic effect, for example, by binding to tubulin and inducing cell cycle arrest and apoptosis.
ADC mechanism with a non-cleavable linker.
Conclusion
The this compound linker provides a highly stable and efficient means of conjugating molecules for therapeutic and research purposes. Its non-cleavable nature in vivo translates to enhanced plasma stability, which can improve the therapeutic index of conjugates like ADCs by minimizing premature payload release and off-target toxicity. The provided protocols offer a framework for the systematic evaluation of the in vitro and in vivo stability of this compound conjugates, which is a critical step in their development pipeline. Understanding the stability and mechanism of action is essential for designing next-generation targeted therapies with improved safety and efficacy profiles.
References
Troubleshooting & Optimization
How to avoid forming double adducts with Dbco-peg4-dbco.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for working with the homobifunctional crosslinker DBCO-PEG4-DBCO. The primary focus is on preventing the formation of double adducts and ensuring controlled, stepwise conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a homobifunctional crosslinker used in copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2][3][4] It features two dibenzocyclooctyne (DBCO) groups separated by a hydrophilic 4-unit polyethylene glycol (PEG4) spacer.[1] This structure allows for the sequential conjugation of two different azide-containing molecules. Common applications include the creation of antibody-drug conjugates (ADCs), surface and hydrogel modifications, and the circularization of nucleic acids. The PEG4 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, which can help to reduce steric hindrance.
Q2: What is a "double adduct" and why is it problematic?
A double adduct is formed when both DBCO groups of a single this compound molecule react simultaneously with two molecules of the same azide-containing substrate. This leads to the formation of homo-dimers or polymers, which are often undesirable side products. In applications requiring the precise linkage of two different molecules (e.g., Molecule A to Molecule B), the formation of A-DBCO-A adducts consumes valuable reagents and complicates downstream purification and analysis.
Q3: How can I avoid forming double adducts with this compound?
The most effective strategy to prevent double adduct formation is to perform a two-step sequential conjugation. This involves:
-
Reacting this compound with the first azide-containing molecule (Azide-Molecule A) using a molar excess of the this compound.
-
Purifying the resulting single-adduct intermediate (Azide-Molecule A -- this compound) to remove unreacted this compound.
-
Reacting the purified single-adduct intermediate with the second azide-containing molecule (Azide-Molecule B).
This sequential approach ensures the formation of the desired heterodimeric conjugate (Azide-Molecule A -- this compound -- Azide-Molecule B).
Q4: What are the recommended reaction conditions for DBCO-azide conjugation?
DBCO-azide reactions are robust and can proceed under a range of conditions. Key factors to consider are:
-
Molar Ratio: The stoichiometry is crucial for controlling the reaction outcome. For the first step in a sequential conjugation, using a molar excess of this compound is recommended to favor single-adduct formation. For the second step, a slight molar excess (1.5-3 fold) of the second azide-molecule can be used to drive the reaction to completion.
-
Concentration: SPAAC reactions are second-order, meaning the rate is dependent on the concentration of both the DBCO and azide reactants. Higher concentrations generally lead to faster reaction rates.
-
Temperature: Reactions are typically performed at room temperature (20-25°C) or at 4°C for sensitive biomolecules. Higher temperatures (up to 37°C) can accelerate the reaction rate.
-
Reaction Time: Typical reaction times range from 4 to 12 hours at room temperature. For lower concentrations or temperatures, longer incubation times (up to 24-48 hours) may be necessary.
-
Solvent/Buffer: The reaction is compatible with a variety of aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO, DMF). It is critical to avoid buffers containing sodium azide, as it will react with the DBCO groups.
Q5: How can I monitor the progress of my conjugation reaction?
The progress of the DBCO-azide reaction can be monitored by tracking the consumption of the DBCO group, which has a characteristic UV absorbance maximum around 309 nm. As the reaction proceeds, the intensity of this peak will decrease.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Suboptimal Reagent Concentration: DBCO-azide reactions are second-order and slow down significantly at low concentrations. | Increase the concentration of both reactants. If solubility is a limiting factor, consider optimizing the solvent system. |
| Incorrect Molar Ratio: An inappropriate stoichiometric ratio can lead to unreacted starting material. | Perform small-scale trial reactions with varying molar ratios (e.g., 1.5x, 3x, 5x excess of one reactant) to determine the optimal stoichiometry for your specific molecules. | |
| Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | Increase the incubation time (e.g., from 4 hours to overnight) or consider raising the temperature to 37°C if your molecules are stable under these conditions. | |
| Incompatible Buffer: The presence of sodium azide in the buffer will consume the DBCO reagent. | Ensure all buffers are free of sodium azide. Use compatible buffers such as PBS, HEPES, or borate buffer. | |
| Formation of Double Adducts / Undesired Side Products | One-Step Reaction Protocol: Mixing all three components (this compound, Azide-Molecule A, and Azide-Molecule B) simultaneously. | Implement a two-step sequential conjugation protocol as described in the FAQs. This is the most reliable method to prevent double adduct formation. |
| Inadequate Purification: Carryover of unreacted this compound from the first step into the second reaction. | Use a robust purification method such as Size Exclusion Chromatography (SEC), dialysis, or tangential flow filtration (TFF) to completely remove excess this compound after the first conjugation step. | |
| Difficulty Purifying Single Adduct from Double Adduct | Similar Physicochemical Properties: The single and double adducts may have very similar size, charge, or hydrophobicity, making separation challenging. | Optimize your chromatography method. For instance, high-resolution ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) may provide better separation than standard SEC. |
Experimental Protocols
Protocol 1: Two-Step Sequential Conjugation to Avoid Double Adducts
This protocol outlines the general procedure for conjugating two different azide-containing molecules (Azide-A and Azide-B) using this compound.
Step 1: Formation of the Single-Adduct Intermediate (this compound -- Azide-A)
-
Reagent Preparation:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Dissolve Azide-Molecule A in a reaction buffer (e.g., PBS, pH 7.4) that is free of sodium azide.
-
-
Reaction Setup:
-
In a reaction vessel, add the solution of Azide-Molecule A.
-
Add a molar excess of the this compound stock solution to the Azide-Molecule A solution. A starting point is a 3-5 fold molar excess of this compound relative to Azide-Molecule A.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification of the Single-Adduct Intermediate:
-
Remove the excess unreacted this compound using a suitable purification method. The choice of method depends on the molecular weight difference between the single-adduct and the excess crosslinker.
-
Size Exclusion Chromatography (SEC) / Desalting Columns: Effective for rapid removal of small molecule crosslinkers from larger biomolecules.
-
Dialysis: Suitable for larger sample volumes, using a membrane with an appropriate molecular weight cut-off (MWCO).
-
Tangential Flow Filtration (TFF): Efficient for large-scale purifications.
-
-
-
Verification (Optional but Recommended):
-
Analyze the purified product using techniques like LC-MS to confirm the formation of the single-adduct and the absence of unreacted this compound.
-
Step 2: Formation of the Final Heteroconjugate (Azide-B -- this compound -- Azide-A)
-
Reagent Preparation:
-
Dissolve Azide-Molecule B in an azide-free reaction buffer.
-
-
Reaction Setup:
-
To the purified single-adduct intermediate from Step 1, add Azide-Molecule B. A 1.5 to 3-fold molar excess of Azide-Molecule B is often recommended to ensure complete conversion of the single-adduct.
-
-
Incubation:
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Final Purification:
-
Purify the final heteroconjugate to remove any excess Azide-Molecule B and other reaction components. The purification method will depend on the properties of the final product.
-
Protocol 2: Analytical Methods for Characterization
-
UV-Vis Spectroscopy:
-
Purpose: To monitor the consumption of DBCO.
-
Method: Scan the absorbance of the reaction mixture from 250 nm to 400 nm. The disappearance of the characteristic DBCO peak at ~309 nm indicates the progress of the reaction.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To identify the formation of single and double adducts.
-
Method: Use a suitable LC method (e.g., reverse-phase or ion-exchange) coupled to a mass spectrometer. The expected masses of the starting materials, single-adduct, double-adduct, and final product should be calculated and used to identify the corresponding peaks in the mass spectrum.
-
-
Ion-Exchange Chromatography (IEX):
-
Purpose: To separate unconjugated, single-conjugated, and multi-conjugated species, particularly for biomolecules like antibodies.
-
Method: Utilize a salt gradient to separate molecules based on their net charge. The addition of charged oligonucleotides or other molecules will alter the elution profile of the parent molecule, allowing for separation of different adducts.
-
Visual Workflows
Caption: Workflow for two-step sequential conjugation to avoid double adducts.
Caption: Logical workflow for troubleshooting low product yield in DBCO conjugations.
References
Technical Support Center: Troubleshooting Low Conjugation Efficiency with DBCO-PEG4-DBCO
Welcome to the technical support center for DBCO-PEG4-DBCO. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to bioconjugation experiments using this homobifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a homobifunctional crosslinker used in copper-free click chemistry.[1][2][3] It contains two dibenzocyclooctyne (DBCO) groups at either end of a polyethylene glycol (PEG4) spacer.[1] This structure allows for the crosslinking of two azide-containing molecules or the circularization of a molecule containing two azide groups.[1] The PEG4 spacer enhances aqueous solubility and reduces steric hindrance during conjugation. Common applications include the creation of antibody-drug conjugates (ADCs), surface and hydrogel modifications, and nucleic acid circularization.
Q2: What are the primary causes of low or no conjugation efficiency with this compound?
Several factors can lead to poor conjugation outcomes:
-
Suboptimal Reagent Ratio: An incorrect molar ratio between the this compound linker and the azide-containing molecules can limit the reaction.
-
Reagent Degradation: DBCO reagents can be sensitive to moisture and may degrade if not stored or handled properly. Long-term storage should be at -20°C, protected from light and moisture.
-
Incorrect Reaction Conditions: Factors such as pH, temperature, and reaction time can significantly impact conjugation efficiency.
-
Steric Hindrance: The three-dimensional structure of large biomolecules can physically block the DBCO and azide groups from reacting.
-
Incompatible Buffer Components: Certain buffer components, such as sodium azide, can react with the DBCO group and inhibit the desired conjugation.
Q3: How can I avoid forming double adducts or polymers when using a homobifunctional linker like this compound?
To control the conjugation and avoid unwanted polymerization, a two-step approach is recommended. First, react one DBCO group of the this compound linker with your first azide-containing molecule using a molar excess of the linker. After this initial reaction, purify the singly-conjugated intermediate to remove the unreacted excess linker. Then, in a second step, introduce your second azide-containing molecule to react with the remaining DBCO group.
Q4: What is the role of the PEG4 spacer in the this compound linker?
The PEG4 spacer serves multiple important functions:
-
Increases Hydrophilicity: It improves the solubility of the linker and the resulting conjugate in aqueous buffers.
-
Reduces Steric Hindrance: The flexible PEG chain provides distance between the conjugated molecules, minimizing the potential for steric clashes that could impede the reaction or the biological activity of the final conjugate.
-
Minimizes Aggregation: By increasing the hydrophilicity of the conjugate, the PEG spacer can help prevent aggregation, which is particularly important when working with hydrophobic molecules.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your conjugation experiments.
Problem: Low or No Conjugate Formation
| Potential Cause | Recommended Solution |
| Incorrect Molar Ratios | Optimize the molar ratio of this compound to your azide-containing molecule(s). A molar excess of 1.5 to 10 equivalents of one of the coupling partners can be used to drive the reaction. |
| Degraded DBCO Reagent | Ensure proper storage of this compound at -20°C, protected from moisture. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. |
| Suboptimal Reaction Buffer | Use a buffer with a pH between 7 and 9. Phosphate-buffered saline (PBS) is a common choice. Crucially, ensure your buffer does not contain sodium azide , as it will compete with your azide-modified molecule for the DBCO groups. |
| Insufficient Incubation Time or Temperature | Incubate the reaction for 4-12 hours at room temperature. For potentially challenging conjugations or to improve yield, the incubation time can be extended, or the reaction can be performed overnight at 4°C or at 37°C. |
| Steric Hindrance | The PEG4 spacer is designed to minimize steric hindrance, but for very large or complex molecules, a longer PEG spacer might be necessary. |
| Inefficient Removal of Excess Reagents | After the first conjugation step (if performing a two-step reaction), ensure complete removal of unreacted this compound using methods like dialysis, spin filtration, or size-exclusion chromatography to prevent unwanted side reactions in the second step. |
Problem: Precipitate Formation During Reaction
| Potential Cause | Recommended Solution |
| Low Solubility of Reactants | This compound should be dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer. |
| High Concentration of Organic Solvent | If using a high concentration of an organic solvent like DMSO to dissolve your reagents, ensure the final concentration in the reaction mixture is not high enough to cause your biomolecule (e.g., protein) to precipitate. Generally, keep the final DMSO concentration below 15-20%. |
| Aggregation of Conjugates | The PEG4 spacer helps to reduce aggregation. If aggregation is still an issue, consider further optimization of buffer conditions or the use of additives, if compatible with your molecules. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of Two Different Azide-Containing Molecules (Molecule A and Molecule B) using this compound
This protocol is designed to minimize the formation of homodimers of Molecule A or Molecule B.
Materials:
-
This compound
-
Azide-Molecule A
-
Azide-Molecule B
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 (azide-free)
-
Purification system (e.g., size-exclusion chromatography, dialysis cassettes, or spin filters)
Procedure:
Step 1: Reaction of this compound with Azide-Molecule A
-
Prepare Reagents:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM. Prepare this solution immediately before use.
-
Dissolve or dilute Azide-Molecule A in the reaction buffer.
-
-
First Conjugation:
-
In a reaction tube, combine Azide-Molecule A with a 5- to 10-fold molar excess of the this compound stock solution. The goal is to have the majority of Molecule A react with only one end of the linker.
-
Ensure the final concentration of DMSO is below 20% to avoid precipitation of biomolecules.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the excess unreacted this compound and any unreacted Azide-Molecule A. Size-exclusion chromatography is often effective for separating the larger conjugate from the smaller unreacted linker.
-
Step 2: Reaction of Purified Intermediate with Azide-Molecule B
-
Prepare Second Reactant:
-
Dissolve or dilute Azide-Molecule B in the reaction buffer.
-
-
Second Conjugation:
-
Add a 1.5- to 3-fold molar excess of Azide-Molecule B to the purified intermediate from Step 1.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Final Purification:
-
Purify the final conjugate to remove any unreacted Azide-Molecule B and other reaction byproducts using an appropriate method such as size-exclusion chromatography or dialysis.
-
Protocol 2: Quantification of DBCO Conjugation using UV-Vis Spectroscopy
The consumption of the DBCO group can be monitored by the decrease in its characteristic absorbance at approximately 309 nm.
Procedure:
-
Initial Measurement (Time = 0):
-
Immediately after mixing your DBCO-containing molecule and azide-containing molecule, take a small aliquot of the reaction mixture.
-
Measure the UV-Vis spectrum from 240 nm to 400 nm. Record the absorbance at ~309 nm.
-
-
Time-Course Monitoring:
-
At various time points during the incubation (e.g., 30, 60, 120, and 240 minutes), take additional aliquots and measure their UV-Vis spectra.
-
-
Analysis:
-
A successful conjugation reaction will show a progressive decrease in the absorbance peak at ~309 nm as the DBCO is consumed. The extent of the decrease correlates with the efficiency of the conjugation.
-
Visual Guides
Caption: Workflow for a two-step conjugation using this compound.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
Technical Support Center: Preventing Biomolecule Aggregation During DBCO-PEG4-DBCO Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues of biomolecule aggregation during labeling with DBCO-PEG4-DBCO and related reagents.
Troubleshooting Guide
Biomolecule aggregation during DBCO labeling is a common challenge that can significantly impact experimental outcomes. This guide provides a systematic approach to identifying the cause of aggregation and implementing effective solutions.
Diagram: Troubleshooting Workflow
Caption: A decision tree to guide troubleshooting of biomolecule aggregation.
Problem: Visible Precipitation or Increased Turbidity After Adding DBCO Reagent
| Potential Cause | Recommended Solution | Detailed Explanation |
| High Molar Excess of DBCO Reagent | Perform a titration to determine the optimal molar excess. Start with a lower ratio (e.g., 5:1 DBCO:biomolecule) and incrementally increase. | A large excess of the hydrophobic DBCO reagent can lead to its precipitation or cause excessive labeling, increasing the biomolecule's overall hydrophobicity and promoting aggregation.[1] Reactions with a DBCO to antibody molar ratio above 5 have been shown to result in precipitation.[1] |
| High Biomolecule Concentration | Reduce the biomolecule concentration to 1-5 mg/mL. If aggregation persists, try concentrations below 1 mg/mL. | Higher concentrations increase the proximity of biomolecule molecules, facilitating intermolecular interactions that can lead to aggregation.[1] |
| Suboptimal Buffer Conditions | Screen different buffer conditions. Ensure the pH is at least 1-1.5 units away from the isoelectric point (pI) of the biomolecule.[2] Add stabilizing excipients. | The buffer should maintain the native conformation of the biomolecule. If the buffer is not optimal, the biomolecule may be unstable even before the addition of the DBCO reagent.[1] |
| Hydrophobicity of the DBCO Moiety | Add solubility-enhancing excipients to the buffer. Consider using a DBCO reagent with a more hydrophilic spacer if available. | The DBCO group itself is hydrophobic. Covalently attaching multiple DBCO molecules can expose hydrophobic patches on the biomolecule's surface, leading to aggregation. |
Frequently Asked Questions (FAQs)
Q1: Why is my biomolecule aggregating after the addition of the this compound reagent?
Aggregation during DBCO labeling is often multifactorial, stemming from the physicochemical properties of both the DBCO reagent and the target biomolecule. The primary causes include:
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Increased Hydrophobicity : The DBCO group is inherently hydrophobic. Attaching it to your biomolecule increases its overall surface hydrophobicity, which can lead to aggregation, especially at higher labeling densities.
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High Reagent Concentration : Using a large molar excess of the DBCO reagent can cause the reagent itself to precipitate out of solution or lead to over-labeling of the biomolecule, both of which can induce aggregation.
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Suboptimal Reaction Conditions : Factors such as high protein concentration, inappropriate buffer pH or ionic strength, and elevated temperatures can destabilize the biomolecule, making it more prone to aggregation upon modification.
Q2: What are the optimal buffer conditions to prevent aggregation during DBCO labeling?
While the ideal buffer is biomolecule-dependent, the following table provides recommended starting points for formulating a buffer that minimizes aggregation.
| Buffer Component | Recommended Concentration | Purpose | Source(s) |
| Buffering Agent | 20-50 mM (e.g., PBS, HEPES) | Maintain a stable pH (typically 7.2-8.0 for NHS ester reactions). Avoid amine-containing buffers like Tris. | |
| pH | 7.2 - 8.0 | Efficiently reacts with primary amines while maintaining protein stability. | |
| Stabilizing Excipients | |||
| Arginine | 50-100 mM | Acts as a solubility enhancer and can suppress aggregation. | |
| Glycerol | 5-20% (v/v) | A cryoprotectant and stabilizer that can prevent aggregation during reactions and freeze-thaw cycles. | |
| Non-ionic Detergents (e.g., Tween-20) | 0.01-0.1% (v/v) | Can help solubilize proteins and prevent hydrophobic interactions that lead to aggregation. | |
| Reducing Agents (for proteins with free cysteines) | 1-5 mM (e.g., TCEP) | Prevents the formation of non-native intermolecular disulfide bonds. |
Q3: How can I monitor and quantify aggregation in my sample?
Several analytical techniques can be used to detect and quantify biomolecule aggregation.
| Technique | Principle | Information Provided | Source(s) |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles. | Provides information on the size distribution of particles in solution and can detect the presence of large aggregates. | |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Can resolve and quantify monomers, dimers, and higher-order soluble aggregates. | |
| UV-Vis Spectroscopy | Measures light absorbance at different wavelengths. | An increase in absorbance at 350 nm can indicate the presence of light-scattering aggregates. The degree of labeling can be estimated by measuring absorbance at ~280 nm (protein) and ~309 nm (DBCO). | |
| Native Polyacrylamide Gel Electrophoresis (Native-PAGE) | Separates proteins in their native state based on size and charge. | Can visualize the formation of higher molecular weight species (aggregates). |
Q4: Can the reaction temperature influence aggregation?
Yes, temperature is a critical factor. While higher temperatures (e.g., room temperature or 37°C) can increase the rate of the labeling reaction, they also increase the kinetic energy of the biomolecules, which can lead to denaturation and aggregation. If you observe aggregation, consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration. This can slow down the aggregation process while still allowing the labeling reaction to proceed to completion.
Experimental Protocols
Protocol 1: General Procedure for DBCO-NHS Ester Labeling of a Protein
This protocol provides a starting point for labeling a protein with a DBCO-NHS ester. Optimization may be required for your specific protein.
Diagram: DBCO-NHS Ester Labeling Workflow
Caption: A step-by-step workflow for labeling proteins with DBCO-NHS ester.
Materials:
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Protein of interest (in an amine-free buffer like PBS, pH 7.2-7.4)
-
DBCO-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
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Desalting column (e.g., Sephadex G-25) or dialysis equipment
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Reaction buffer (see FAQ Q2 for recommendations)
Procedure:
-
Protein Preparation :
-
Ensure your protein is in an appropriate amine-free buffer at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange.
-
-
DBCO-NHS Ester Preparation :
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Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.
-
-
Labeling Reaction :
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Add a 5 to 20-fold molar excess of the dissolved DBCO-NHS ester to the protein solution. The optimal ratio should be determined empirically.
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Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
-
Purification :
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Remove excess, unreacted DBCO-NHS ester and byproducts using a desalting column or by dialysis against a suitable storage buffer.
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-
Characterization and Storage :
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Assess the sample for aggregation using DLS or SEC.
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Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).
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Store the labeled protein under conditions known to be optimal for its stability, typically at 4°C for short-term storage or -80°C for long-term storage. Consider adding a cryoprotectant like glycerol for frozen storage.
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Protocol 2: Assessment of Aggregation using Dynamic Light Scattering (DLS)
DLS is a rapid method to assess the size distribution of particles in your sample.
Procedure:
-
Sample Preparation :
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Filter your sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any large, extraneous particles.
-
Dilute your sample to an appropriate concentration (typically 0.1-1.0 mg/mL) in a buffer that has also been filtered.
-
-
Instrument Setup :
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Allow the DLS instrument to equilibrate to the desired temperature.
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Enter the parameters for your solvent (e.g., viscosity and refractive index of the buffer).
-
-
Measurement :
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Transfer the sample to a clean cuvette.
-
Place the cuvette in the instrument and initiate the measurement.
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Collect multiple readings to ensure reproducibility.
-
-
Data Analysis :
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Analyze the size distribution plot. A monomodal peak corresponding to the expected size of your biomolecule indicates a homogenous, non-aggregated sample.
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The presence of larger peaks or a high polydispersity index (PDI) suggests the presence of aggregates.
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References
How to improve the solubility of Dbco-peg4-dbco conjugates.
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of DBCO-PEG4-DBCO conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical applications?
This compound is a homobifunctional crosslinker used in copper-free click chemistry.[1][2] It contains two dibenzocyclooctyne (DBCO) groups that react with azide-containing molecules to form stable triazole linkages.[1] The polyethylene glycol (PEG4) spacer enhances its aqueous compatibility and reduces steric hindrance.[1][3] Common applications include the creation of antibody-drug conjugates (ADCs), surface and hydrogel modifications, and the circularization of nucleic acids.
Q2: What are the general solubility properties of this compound?
This compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol (MeOH). While the PEG4 linker improves water solubility compared to non-PEGylated DBCO compounds, direct dissolution in aqueous buffers can be challenging. It is often supplied as a yellow gel or a white to yellow solid powder.
Q3: Why might I be experiencing solubility issues with my this compound conjugate?
Solubility problems with this compound conjugates can arise from several factors:
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Inherent Hydrophobicity: The DBCO moiety itself is hydrophobic, and at high concentrations, this can lead to aggregation, even with the hydrophilic PEG4 linker.
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High Molar Excess: Using a large molar excess of the DBCO reagent during conjugation can cause the reagent to precipitate.
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Suboptimal Buffer Conditions: The pH and composition of the buffer can impact the stability and solubility of the conjugate.
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Protein Properties: The characteristics of the molecule being conjugated to the this compound can influence the overall solubility of the final conjugate.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving and working with this compound.
| Problem | Potential Cause | Recommended Solution |
| This compound will not dissolve in my aqueous buffer. | Direct dissolution in aqueous solutions is often difficult due to the hydrophobic DBCO groups. | First, dissolve the this compound in a water-miscible organic solvent like DMSO or DMF to create a stock solution. Then, add the stock solution dropwise to the aqueous buffer while vortexing. |
| My conjugate precipitates after adding the this compound stock solution. | The concentration of the organic solvent (e.g., DMSO) in the final solution may be too high, causing the biomolecule to precipitate. | Keep the final concentration of the organic co-solvent to a minimum, ideally below 10-15% of the total reaction volume for many proteins. |
| I observe aggregation of my protein-DBCO conjugate. | The hydrophobic nature of the DBCO groups can increase the overall hydrophobicity of the protein, leading to aggregation, especially at high labeling ratios. | Optimize the molar ratio of this compound to your protein to avoid excessive labeling. Consider reducing the protein concentration if aggregation persists. Adding a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffers may also help disrupt hydrophobic interactions. |
| The solubility of the final purified conjugate is poor. | The final conjugate may have poor solubility in the desired buffer for downstream applications. | For in vivo applications, consider formulating the conjugate in a vehicle containing co-solvents such as PEG300, Tween-80, or SBE-β-CD. |
Quantitative Solubility Data
The following table summarizes solubility data for this compound and related compounds in various solvents and formulations.
| Compound | Solvent/Formulation | Solubility |
| This compound | DMSO | ~100 mg/mL (~123.32 mM) |
| This compound | DMSO, MeOH, DMF | Soluble |
| This compound | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL (3.08 mM) |
| This compound | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (3.08 mM) (suspension) |
| This compound | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (3.08 mM) |
| DBCO-PEG4-NHS ester | Aqueous Buffers | Up to 1.5 mM |
| DBCO-PEG4-Maleimide | Aqueous Buffers | Up to 6.6 mM |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
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This compound (Molecular Weight: ~811 g/mol )
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Anhydrous DMSO
Procedure:
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Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
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For a 10 mM solution, add 123 µL of anhydrous DMSO per 1 mg of this compound.
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Vortex the solution until the compound is completely dissolved.
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Store the stock solution at -20°C, protected from light. For long-term storage, consider storing at -80°C.
Protocol 2: General Procedure for Labeling a Protein with this compound
This protocol provides a general workflow for conjugating this compound to a protein with available azide groups.
Materials:
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Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
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10 mM this compound stock solution in DMSO
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Purification column (e.g., size-exclusion chromatography)
Procedure:
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Prepare the azide-containing protein in an appropriate reaction buffer. Ensure the buffer is free of substances that could interfere with the reaction.
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Add the desired molar excess of the this compound stock solution to the protein solution. It is recommended to add the stock solution dropwise while gently mixing.
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Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. Reaction times may need to be optimized for specific applications.
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After incubation, purify the conjugate to remove unreacted this compound using a suitable method like size-exclusion chromatography.
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Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C.
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Troubleshooting solubility issues with this compound.
References
Dealing with non-specific binding in Dbco-peg4-dbco experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to non-specific binding (NSB) in experiments utilizing Dbco-peg4-dbco linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with this compound linkers?
A1: Non-specific binding (NSB) in experiments using this compound is often multifactorial. The primary causes include:
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Hydrophobic Interactions: The dibenzocyclooctyne (DBCO) group itself is hydrophobic and can interact non-specifically with hydrophobic regions of proteins or other biomolecules.[1] While the PEG4 linker is designed to be hydrophilic, it can still exhibit some hydrophobic characteristics that contribute to NSB.[1]
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Ionic Interactions: Charged impurities or the intrinsic charges of the biomolecules involved can lead to unwanted electrostatic binding.[1]
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Insufficient Blocking: In assays involving surfaces (e.g., ELISA, Western blots), inadequate blocking of unoccupied sites allows for the non-specific adherence of molecules.[1]
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Linker Aggregation: At high concentrations or in suboptimal buffer conditions, this compound linkers or their conjugates can form aggregates, which may precipitate and lead to non-specific signals.[1]
Q2: How does the PEG4 component of the linker affect non-specific binding?
A2: The polyethylene glycol (PEG) component has a dual role. Its main purpose is to enhance the hydrophilicity and solubility of the conjugate, which generally helps to minimize NSB by creating a hydration shell that repels other proteins. However, the ethylene glycol units can also engage in non-specific interactions with proteins and cell surfaces. A shorter PEG chain like PEG4 is typically a good balance, improving solubility without introducing significant non-specific interactions.
Q3: Can the DBCO group react with molecules other than azides?
A3: The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is highly specific. Under physiological conditions (pH and temperature), the DBCO group is exceptionally selective for azide groups and does not typically react with other naturally occurring functional groups like amines or hydroxyls. This bioorthogonality is a key advantage of copper-free click chemistry.
Q4: What are the best practices for choosing a buffer for my conjugation reaction to minimize non-specific binding?
A4: Buffer selection is critical for reducing NSB. Key considerations include:
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pH: For the copper-free click reaction itself, a physiological pH (7.0-7.4) is ideal. If you are first labeling a protein with a DBCO-NHS ester, a pH between 7.2 and 8.5 is common, but be aware that buffers containing primary amines (like Tris) should be avoided as they will compete with the NHS ester reaction.
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Additives: The inclusion of certain additives can disrupt non-specific interactions. Non-ionic detergents are particularly effective in this regard.
Troubleshooting Guides
Problem: High background signal in fluorescence microscopy or flow cytometry.
Potential Causes:
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Hydrophobic binding of the DBCO-fluorophore conjugate to cell membranes or proteins.
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Insufficient washing or blocking steps.
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Aggregation of the conjugate.
Recommended Solutions:
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Add a non-ionic detergent (e.g., 0.05-0.1% Tween-20 or Triton X-100) to your wash buffers to disrupt hydrophobic interactions.
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Increase the concentration and/or duration of your blocking step (e.g., using 1-5% BSA).
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Filter the conjugate solution through a 0.22 µm spin filter before use to remove any aggregates.
Problem: Low yield of the final conjugate.
Potential Causes:
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Inefficient initial labeling with the DBCO or azide moiety.
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Hydrolysis of a DBCO-NHS ester before it can react with the target protein.
Recommended Solutions:
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Optimize the molar ratio of the linker to the biomolecule. A 5- to 20-fold molar excess of the linker is a good starting point.
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If using a DBCO-NHS ester, prepare the solution immediately before use and add it to the protein solution promptly to minimize hydrolysis.
Problem: Inconsistent results between experimental batches.
Potential Causes:
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Variability in the degree of labeling.
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Degradation of the linker during storage.
Recommended Solutions:
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Implement stringent quality control measures to characterize the conjugate after each preparation, for example, using mass spectrometry.
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Store DBCO linkers, especially those with reactive esters like NHS esters, desiccated at -20°C or below and protected from light.
Data Presentation
Table 1: Effect of Blocking Agents on Non-Specific Binding
| Blocking Agent | Concentration | Incubation Time | Background Reduction | Reference |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | 1-2 hours at RT or overnight at 4°C | High | |
| Non-fat Dry Milk | 5% (w/v) | 1 hour at RT | High | |
| Casein | 1% (w/v) | 1 hour at RT | High | |
| PEG-diacrylate | 10% (v/v) in hydrogel | Co-polymerized | ~10-fold |
Table 2: Effect of Common Buffer Additives on Non-Specific Binding
| Additive | Type | Working Concentration | Mechanism of Action |
| Tween-20 | Non-ionic detergent | 0.05 - 0.1% (v/v) | Disrupts hydrophobic interactions |
| Triton X-100 | Non-ionic detergent | 0.1 - 1.0% (v/v) | Disrupts lipid-protein and protein-protein interactions |
| Sodium Dodecyl Sulfate (SDS) | Anionic detergent | 0.01 - 0.1% (v/v) | Disrupts ionic and hydrophobic interactions (can be denaturing) |
| Sodium Chloride (NaCl) | Salt | 150 mM - 500 mM | Reduces ionic interactions |
Experimental Protocols
Protocol for Optimizing Blocking Agents in a Surface-Based Assay (e.g., ELISA)
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Preparation: Prepare several potential blocking buffers (e.g., 1% BSA in PBS, 3% BSA in PBS, 5% Non-fat dry milk in TBS, and a commercial blocking buffer).
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Surface Coating: Coat your surface (e.g., microplate wells) with your target molecule (antigen, antibody, etc.) according to your standard procedure. Include negative control wells that will not contain the target molecule.
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Washing: Wash the wells 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
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Blocking: Add 200 µL of each prepared blocking buffer to a set of wells. Incubate for at least 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Repeat the washing step as in step 3.
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Incubation: Add your this compound-conjugated detection molecule to all wells (including negative controls) and incubate according to your standard protocol.
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Final Washes: Perform a final series of 3-5 washes with the wash buffer.
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Detection & Analysis: Develop the signal and measure the output. The optimal blocking buffer is the one that provides the highest signal-to-noise ratio (signal in positive wells / signal in negative control wells).
Protocol for Testing Buffer Additives to Reduce Non-Specific Binding in a Solution-Based Assay (e.g., Immunoprecipitation)
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Buffer Preparation: Prepare several versions of your assay buffer, each containing a different additive at its recommended working concentration (see Table 2). Also, prepare a control buffer with no additives.
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Negative Control Sample: Prepare a negative control sample that lacks the specific target for your this compound conjugate (e.g., a cell lysate from a knockout cell line, or beads without the primary antibody).
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Incubation: Aliquot the negative control sample and resuspend each aliquot in one of the test buffers from step 1. Add the this compound conjugate at its normal working concentration. Incubate under standard conditions.
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Washing: Wash the samples using their corresponding test buffer. For example, the sample incubated in Buffer B should also be washed with Buffer B.
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Analysis: Analyze the samples using your standard detection method (e.g., Western blot, flow cytometry). The buffer that results in the lowest signal in the negative control sample is the most effective at reducing non-specific binding.
Visualizations
Caption: A logical workflow for troubleshooting non-specific binding.
Caption: Potential sources of non-specific linker interactions.
References
Technical Support Center: Troubleshooting Dbco-peg4-dbco Reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing side reactions when using Dbco-peg4-dbco in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker. It contains two dibenzocyclooctyne (DBCO) groups connected by a polyethylene glycol (PEG4) spacer. DBCO is a strained alkyne that reacts specifically with azides in a copper-free click chemistry reaction known as SPAAC.[1] This reaction is bioorthogonal, meaning it can occur in complex biological systems without interfering with native biochemical processes.[2] The PEG4 spacer is hydrophilic and flexible, which can improve the solubility of the labeled molecule and reduce steric hindrance during conjugation.[3]
Q2: What are the most common side reactions associated with DBCO reagents?
While SPAAC is highly specific, side reactions can occur:
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Reaction with Thiols: DBCO reagents have been reported to react with free thiol groups, such as those found in cysteine residues of proteins.[3] This can lead to non-specific labeling.
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Hydrolysis: The strained alkyne of the DBCO group can be susceptible to degradation, particularly under acidic conditions.[4] If the DBCO reagent includes an NHS ester for amine coupling, this ester is prone to hydrolysis, especially at higher pH.
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Degradation in Phagosomes: Studies have shown that strained alkynes like DBCO can be rapidly degraded in the harsh environment of phagosomes within immune cells.
Q3: I am observing low or no conjugation. What are the possible causes?
Low conjugation efficiency can stem from several factors:
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Suboptimal Reaction Conditions: Incorrect pH, temperature, or reactant concentrations can significantly slow down the reaction.
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Steric Hindrance: The accessibility of the DBCO and azide groups can be limited, especially when labeling large biomolecules.
-
Reagent Instability: DBCO reagents can degrade if not stored or handled properly. Aqueous solutions should be prepared fresh.
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Presence of Inhibitors: Sodium azide (NaN₃), often used as a preservative in buffers, will react with DBCO and inhibit the desired conjugation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Non-specific Labeling
Potential Cause: Reaction of DBCO with free thiols (cysteine residues).
Recommended Solutions:
-
pH Control: Keep the reaction pH between 6.5 and 7.5. At pH values above 7.5, reactivity towards primary amines can increase if a maleimide group is also present.
-
Blocking Free Thiols: If your protein of interest has reactive cysteines that are not the target of conjugation, consider blocking them with a thiol-specific reagent like N-ethylmaleimide (NEM) prior to adding the DBCO reagent.
-
Reaction Time: Minimize the reaction time to what is necessary for the desired azide-alkyne reaction to proceed to completion.
Issue 2: Low Yield of Final Conjugate
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Citation |
| Suboptimal Reaction Conditions | Optimize pH (typically 7.0-8.5), temperature (4-37°C), and reactant concentrations (consider a 1.5 to 3-fold molar excess of one reagent). | |
| Steric Hindrance | The PEG4 spacer in this compound helps to mitigate this. For very large molecules, consider a longer PEG spacer if available. | |
| Reagent Degradation | Store solid DBCO reagents at -20°C, protected from light and moisture. Prepare aqueous working solutions fresh for each experiment. | |
| Presence of Sodium Azide | Ensure all buffers are free of sodium azide, as it will compete with the azide on your molecule of interest for the DBCO group. |
Issue 3: Reagent Instability and Hydrolysis
Potential Cause: The DBCO ring can degrade under acidic conditions, and associated functional groups like NHS esters are prone to hydrolysis.
Recommended Solutions:
-
Storage: Store DBCO reagents as a solid at -20°C. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods.
-
Buffer pH: For reactions involving DBCO-NHS esters, maintain a pH between 7 and 9 to balance the reaction with primary amines and the hydrolysis of the NHS ester.
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Fresh Preparation: Always prepare aqueous solutions of DBCO reagents immediately before use.
Experimental Protocols
Protocol 1: General Protein Conjugation using Dbco-peg4-NHS ester
This protocol describes the labeling of a protein with a DBCO-NHS ester, followed by conjugation to an azide-containing molecule.
-
Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
DBCO-NHS Ester Solution Preparation: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Antibody Labeling: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.
-
Quenching (Optional): Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Purification: Remove unreacted DBCO-NHS ester by size-exclusion chromatography or dialysis.
-
SPAAC Reaction: Add the azide-modified molecule to the purified DBCO-labeled protein. A 2- to 4-fold molar excess of the azide molecule is often recommended.
-
Final Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Final Purification: Purify the final conjugate using an appropriate chromatography method to remove excess reagents.
Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy
The disappearance of the DBCO reactant can be monitored by measuring the decrease in absorbance at approximately 309 nm.
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at 309 nm.
-
Sample Preparation: Prepare the reaction mixture in a cuvette. The initial concentration of the DBCO reagent should provide an absorbance within the linear range of the instrument.
-
Baseline Measurement: Zero the instrument using a reference cuvette containing the buffer and the azide-containing molecule.
-
Initiate Reaction: Add the DBCO-containing reagent to the sample cuvette to start the reaction.
-
Data Acquisition: Immediately begin monitoring the absorbance at 309 nm over time. The rate of decrease in absorbance corresponds to the rate of the reaction.
Data Presentation
Table 1: Influence of Reaction Conditions on SPAAC Reaction Rates
| Parameter | Condition | Effect on Reaction Rate | Citation |
| pH | Increasing pH from 5 to 10 | Generally increases rate (except in HEPES buffer) | |
| Temperature | Increasing temperature from 25°C to 37°C | Increases rate | |
| Buffer Type | HEPES (pH 7) vs. PBS (pH 7) | HEPES generally results in a higher reaction rate | |
| PEG Linker | Presence of a PEG linker | Can increase reaction rates by an average of 31 ± 16% |
Table 2: Stability of DBCO-NHCO-PEG4-acid in Aqueous Buffers
| pH | Temperature | Incubation Time | Remaining DBCO (%) | Notes | Citation |
| 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation. | |
| 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal for short-term storage of working solutions. | |
| 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Good stability for typical reaction times. | |
| 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | Increased temperature accelerates degradation. | |
| 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable. |
Visualizations
Caption: Experimental workflow for a typical this compound conjugation.
Caption: Troubleshooting logic for low yield in DBCO conjugation reactions.
References
Impact of reducing agents on Dbco-peg4-dbco stability.
Welcome to the technical support center for Dbco-PEG4-Dbco and other DBCO-containing reagents. This guide provides detailed information, troubleshooting advice, and protocols for researchers, scientists, and drug development professionals working with these products, with a special focus on their interaction with reducing agents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for? this compound is a homobifunctional crosslinker used in copper-free click chemistry.[1][2] It contains two dibenzocyclooctyne (DBCO) groups, which react specifically and efficiently with azide-containing molecules to form stable triazole linkages.[1][3][4] The polyethylene glycol (PEG4) spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, which can help minimize steric hindrance. This reagent is commonly used for crosslinking molecules, such as in the formation of antibody-drug conjugates (ADCs), modifying surfaces, or circularizing nucleic acids.
Q2: Are DBCO reagents, like this compound, compatible with reducing agents such as DTT and TCEP? The stability of the DBCO group can be compromised by certain reducing agents, particularly TCEP (tris(2-carboxyethyl)phosphine).
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TCEP: Studies have shown that DBCO exhibits instability in the presence of TCEP over a 24-hour period. Therefore, prolonged exposure is not recommended. TCEP can also reduce azide groups, the reaction partners for DBCO, via a Staudinger reduction, which would inhibit the desired click reaction.
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DTT: Dithiothreitol (DTT) is considered a more compatible reducing agent for workflows involving DBCO and azides, as it does not readily reduce these groups under typical bioconjugation conditions.
Q3: Why would I need to use a reducing agent in my DBCO conjugation workflow? Reducing agents are often necessary to break disulfide bonds within proteins, such as antibodies, to expose free sulfhydryl (thiol) groups for conjugation. For example, selective reduction of the hinge-region disulfides in an IgG antibody generates free cysteines that can then be targeted for labeling, often with a maleimide-functionalized reagent first, which is then followed by a secondary reaction.
Q4: If I must use a reducing agent, what is the most critical step to ensure successful conjugation to my DBCO reagent? The most critical step is the complete removal of the reducing agent after the reduction of the protein and before the addition of the azide- or DBCO-containing molecule. Any residual reducing agent can interfere with the conjugation chemistry. This is typically achieved through methods like desalting columns, spin filtration, or dialysis.
Q5: How stable is the DBCO group during storage? When conjugated to a protein, the DBCO group can lose 3-5% of its reactivity over four weeks when stored at 4°C or -20°C. For long-term storage, it is crucial to use buffers free of azide and thiol-containing compounds. DBCO-NHS esters, a common precursor for labeling proteins, are sensitive to moisture and should be stored desiccated at -20°C. Once dissolved in an organic solvent like DMSO, the solution's stability is reduced and it should ideally be used fresh, though it may be stored for a few months at -20°C.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Residual Reducing Agent: TCEP or DTT remaining in the solution is reacting with the azide partner or destabilizing the DBCO group. | Thoroughly remove the reducing agent after protein reduction and before adding the DBCO/azide reagent. Use a desalting column or spin filtration for rapid and efficient removal. |
| DBCO Reagent Degradation: The DBCO reagent may have lost reactivity due to improper storage (e.g., moisture exposure for NHS esters) or prolonged storage in solution. | Prepare fresh DBCO-NHS ester solutions in anhydrous DMSO or DMF immediately before use. Confirm the reactivity of your DBCO reagent if it has been stored for an extended period. | |
| Suboptimal Reaction Conditions: Incorrect pH, low reactant concentrations, or insufficient incubation time can negatively impact efficiency. | Ensure the reaction buffer is free of primary amines (like Tris) if using an NHS ester and free of azides. Optimal pH is typically 7.2-8.0 for NHS ester reactions and physiological pH for the click reaction. Reactions can be run from 4°C to 37°C for 2-24 hours; longer times and higher temperatures can improve efficiency. | |
| Precipitation of Protein Conjugate | High Hydrophobicity: DBCO is inherently hydrophobic. Attaching too many DBCO molecules to a protein can decrease its solubility and cause it to precipitate. | Reduce the molar excess of the DBCO labeling reagent used during the activation step. Ensure the concentration of organic solvent (e.g., DMSO) in the final reaction mixture is kept low (ideally below 15%) to avoid protein precipitation. |
Data Summary: Reducing Agent Compatibility
This table summarizes the known compatibility of common reducing agents with DBCO and azide moieties based on available literature.
| Reagent | Target Moiety | Compatibility | Key Considerations |
| TCEP | DBCO | Poor | DBCO shows instability in TCEP over a 24-hour period. |
| Azide | Poor | TCEP is known to reduce azides via the Staudinger reduction. | |
| DTT | DBCO | Good | Generally stable under conditions used for bioconjugation. |
| Azide | Good | DTT is the preferable reducing agent when working with azides. |
Experimental Protocols
Protocol: Reduction of Antibody Disulfides and Conjugation
This protocol provides a general workflow for reducing an antibody and preparing it for subsequent conjugation steps that may involve DBCO reagents.
Materials:
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Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
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Reducing Agent: TCEP or DTT solution
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Desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO)
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DBCO-functionalized molecule for conjugation
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Azide-functionalized molecule for conjugation
Procedure:
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Antibody Preparation:
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Ensure the antibody solution is free of additives like BSA, gelatin, or sodium azide. If necessary, perform a buffer exchange into a suitable reaction buffer (e.g., PBS).
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Adjust the antibody concentration to approximately 1-5 mg/mL.
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Antibody Reduction:
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Add a 5-10 fold molar excess of TCEP to the antibody solution.
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Incubate for 1-2 hours at room temperature to reduce the disulfide bonds. Note: This step requires optimization for specific antibodies to achieve selective reduction (e.g., hinge region) without denaturing the protein.
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Removal of Reducing Agent (Critical Step):
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Immediately following incubation, remove the excess TCEP or DTT using a desalting column equilibrated with the desired reaction buffer (e.g., azide-free PBS).
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This step is crucial to prevent interference in the subsequent conjugation reaction.
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Conjugation Reaction:
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The purified, reduced antibody is now ready for conjugation.
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If proceeding with a DBCO-azide reaction, one of the molecules (e.g., the antibody) must first be functionalized with either DBCO or an azide. This is often done by reacting a DBCO-NHS ester with primary amines on the antibody.
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Once you have a DBCO-labeled molecule and an azide-labeled molecule, mix them in a suitable molar ratio (e.g., 2-5 fold excess of one component).
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Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C.
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Final Purification:
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Purify the final antibody conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography) to remove any unreacted molecules.
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Visual Guides
Caption: Workflow for antibody conjugation highlighting the critical removal of reducing agents.
References
How to quench unreacted Dbco-peg4-dbco after conjugation.
Welcome to the technical support center for DBCO-PEG4-DBCO and other DBCO-containing reagents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quenching unreacted DBCO reagents after conjugation and to offer solutions to common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching unreacted this compound after a conjugation reaction?
A1: Quenching is the process of deactivating any remaining unreacted DBCO (dibenzocyclooctyne) groups after the desired conjugation to a biomolecule is complete. This is crucial to prevent non-specific binding of the DBCO-containing molecule to other azide-containing molecules or surfaces in subsequent experimental steps, which could lead to inaccurate results or unwanted side products.
Q2: What are the common methods to deal with unreacted this compound?
A2: There are two primary strategies for managing excess DBCO reagent:
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Quenching: This involves adding a small molecule that rapidly reacts with and "caps" the unreacted DBCO groups.
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Purification: This method physically removes the excess DBCO reagent from the conjugated product through techniques like size-exclusion chromatography (e.g., desalting columns), dialysis, or spin filtration.[1][2]
Q3: What type of molecule can be used to quench unreacted DBCO?
A3: A small molecule containing an azide group is the most effective quencher for DBCO. The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between DBCO and an azide is highly efficient and forms a stable triazole linkage.[1] Inorganic azides, such as sodium azide, are a practical option for this purpose.
Q4: Can I use Tris buffer to quench the DBCO group?
A4: This is a common point of confusion. Tris buffer, which contains a primary amine, is effective at quenching N-hydroxysuccinimide (NHS) esters.[3][4] Therefore, if you are using a reagent like DBCO-PEG4-NHS ester to label a protein, Tris can be used to quench the unreacted NHS ester. However, it is generally recommended to avoid primary amine-containing buffers like Tris or glycine during the actual DBCO-azide conjugation reaction, as they can potentially interfere. The DBCO moiety itself is not efficiently quenched by Tris.
Q5: How do I know if my quenching was successful?
A5: Successful quenching will result in the absence of non-specific binding in your downstream applications. For example, if you are performing a cell-based assay, you should see a significant reduction in background signal compared to an unquenched control. Analytically, techniques like HPLC or mass spectrometry could be used to confirm the absence of unreacted DBCO, although this is often not necessary if the quenching protocol is followed correctly and downstream results are clean.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background or non-specific binding in downstream assays | Incomplete quenching of unreacted this compound. | 1. Increase the molar excess of the azide-containing quencher.2. Extend the quenching reaction time or gently warm the reaction mixture (e.g., to 37°C).3. Ensure the quencher is fully dissolved and well-mixed in the reaction.4. Follow quenching with a purification step (e.g., desalting column) to remove both the quenched DBCO and excess quencher. |
| Low yield of the desired conjugate | 1. Suboptimal reaction conditions: Incorrect buffer pH, temperature, or reaction time. 2. Reagent degradation: DBCO reagents can be sensitive to moisture and prolonged storage. 3. Presence of interfering substances: Your buffer may contain azide, which would compete with your target molecule. | 1. Optimize reaction conditions. SPAAC reactions are generally efficient at room temperature with reaction times ranging from 2-12 hours. 2. Use fresh DBCO reagent or test the activity of your stored reagent.3. Ensure your reaction buffer is free of sodium azide before starting the conjugation. |
| Precipitation of the conjugate during the reaction | The hydrophobicity of the DBCO moiety can sometimes lead to aggregation and precipitation of the conjugate, especially with proteins. | 1. Ensure the concentration of organic solvent (like DMSO or DMF) used to dissolve the DBCO reagent is kept to a minimum in the final reaction volume (ideally <15-20%). 2. Consider using a DBCO reagent with a more hydrophilic PEG spacer. |
| Inconsistent results between experiments | Variability in the quenching efficiency or incomplete removal of excess reagents. | 1. Standardize your quenching protocol with a fixed molar excess of quencher and reaction time.2. Always follow quenching with a consistent purification method to ensure a clean final product. |
Experimental Protocols
Protocol 1: General this compound Conjugation
This protocol describes a general workflow for conjugating a this compound to an azide-containing biomolecule.
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Reagent Preparation:
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Dissolve the this compound in an appropriate anhydrous organic solvent (e.g., DMSO or DMF) to a stock concentration of 10 mM.
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Prepare your azide-containing biomolecule in an azide-free buffer (e.g., PBS, pH 7.4).
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Conjugation Reaction:
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Add the this compound stock solution to your azide-containing biomolecule. The optimal molar ratio will depend on your specific application, but a starting point of a 1.5 to 3-fold molar excess of the DBCO reagent relative to the azide-containing molecule is common.
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Incubate the reaction at room temperature for 2-12 hours or overnight at 4°C. Higher temperatures (up to 37°C) can increase the reaction rate.
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Protocol 2: Quenching Unreacted DBCO with Sodium Azide
This optional step can be performed after the conjugation reaction is complete.
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Prepare Quenching Solution:
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Prepare a fresh stock solution of sodium azide (NaN₃) in water or PBS (e.g., 100 mM).
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Quenching Reaction:
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Add the sodium azide stock solution to the conjugation reaction mixture to achieve a final concentration that is in significant molar excess (e.g., 10 to 50-fold) over the initial amount of DBCO reagent used.
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Incubate the quenching reaction for 30-60 minutes at room temperature.
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Purification:
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Remove the excess sodium azide and the quenched DBCO-triazole product by a suitable purification method such as a desalting column, spin filtration, or dialysis. This step is crucial to remove the quencher, which can be cytotoxic.
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Quantitative Data Summary
Table 1: Recommended Molar Ratios for DBCO Conjugation Reactions
| Reaction Step | Reactants | Recommended Molar Excess |
| Protein Labeling with DBCO-NHS Ester | DBCO-NHS Ester : Antibody | 5 to 30-fold |
| Conjugation | DBCO-molecule : Azide-protein | 1.5 to 3-fold |
| Conjugation | Azide-molecule : DBCO-protein | 2 to 4-fold |
Note: Optimal ratios may need to be determined empirically for your specific application.
Table 2: Second-Order Rate Constants for Common Cyclooctynes in SPAAC Reactions
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| DBCO | 0.24 - 0.31 |
| BCN | 0.07 |
This data highlights the relatively high reactivity of DBCO in strain-promoted azide-alkyne cycloaddition.
Visualizations
References
Optimizing incubation time and temperature for Dbco-peg4-dbco reactions.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance for optimizing incubation time and temperature for reactions involving the homobifunctional linker, DBCO-PEG4-DBCO. This resource offers practical troubleshooting advice and frequently asked questions to enhance the efficiency and success of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended incubation time and temperature for this compound reactions?
A1: Optimal incubation conditions for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions using this compound are dependent on the specific biomolecules being conjugated. However, a general starting point is to incubate the reaction for 4-12 hours at room temperature (20-25°C). For more sensitive biomolecules or to minimize potential degradation, the reaction can be performed overnight (12-24 hours) at 4°C.[1] If faster reaction rates are desired, the temperature can be increased to 37°C, which may shorten the required incubation time.[1][2]
Q2: What is the ideal molar ratio of this compound to my azide-containing molecules?
A2: The optimal molar ratio is critical for controlling the reaction products, especially when using a homobifunctional crosslinker like this compound. To favor the formation of a 1:1 conjugate (one this compound molecule linking two azide-containing molecules), it is generally recommended to perform the reaction in a two-step manner. In the first step, use a molar excess of the azide-containing molecule to react with one of the DBCO groups. After purification to remove the excess azide molecule, the second azide-containing molecule is added to react with the remaining DBCO group.
For a one-step crosslinking reaction, a 1:2 molar ratio of this compound to the azide-containing molecule is a theoretical starting point, but this often leads to a mixture of products, including oligomers and unreacted starting materials. Empirical optimization is crucial.
Q3: Which solvents are compatible with this compound reactions?
A3: this compound is soluble in common organic solvents such as DMSO and DMF.[3] For bioconjugation reactions in aqueous media, it is recommended to first dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO and then add it to the aqueous reaction mixture.[1] It is important to keep the final concentration of the organic solvent low (typically below 20%) to prevent precipitation of proteins or other biomolecules. Commonly used aqueous buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers, at a pH range of 7.0-8.5.
Q4: How can I monitor the progress of my this compound reaction?
A4: The progress of the reaction can be monitored by observing the decrease in the concentration of the DBCO group, which has a characteristic UV absorbance at approximately 309 nm. This can be done using a UV-Vis spectrophotometer. As the reaction proceeds and the DBCO groups react with azides, the absorbance at 309 nm will decrease. Additionally, techniques such as SDS-PAGE, mass spectrometry, and HPLC can be used to analyze the formation of the desired conjugate and to characterize the reaction products.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive reagents: DBCO or azide has degraded. | Use freshly prepared or properly stored reagents. Store this compound at -20°C, protected from light and moisture. |
| Suboptimal reaction conditions: Incorrect temperature, incubation time, or pH. | Optimize reaction conditions. Try incubating at room temperature for 12 hours or at 37°C for a shorter duration. Ensure the buffer pH is within the optimal range (7.0-8.5). | |
| Inefficient purification: Loss of product during purification steps. | Use appropriate purification methods such as size-exclusion chromatography (SEC) or dialysis with the correct molecular weight cut-off (MWCO) to separate the conjugate from unreacted reagents. | |
| Formation of Undesired Products (e.g., oligomers, intramolecular cyclization) | Incorrect stoichiometry: Molar ratio of this compound to azide is not optimal in a one-step reaction. | For controlled crosslinking, employ a two-step reaction strategy. First, react with one azide-containing molecule, purify the intermediate, and then react with the second azide-containing molecule. |
| High concentration of reactants: Favors intermolecular reactions and oligomerization. | Perform the reaction at a lower concentration to favor intramolecular reactions if cyclization is desired, or to better control intermolecular crosslinking. | |
| Precipitation of Reactants or Product | High concentration of organic solvent (e.g., DMSO). | Keep the final concentration of the organic co-solvent below 20% to maintain the solubility of biomolecules like proteins. |
| Protein instability at reaction pH or temperature. | Optimize the buffer pH and reaction temperature to ensure the stability of the biomolecules involved. |
Data Presentation
Table 1: General Reaction Parameters for this compound Reactions
| Parameter | Recommended Range | Notes |
| Incubation Temperature | 4°C to 37°C | Room temperature (20-25°C) is a common starting point. 4°C can be used for sensitive biomolecules, while 37°C can accelerate the reaction rate. |
| Incubation Time | 2 to 24 hours | Typically 4-12 hours at room temperature is sufficient. Longer incubation may be required at 4°C. |
| Molar Ratio (DBCO:Azide) | Application Dependent | For controlled crosslinking, a two-step approach with purification of the intermediate is recommended. For one-step reactions, empirical optimization is necessary. |
| pH | 7.0 - 8.5 | The reaction is efficient within this range. Ensure the pH is compatible with the stability of your biomolecules. |
| Solvent | Aqueous buffers (PBS, HEPES, Borate) with minimal organic co-solvent (e.g., <20% DMSO) | This compound should be dissolved in an organic solvent before being added to the aqueous reaction mixture. |
Experimental Protocols
Protocol 1: General Two-Step Protein Crosslinking using this compound
This protocol describes a general workflow for crosslinking two different azide-functionalized proteins (Protein-A-Azide and Protein-B-Azide) using the homobifunctional linker this compound.
Materials:
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This compound
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Protein-A-Azide
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Protein-B-Azide
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Reaction Buffer (e.g., PBS, pH 7.4)
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Anhydrous DMSO
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Purification system (e.g., size-exclusion chromatography columns)
Procedure:
Step 1: Reaction of this compound with Protein-A-Azide
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Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
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In a reaction tube, combine Protein-A-Azide and a sub-stoichiometric amount of the this compound stock solution in the reaction buffer. A molar ratio of 1:0.5 to 1:0.8 (Protein-A-Azide : this compound) is a good starting point to favor the formation of the 1:1 intermediate.
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Incubate the reaction at room temperature for 4-12 hours with gentle mixing.
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Purify the resulting DBCO-PEG4-Protein-A conjugate using size-exclusion chromatography to remove unreacted this compound and excess Protein-A-Azide.
Step 2: Reaction of DBCO-PEG4-Protein-A with Protein-B-Azide
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Pool the fractions containing the purified DBCO-PEG4-Protein-A conjugate.
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Add Protein-B-Azide to the purified conjugate solution. A slight molar excess of Protein-B-Azide (e.g., 1.2 to 1.5-fold) can be used to drive the reaction to completion.
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Incubate the reaction at room temperature for 4-12 hours or overnight at 4°C with gentle mixing.
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Analyze the final crosslinked product (Protein-A-PEG4-Protein-B) using SDS-PAGE and/or mass spectrometry.
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Purify the final crosslinked product using size-exclusion chromatography to remove any unreacted components.
Protocol 2: Nucleic Acid Circularization using this compound
This protocol provides a general method for the circularization of a linear, azide-functionalized single-stranded nucleic acid (ssNA-Azide).
Materials:
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This compound
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ssNA-Azide (with azide groups on both 5' and 3' ends)
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Reaction Buffer (e.g., PBS, pH 7.4)
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Anhydrous DMSO
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Purification system (e.g., ethanol precipitation or spin columns for nucleic acids)
Procedure:
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Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
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In a reaction tube, dilute the ssNA-Azide in the reaction buffer to a low concentration (e.g., 1-10 µM) to favor intramolecular reaction over intermolecular oligomerization.
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Add a slight molar excess of the this compound stock solution (e.g., 1.1 to 1.5-fold) to the ssNA-Azide solution.
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Incubate the reaction at room temperature for 2-4 hours.
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Analyze the circularization product by gel electrophoresis (e.g., denaturing PAGE), where the circular product will migrate differently than the linear starting material.
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Purify the circular nucleic acid product using a suitable method such as ethanol precipitation or a nucleic acid purification spin column to remove unreacted this compound.
Visualizations
Caption: Workflow for a two-step protein crosslinking experiment.
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Purifying DBCO-PEG4-DBCO Labeled Peptides
Welcome to the technical support center for challenges in purifying DBCO-PEG4-DBCO labeled peptides. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of these complex conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides labeled with the homobifunctional linker, this compound?
The primary challenges stem from the bifunctional nature of the this compound linker, which can lead to a heterogeneous mixture of products. Key difficulties include:
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Product Heterogeneity: The reaction can result in a mixture of unreacted peptide, mono-labeled peptide (with one end of the linker attached), di-labeled peptide (either intramolecularly cyclized or intermolecularly cross-linked), and various oligomeric forms.
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Increased Hydrophobicity: The addition of one or two DBCO groups significantly increases the hydrophobicity of the peptide, which can lead to aggregation and difficult separation by reverse-phase HPLC (RP-HPLC).[1][2]
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Co-elution of Species: Structurally similar products, such as mono-labeled peptides and certain cyclized forms, may have very similar retention times in RP-HPLC, making their separation challenging.
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Formation of High Molecular Weight Aggregates: Intermolecular cross-linking can lead to the formation of dimers, trimers, and even larger aggregates, which may be difficult to purify and characterize.
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Low Recovery: Aggregation and non-specific binding of the hydrophobic DBCO-labeled peptides to chromatography columns and labware can result in low product recovery.[1]
Q2: What is the recommended purification method for this compound labeled peptides?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying peptides labeled with this compound.[3] It separates molecules based on their hydrophobicity, and the addition of DBCO groups provides a significant hydrophobic shift that allows for the separation of labeled from unlabeled peptides.[2] However, due to the complexity of the product mixture, a multi-step purification strategy involving orthogonal methods like ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) may be necessary for achieving high purity.
Q3: How can I control the reaction to favor a specific product, such as a monomeric cyclized peptide?
Controlling the reaction outcome is crucial to simplify the subsequent purification process. To favor intramolecular cyclization (monomeric product) over intermolecular cross-linking (dimers and oligomers), the reaction should be performed under high dilution conditions. This reduces the probability of two peptide molecules reacting with the same linker. A slow addition of the this compound linker to the peptide solution can also favor the formation of the monomeric cyclized product.
Q4: How can I confirm the identity of the purified products?
A combination of analytical techniques is recommended for the characterization of the purified fractions:
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Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF MS are essential to confirm the molecular weight of the products and thus identify un-labeled, mono-labeled, di-labeled (cyclized or cross-linked), and oligomeric species.
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UV-Vis Spectroscopy: The DBCO group has a characteristic absorbance at around 309 nm. This can be used to confirm the presence of the DBCO label and to estimate the degree of labeling by comparing the absorbance at 280 nm (peptide backbone) and 309 nm.
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Analytical RP-HPLC: Running the purified fractions on an analytical RP-HPLC column can confirm their purity and provide information about their relative hydrophobicity.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound labeled peptides.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of labeled peptide | - Aggregation: The increased hydrophobicity of the DBCO-labeled peptide can cause it to aggregate and precipitate. - Non-specific binding: The hydrophobic conjugate may bind irreversibly to the HPLC column or other surfaces. | - Optimize HPLC conditions: Use a shallower gradient and a mobile phase with a higher organic content to improve solubility. Consider adding a small percentage of an organic solvent like isopropanol. - Use a different column: A column with a larger pore size or a different stationary phase may reduce non-specific binding. - Solubilize the sample: Dissolve the crude sample in a solvent with a higher organic content (e.g., DMSO) before injection. |
| Poor separation of product peaks in RP-HPLC | - Co-elution of isomers: Different products (e.g., mono-labeled vs. cyclized) may have very similar hydrophobicities. - Suboptimal gradient: The HPLC gradient may not be shallow enough to resolve closely eluting peaks. | - Optimize the gradient: Use a very shallow gradient (e.g., 0.1-0.5% change in organic solvent per minute) in the region where the products elute. - Try a different mobile phase: Using a different ion-pairing agent (e.g., TFA vs. formic acid) can alter the selectivity of the separation. - Use an orthogonal purification method: Consider using ion-exchange chromatography (IEX) before RP-HPLC to separate species based on charge. |
| Presence of multiple unexpected peaks in the chromatogram | - Incomplete reaction: Unreacted starting materials (peptide and linker) will be present. - Side reactions: The DBCO group can be sensitive to strongly acidic conditions used in peptide synthesis and cleavage, leading to side products. - Formation of oligomers: Intermolecular cross-linking will produce a series of higher molecular weight species. | - Optimize reaction conditions: Ensure the reaction goes to completion by adjusting stoichiometry, reaction time, and temperature. - Protect the DBCO group: If synthesizing the peptide, consider strategies to protect the DBCO group during cleavage from the resin. - Use high dilution: To minimize oligomerization, perform the reaction at a low peptide concentration. |
| Difficulty in dissolving the lyophilized product | - High hydrophobicity: The DBCO groups make the peptide very hydrophobic, leading to poor solubility in aqueous buffers. | - Use organic solvents: Dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before adding aqueous buffer. - Add solubilizing agents: Incorporate a small amount of a non-ionic detergent (e.g., Tween-20) or a chaotropic agent (e.g., guanidinium chloride) into the buffer. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of this compound Labeled Peptides
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Sample Preparation:
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Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
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If the sample is not fully soluble, sonicate briefly or add a small amount of DMSO.
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Filter the sample through a 0.22 µm syringe filter before injection.
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HPLC System and Column:
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Use a preparative or semi-preparative RP-HPLC system.
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Select a C18 column with a pore size of at least 300 Å, suitable for peptides.
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Mobile Phases:
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
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Gradient Elution:
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Start with a shallow gradient to resolve the complex mixture. An example gradient is:
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0-5 min: 5% B
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5-65 min: 5-65% B (a gradient of 1% per minute)
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65-70 min: 65-95% B
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70-75 min: 95% B
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75-80 min: 95-5% B
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The gradient will need to be optimized based on the hydrophobicity of the specific peptide.
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Detection and Fraction Collection:
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Monitor the elution at 220 nm (peptide backbone) and 309 nm (DBCO group).
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Collect fractions corresponding to the peaks of interest.
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Analysis of Fractions:
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Analyze the collected fractions by analytical RP-HPLC to check for purity and by mass spectrometry to confirm the identity of the products.
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Lyophilization:
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Pool the pure fractions and lyophilize to obtain the final product as a powder.
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Visualizations
Caption: Workflow for the reaction and purification of this compound labeled peptides.
Caption: Decision tree for troubleshooting common purification issues.
References
How to confirm successful conjugation with Dbco-peg4-dbco.
Welcome to the technical support center for DBCO-PEG4-DBCO conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on confirming successful conjugation and to offer solutions for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a homobifunctional crosslinker. It consists of two dibenzocyclooctyne (DBCO) groups connected by a 4-unit polyethylene glycol (PEG) spacer. It is used in copper-free click chemistry to covalently link two molecules that have been modified to contain azide groups. This is particularly useful for creating antibody-drug conjugates (ADCs), circularizing nucleic acids, and modifying surfaces in biomaterials and biosensors.
Q2: How does the copper-free click chemistry reaction with this compound work?
The reaction, known as strain-promoted alkyne-azide cycloaddition (SPAAC), is a highly efficient and bioorthogonal reaction. The strained triple bond in the DBCO ring readily reacts with an azide group to form a stable triazole linkage. Because this reaction does not require a cytotoxic copper catalyst, it is ideal for use with sensitive biological molecules and in living systems.
Q3: What are the primary methods to confirm a successful conjugation with this compound?
Successful conjugation can be confirmed using a variety of analytical techniques that detect changes in the physical and chemical properties of the starting materials. The most common methods include:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize an increase in molecular weight.
-
Mass Spectrometry (MS): To detect the precise mass of the conjugated product.
-
High-Performance Liquid Chromatography (HPLC): To separate the conjugated product from the starting materials based on changes in hydrophobicity or size.
-
UV-Vis Spectroscopy: To monitor the consumption of the DBCO reagent, which has a characteristic absorbance around 309 nm.[1][2][3]
Q4: How can I differentiate between intermolecular and intramolecular crosslinking?
Differentiating between these two outcomes is a common challenge with homobifunctional crosslinkers.
-
SDS-PAGE under reducing and non-reducing conditions can be informative. Intermolecular crosslinking will result in higher molecular weight bands (e.g., dimers, trimers) under non-reducing conditions, which will resolve to monomers under reducing conditions if disulfide bonds are involved in the protein structure. Intramolecularly crosslinked proteins will show a slight increase in mobility compared to the unmodified protein due to a more compact structure, but will not form higher-order oligomers.
-
Mass Spectrometry can definitively identify crosslinked peptides. Analysis of the peptide fragments can reveal whether the crosslink is between two different protein chains (intermolecular) or within the same protein chain (intramolecular).
-
Size Exclusion Chromatography (SEC) can also be used to separate monomers, dimers, and higher-order oligomers based on their size.
Q5: What are the optimal reaction conditions for a this compound conjugation?
Optimal conditions can vary depending on the specific molecules being conjugated. However, here are some general guidelines:
| Parameter | Recommended Condition | Notes |
| Molar Ratio | Use a molar excess of one reactant. A common starting point is a 1.5 to 10-fold molar excess of the this compound linker to the azide-containing molecule. | The less critical or more abundant component should be in excess to drive the reaction to completion. |
| Temperature | 4°C to 37°C | Higher temperatures generally lead to faster reaction rates, but lower temperatures may be necessary for sensitive biomolecules. |
| Reaction Time | 4 to 12 hours | Can be extended up to 48 hours, especially at lower temperatures, to maximize yield. |
| pH | 7.0 - 8.5 | Physiological pH (7.4) is ideal for most biomolecule conjugations. |
| Buffer | Phosphate-buffered saline (PBS) or HEPES | Avoid buffers containing primary amines (e.g., Tris) or azides, as they can interfere with the reaction. |
Troubleshooting Guides
This section addresses common problems encountered during experiments using this compound.
Issue 1: Low or No Conjugate Yield
Potential Causes and Recommended Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Optimize the molar ratio of reactants, reaction time, and temperature as detailed in the FAQ section. |
| Degraded this compound Reagent | DBCO reagents can degrade over time, especially if not stored properly. Use fresh reagents and ensure they are brought to room temperature before opening to prevent condensation. |
| Presence of Interfering Substances in the Buffer | Buffers containing primary amines (like Tris) or sodium azide will compete with the target molecule for the DBCO group. Use a non-interfering buffer such as PBS or HEPES. |
| Inefficient Purification | The purification method may not be effectively separating the conjugate from unreacted starting materials. Optimize your purification protocol (e.g., adjust the gradient in HPLC, choose an appropriate molecular weight cut-off for dialysis). |
| Steric Hindrance | The azide group on your molecule of interest may be in a location that is not easily accessible to the DBCO linker. Consider using a linker with a longer PEG spacer to increase accessibility. |
Issue 2: Unexpected Results in Mass Spectrometry
Potential Causes and Recommended Solutions
| Potential Cause | Recommended Solution |
| Complex Spectra | The reaction may have produced a mixture of products, including unreacted starting materials, singly-labeled molecules, and both intermolecularly and intramolecularly crosslinked species. Utilize specialized software for analyzing crosslinked peptide data (e.g., MeroX, Xi, StavroX).[1] |
| Co-fragmentation of Multiple Precursors | In MS/MS analysis, multiple precursor ions may be fragmented simultaneously, leading to a chimeric spectrum. Narrow the isolation window for precursor ion selection to minimize this effect. |
| Unexpected Mass Shifts | Consider the possibility of modifications to your protein or linker during the reaction or sample preparation. For example, oxidation can add 16 Da to a peptide's mass. |
| Low Identification of Crosslinked Peptides | The abundance of crosslinked peptides is often low compared to linear peptides. Consider an enrichment step, such as size-exclusion or ion-exchange chromatography, to isolate the crosslinked species before MS analysis. |
Experimental Protocols
SDS-PAGE Analysis of Conjugation
This protocol is for visualizing the results of a crosslinking reaction.
Materials:
-
Precast polyacrylamide gels (choose a percentage appropriate for the molecular weight of your proteins)
-
SDS-PAGE running buffer
-
Loading buffer (with and without a reducing agent like DTT or β-mercaptoethanol)
-
Protein molecular weight standards
-
Coomassie blue or silver stain
-
Your un-crosslinked control and crosslinked reaction samples
Procedure:
-
Sample Preparation:
-
For each sample (control and crosslinked), prepare two aliquots.
-
To one aliquot, add loading buffer containing a reducing agent.
-
To the other aliquot, add loading buffer without a reducing agent.
-
Heat all samples at 95°C for 5 minutes.[4]
-
-
Gel Electrophoresis:
-
Assemble the gel in the electrophoresis chamber and fill with running buffer.
-
Load the molecular weight standards and your prepared samples into the wells.
-
Run the gel at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom.
-
-
Staining:
-
Carefully remove the gel from the cassette.
-
Stain the gel with Coomassie blue or silver stain according to the manufacturer's instructions to visualize the protein bands.
-
-
Analysis:
-
Compare the bands of the crosslinked sample to the un-crosslinked control.
-
Intermolecular crosslinking will show new, higher molecular weight bands in the non-reducing lane.
-
Intramolecular crosslinking may show a slight shift to a lower apparent molecular weight (faster migration) due to a more compact structure.
-
Mass Spectrometry (MALDI-TOF) Analysis
This protocol provides a general guideline for analyzing a crosslinking reaction by MALDI-TOF MS.
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid for intact proteins, or α-cyano-4-hydroxycinnamic acid for peptides)
-
Your un-crosslinked control and crosslinked reaction samples
-
Trifluoroacetic acid (TFA) solution (0.1%)
Procedure:
-
Sample Preparation:
-
If analyzing intact proteins, dilute your samples to a final concentration of 1-10 pmol/µL in 0.1% TFA.
-
If analyzing peptides from a digested protein, the optimal concentration is typically 0.5-5 pmol/µL after mixing with the matrix.
-
-
Spotting the Plate:
-
Mix your sample with the matrix solution in a 1:1 ratio.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely.
-
-
Data Acquisition:
-
Insert the target plate into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for your expected products.
-
Use an external or internal calibrant to ensure accurate mass measurement.
-
-
Data Analysis:
-
Compare the spectrum of the crosslinked sample to the control.
-
Look for new peaks corresponding to the mass of the crosslinked product(s). The expected mass increase for a single this compound linker is approximately 811 Da.
-
Specialized software can be used to aid in the identification of crosslinked peptides from more complex spectra.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis
This protocol is for separating the products of a conjugation reaction.
Materials:
-
HPLC system with a UV detector
-
C4 or C18 reverse-phase column (wide-pore, 300 Å, is recommended for proteins)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Your un-crosslinked control and crosslinked reaction samples
Procedure:
-
Sample Preparation:
-
Ensure your sample is soluble in the initial mobile phase conditions. If necessary, dilute your sample in Mobile Phase A.
-
-
Chromatography:
-
Equilibrate the column with your starting mobile phase conditions (e.g., 95% A, 5% B).
-
Inject your sample.
-
Run a linear gradient from low to high organic solvent (Mobile Phase B). A typical gradient might be from 5% to 95% B over 30-60 minutes. The exact gradient should be optimized for your specific conjugate.
-
Monitor the elution profile at 220 nm and 280 nm (for protein) and 309 nm (for DBCO).
-
-
Analysis:
-
Compare the chromatogram of the crosslinked sample to the control.
-
Successful conjugation will result in new peaks with different retention times. Due to the hydrophobic nature of the DBCO group, the conjugated product will typically have a longer retention time than the unconjugated starting material.
-
UV-Vis Spectroscopy for Monitoring DBCO Consumption
This method can be used to monitor the progress of the conjugation reaction in real-time.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvette
-
Your reaction mixture
Procedure:
-
Initial Measurement:
-
At the beginning of your reaction (time = 0), take an aliquot of the reaction mixture and measure its UV-Vis spectrum, paying close attention to the absorbance at ~309 nm, which is characteristic of the DBCO group.
-
-
Time-Course Measurements:
-
At various time points during the reaction (e.g., 30, 60, 120 minutes), take additional aliquots and measure their UV-Vis spectra.
-
-
Analysis:
-
A successful reaction will show a decrease in the absorbance at ~309 nm over time as the DBCO groups are consumed in the click reaction. This provides a qualitative or semi-quantitative measure of reaction progress.
-
Visualizations
Experimental Workflow for Conjugation and Confirmation
Caption: Workflow for this compound conjugation and subsequent confirmation.
Troubleshooting Logic for Low Conjugate Yield
Caption: A logical workflow for troubleshooting low yield in this compound conjugation.
References
Validation & Comparative
A Head-to-Head Comparison of Dbco-peg4-dbco and Other DBCO-PEG Linkers for Bioconjugation
In the rapidly advancing fields of targeted therapeutics and diagnostics, the choice of a chemical linker is a critical determinant of a bioconjugate's success. Dibenzocyclooctyne (DBCO) linkers, which participate in copper-free click chemistry, have emerged as invaluable tools for their high specificity and biocompatibility.[1] Among these, Dbco-peg4-dbco, a homobifunctional linker, presents a unique profile for crosslinking and other advanced applications. This guide provides an objective comparison of this compound with other DBCO-PEG linkers, supported by experimental data and detailed protocols to aid researchers in selecting the optimal linker for their needs.
Structural and Functional Overview
This compound is a homobifunctional linker featuring two DBCO moieties connected by a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[2] This structure allows for the crosslinking of two azide-containing molecules.[3] In contrast, heterobifunctional DBCO-PEG linkers possess a DBCO group at one end and a different reactive group (e.g., NHS ester, Carboxylic Acid, Maleimide) at the other, enabling the sequential conjugation of two different molecules.[4][5]
The PEG spacer is a crucial component of these linkers. It enhances the aqueous solubility of the linker and the resulting bioconjugate, reduces aggregation, and provides a defined spacer arm to minimize steric hindrance. The length of the PEG chain can be varied to modulate these properties. While longer PEG chains can further increase solubility and provide a greater spacing effect, they may also introduce steric hindrance that can interfere with the binding of the bioconjugate to its target. Shorter PEG chains, like the PEG4 in this compound, are less likely to cause significant steric hindrance.
Key Performance Parameters: A Comparative Analysis
The selection of a DBCO-PEG linker is a balance of competing factors. The following tables summarize key quantitative data to facilitate a direct comparison between this compound and other DBCO-PEG linkers.
Physicochemical Properties
| Property | This compound | DBCO-PEG4-NHS ester | DBCO-NHCO-PEG4-acid |
| Molecular Formula | C₅₀H₅₄N₄O₉ | C₃₄H₃₉N₃O₁₀ | C₃₀H₃₆N₂O₈ |
| Molecular Weight | 854.92 g/mol | 649.7 g/mol | 552.6 g/mol |
| Purity (Typical) | ≥ 95% (HPLC) | ≥ 98% (HPLC) | ≥ 98% (HPLC) |
| Solubility | Soluble in water and most organic solvents | Soluble in DMSO, DMF | Soluble in DMSO, DMF, DCM |
| Appearance | Off-white to slightly grey amorphous solid | White to off-white solid | Colorless to yellow-brown solid |
| Storage Conditions | -10 °C, desiccated | -20 °C, dark, dry, inert gas | -20°C, desiccated |
Reaction Kinetics and Stability
The efficiency of the copper-free click reaction (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) is a critical performance parameter.
| Parameter | Value | Citations |
| Reaction Time (SPAAC) | < 5 minutes to overnight, dependent on concentration and reactants | |
| Optimal pH | 7.0 - 9.0 in aqueous buffer (e.g., PBS) | |
| DBCO Stability (on IgG) | ~3-5% loss of reactivity after 4 weeks at 4°C or -20°C | |
| Aqueous Stability (DBCO-NHCO-PEG4-acid) | >95% stable in PBS (pH 7.4) for 48 hours at 4°C |
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. Below are generalized protocols for the use of DBCO-PEG linkers in the context of antibody-drug conjugate (ADC) synthesis.
Protocol 1: Antibody Modification with a Heterobifunctional DBCO-PEG-NHS Ester
Objective: To introduce a reactive DBCO group onto an antibody via its primary amine residues (e.g., lysine).
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
DBCO-PEG-NHS ester (e.g., DBCO-PEG4-NHS) freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).
-
Spin desalting column for purification.
Procedure:
-
Preparation: Ensure the antibody solution is free of extraneous proteins like BSA. If necessary, perform a buffer exchange into PBS.
-
Reaction Setup: Add a 5-30 fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be below 20%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization (Optional): The degree of DBCO labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for DBCO).
Protocol 2: Payload Conjugation via Copper-Free Click Chemistry
Objective: To conjugate the DBCO-activated antibody with an azide-containing molecule (e.g., a cytotoxic drug).
Materials:
-
DBCO-functionalized antibody.
-
Azide-functionalized payload.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reaction Setup: Add the azide-modified payload to the purified DBCO-antibody solution. A molar excess of 1.5 to 5-fold of the azide-payload is recommended.
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.
-
Purification: Remove the excess, unreacted payload using a suitable method such as size exclusion chromatography, dialysis, or affinity chromatography, depending on the properties of the ADC.
-
Analysis: The final ADC can be analyzed by methods such as SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate, and mass spectrometry to determine the drug-to-antibody ratio (DAR).
Visualizing the Workflow: Antibody-Drug Conjugate Synthesis
The following diagram illustrates the general workflow for synthesizing an antibody-drug conjugate using a heterobifunctional DBCO-PEG linker.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Conclusion
The selection of a DBCO-PEG linker is a critical decision in the design of bioconjugates. This compound is an excellent choice for applications requiring the crosslinking of two azide-containing molecules, offering a balance of hydrophilicity and a defined spacer length. For the sequential conjugation of two different molecules, a variety of heterobifunctional DBCO-PEG linkers are available, with the length of the PEG chain being a key parameter to consider for optimizing solubility, stability, and biological activity. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate DBCO-PEG linker for their specific research and development needs.
References
A Head-to-Head Comparison of DBCO and SMCC Linkers for Antibody Conjugation
In the rapidly advancing fields of targeted therapeutics and diagnostics, the precise and stable conjugation of molecules such as drugs, fluorophores, or oligonucleotides to antibodies is paramount. The choice of crosslinker is a critical decision that dictates the efficiency of conjugation, the stability of the final product, and its ultimate in vivo performance. This guide provides a detailed, data-driven comparison between two widely used conjugation chemistries: the modern copper-free click chemistry platform, represented by Dibenzocyclooctyne (DBCO) reagents, and the conventional maleimide-based approach using Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
This comparison will focus on the use of a heterobifunctional DBCO-PEG4-NHS ester for attaching the DBCO moiety to an antibody, which is then reacted with an azide-functionalized payload. This is the standard workflow for creating antibody conjugates with DBCO and provides a direct comparison to the heterobifunctional SMCC linker. The homobifunctional DBCO-PEG4-DBCO is a specialized reagent used for crosslinking two azide-modified molecules.
Executive Summary: Key Differences at a Glance
The fundamental difference lies in their reaction chemistry and specificity. SMCC provides a robust, conventional method for linking amines to thiols, but its reliance on available lysine and cysteine residues can lead to heterogeneity and potential instability. DBCO-based click chemistry, on the other hand, offers a bioorthogonal reaction that is highly specific and efficient, forming a more stable linkage and providing greater control over the final conjugate's composition. The inclusion of a PEG4 spacer in the DBCO linker also imparts favorable physicochemical properties.
Performance and Physicochemical Properties
The selection of a linker has profound implications for the properties of the resulting antibody conjugate, from its stability in circulation to its potential for aggregation and immunogenicity.
| Feature | DBCO-PEG4 Platform | SMCC Platform |
| Target Residues | Primary Amines (e.g., Lysine) for DBCO attachment, then Azide for payload conjugation. | Primary Amines (e.g., Lysine) and Thiols (e.g., Cysteine). |
| Reaction Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Copper-Free Click Chemistry.[1] | NHS ester reaction with amines, followed by maleimide reaction with thiols.[2][3] |
| Linkage Formed | Stable Triazole Ring.[1][4] | Amide bond and Thioether bond. |
| Linkage Stability | Highly stable, resistant to hydrolysis and enzymatic cleavage. | Thioether bond can be susceptible to retro-Michael addition (thiol exchange) in vivo, potentially leading to payload loss. |
| Specificity | Bioorthogonal: DBCO and azide groups are abiotic and react specifically with each other, minimizing side reactions with biological molecules. | High reactivity of NHS esters and maleimides can lead to non-specific reactions if not properly controlled. Maleimide groups can react with other nucleophiles. |
| Hydrophilicity | The PEG4 spacer significantly increases the hydrophilicity of the linker, which can improve solubility, reduce aggregation, and enhance pharmacokinetics of the final conjugate. | The cyclohexane and succinimide components make SMCC an inherently hydrophobic linker, which can increase the tendency for antibody aggregation, especially at higher drug-to-antibody ratios (DAR). |
| Homogeneity | High efficiency and specificity of click chemistry generally allow for better control over conjugation stoichiometry, leading to more homogeneous products with a defined DAR. | Conjugation to surface lysines can result in a heterogeneous mixture of products with varying DARs and conjugation sites, which can lead to inconsistent efficacy and pharmacokinetic profiles. |
| Reaction Conditions | Mild, physiological conditions (e.g., pH ~7.4) for the click reaction. | Two-step process often requiring different pH optima (pH 7.0-9.0 for NHS ester; pH 6.5-7.5 for maleimide). |
Chemical Reaction Mechanisms
Understanding the underlying chemistry is key to appreciating the advantages and limitations of each platform. The following diagrams illustrate the conjugation pathways for both DBCO and SMCC.
DOT script for DBCO Conjugation Pathway
Caption: Reaction pathway for DBCO-mediated antibody conjugation.
DOT script for SMCC Conjugation Pathway
Caption: Reaction pathway for SMCC-mediated antibody conjugation.
Experimental Protocols
Detailed and reproducible protocols are essential for successful antibody conjugation. Below are generalized, step-by-step methodologies for both DBCO and SMCC platforms.
Protocol 1: Antibody Conjugation via DBCO-PEG4-NHS and Click Chemistry
This protocol is a two-stage process: first, the antibody is "activated" with the DBCO moiety, and second, the DBCO-activated antibody is conjugated to the azide-payload.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS Ester (prepare a fresh 10 mM stock in anhydrous DMSO)
-
Azide-functionalized payload
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO)
Procedure:
Stage 1: Antibody Activation with DBCO-PEG4-NHS
-
Preparation: Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers like BSA. Buffer exchange using a desalting column if necessary.
-
Reaction Setup: Add a 20-30 fold molar excess of the 10 mM DBCO-PEG4-NHS ester solution to the antibody solution. The final concentration of DMSO in the reaction should not exceed 20%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Quenching (Optional but Recommended): Add Tris-HCl to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-PEG4-NHS ester and quenching agent using a desalting column equilibrated with PBS (pH 7.4). The resulting DBCO-activated antibody is now ready for conjugation.
Stage 2: Copper-Free Click Reaction
-
Reaction Setup: Add the azide-functionalized payload to the purified DBCO-activated antibody. A 2-4 fold molar excess of the azide-payload over the antibody is typically recommended.
-
Incubation: Incubate the reaction for 4 hours at room temperature or overnight at 4°C to ensure complete conjugation. The reaction can be monitored by measuring the decrease in DBCO absorbance at ~310 nm.
-
Final Purification: Purify the final antibody conjugate to remove excess azide-payload using an appropriate method such as size exclusion chromatography (SEC), ion-exchange chromatography, or dialysis, depending on the nature of the payload.
-
Characterization: Validate the final conjugate using methods like SDS-PAGE (which will show a molecular weight shift) and UV-Vis spectroscopy to determine the Degree of Labeling (DOL).
Protocol 2: Antibody Conjugation via SMCC
This protocol is also a two-stage process where the antibody is first activated with the maleimide group, followed by conjugation to a thiol-containing payload.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
SMCC (prepare a fresh stock solution in anhydrous DMSO)
-
Thiol-functionalized payload
-
Amine Reaction Buffer: PBS, pH 7.2-7.5
-
Thiol Reaction Buffer: PBS with 1-2 mM EDTA, pH 6.5-7.0
-
Quenching Reagent: L-cysteine or N-acetylcysteine
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
Stage 1: Antibody Activation with SMCC
-
Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Reaction Setup: Add a 10-20 fold molar excess of the SMCC solution to the antibody solution. The optimal molar excess depends on the antibody concentration and should be determined empirically. The final DMSO concentration should be kept below 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Purification: Immediately remove excess, unreacted SMCC using a desalting column equilibrated with Thiol Reaction Buffer (pH 6.5-7.0). This step is critical to prevent hydrolysis of the maleimide group and to avoid quenching the thiol-payload in the next step.
Stage 2: Thiol-Maleimide Conjugation
-
Payload Preparation: Ensure your payload has a free (reduced) sulfhydryl group. If it contains disulfide bonds, it must be reduced with an agent like TCEP, which must then be removed before conjugation.
-
Reaction Setup: Add the thiol-containing payload to the purified maleimide-activated antibody. A molar excess of the payload (typically 1.5 to 5-fold over available maleimide groups) is used to drive the reaction.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add a quenching reagent like L-cysteine to a final concentration of ~1 mM to cap any unreacted maleimide groups. Incubate for an additional 15-30 minutes.
-
Final Purification: Purify the final antibody conjugate using a suitable chromatography method (e.g., SEC) to remove unreacted payload, quenching agent, and any aggregates.
-
Characterization: Analyze the final conjugate to determine the Drug-to-Antibody Ratio (DAR) and assess purity and aggregation.
Experimental Workflow Visualization
The following diagram illustrates the generalized workflow for producing and purifying an antibody conjugate, highlighting the key stages common to both chemistries.
DOT script for General Conjugation Workflow
Caption: General experimental workflow for antibody conjugation.
Conclusion and Recommendations
Both the DBCO/click chemistry platform and the SMCC/maleimide platform are effective tools for creating antibody conjugates. The choice between them depends on the specific goals of the project, the nature of the payload, and the desired characteristics of the final product.
SMCC represents a well-established, cost-effective, and widely understood method for antibody conjugation. It is a viable choice when working with robust antibodies and payloads where some degree of product heterogeneity is acceptable and the potential for in vivo linker instability is not a primary concern.
The DBCO-PEG4 platform , however, presents a more modern and often superior alternative for applications demanding high stability, homogeneity, and favorable physicochemical properties. The bioorthogonality of the click reaction minimizes side reactions, the resulting triazole linkage is exceptionally stable, and the integrated hydrophilic PEG4 spacer helps to overcome challenges associated with hydrophobic payloads, such as aggregation and rapid clearance. For the development of therapeutic antibody-drug conjugates (ADCs), where stability and a well-defined, consistent product are critical for safety and efficacy, the DBCO platform offers clear advantages.
References
A Head-to-Head Comparison of Homobifunctional Crosslinkers: Dbco-peg4-dbco vs. Amine-Reactive Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the development of antibody-drug conjugates (ADCs), targeted therapeutics, and other bioconjugates. This guide provides an objective, data-driven comparison of Dbco-peg4-dbco, a modern homobifunctional crosslinker utilizing bioorthogonal click chemistry, with traditional amine-reactive homobifunctional crosslinkers such as Bis(sulfosuccinimidyl) suberate (BS3).
This comparison focuses on the key performance characteristics of these crosslinkers, including their reaction mechanism, efficiency, stability, and solubility. By presenting quantitative data and detailed experimental protocols, this guide aims to equip researchers with the necessary information to make an informed decision for their specific bioconjugation needs.
At a Glance: this compound vs. Amine-Reactive Crosslinkers
| Feature | This compound | Amine-Reactive Crosslinkers (e.g., BS3, DSG) |
| Reactive Groups | Dibenzocyclooctyne (DBCO) | N-hydroxysuccinimide (NHS) esters |
| Target Functional Groups | Azides (-N₃) | Primary amines (-NH₂) |
| Reaction Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Nucleophilic Acyl Substitution |
| Reaction Specificity | High (Bioorthogonal) | Moderate (Reacts with available primary amines) |
| Reaction Speed | Fast (Typically minutes to a few hours) | Fast (Typically 30 minutes to 2 hours) |
| Byproducts | None | N-hydroxysuccinimide (NHS) |
| PEG Spacer | Yes (PEG4) | Typically aliphatic chains (non-PEGylated) |
| Solubility | High in aqueous buffers | Variable (BS3 is water-soluble, DSG is not) |
| Stability of Linkage | Highly stable triazole ring | Stable amide bond |
Delving into the Chemistries
This compound: Precision through Bioorthogonal Click Chemistry
This compound is a homobifunctional crosslinker featuring two dibenzocyclooctyne (DBCO) groups at either end of a hydrophilic polyethylene glycol (PEG4) spacer.[1][2][3] Its utility lies in the realm of bioorthogonal chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction allows for the highly specific and efficient covalent ligation of two azide-containing molecules in a biological environment without interfering with native cellular processes.[4][5]
The key advantage of this approach is its precision. The DBCO groups will only react with azide groups, which are not naturally present in most biological systems and must be introduced chemically or metabolically. This orthogonality minimizes off-target reactions and leads to more homogenous conjugates. The integrated PEG4 spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can reduce aggregation and improve pharmacokinetic properties.
Amine-Reactive Homobifunctional Crosslinkers: The Established Workhorse
Traditional homobifunctional crosslinkers, such as BS3 (water-soluble) and Disuccinimidyl glutarate (DSG, water-insoluble), possess two N-hydroxysuccinimide (NHS) ester reactive groups. These crosslinkers react with primary amines, which are readily available on the surface of proteins, primarily on the side chains of lysine residues and the N-terminus. This reaction forms a stable amide bond.
While effective and widely used, this approach is less specific than SPAAC. Since most proteins have multiple lysine residues, the crosslinking can occur at various sites, leading to a heterogeneous mixture of products. This can be advantageous for capturing a "snapshot" of protein interactions but is less ideal for creating precisely defined bioconjugates.
Performance Comparison: A Data-Driven Analysis
The choice between this compound and amine-reactive crosslinkers often comes down to the specific requirements of the application, particularly the need for precision versus the convenience of targeting naturally occurring functional groups.
| Performance Metric | This compound | Amine-Reactive Crosslinkers (e.g., BS3) | Supporting Data Insights |
| Reaction Efficiency & Kinetics | Second-order rate constants for DBCO-azide reactions are typically in the range of 10⁻² to 1 M⁻¹s⁻¹. Reaction times can range from under 5 minutes to a few hours depending on reactant concentrations. | Reaction is rapid, typically reaching completion within 30-60 minutes at room temperature. | While both are fast, the SPAAC reaction's efficiency is less affected by the complex biological milieu due to its bioorthogonality. |
| Stability of Resulting Linkage | Forms a highly stable triazole ring. | Forms a stable amide bond. | Both linkages are generally considered stable under physiological conditions. The triazole linkage is exceptionally robust and resistant to chemical and enzymatic degradation. |
| Solubility | The PEG4 spacer significantly enhances aqueous solubility. | Solubility is dependent on the specific crosslinker. BS3 is water-soluble due to its sulfonate groups, while others like DSG are not. | PEGylation has been shown to improve the solubility and in vivo circulation time of nanoparticles, a principle that applies to bioconjugates as well. |
| Specificity & Homogeneity | High specificity due to the bioorthogonal nature of the DBCO-azide reaction, leading to more homogenous products. | Lower specificity, as it targets any accessible primary amine, which can result in a heterogeneous mixture of crosslinked products. | For applications requiring a well-defined drug-to-antibody ratio (DAR) in ADCs, the specificity of this compound is a significant advantage. |
Visualizing the Workflows
To better understand the practical application of these crosslinkers, the following diagrams illustrate the experimental workflows.
Experimental Protocols
The following are generalized protocols for protein-protein crosslinking using this compound and BS3. Optimization may be required for specific applications.
Protocol 1: Crosslinking with this compound
This protocol assumes the two proteins of interest have been functionalized with azide groups.
Materials:
-
Azide-modified Protein A
-
Azide-modified Protein B
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching reagent (optional, e.g., excess azide-containing small molecule)
-
Size-Exclusion Chromatography (SEC) or Dialysis equipment for purification
Procedure:
-
Preparation of Reactants:
-
Prepare solutions of azide-modified Protein A and Protein B in the Reaction Buffer at desired concentrations (e.g., 1-5 mg/mL).
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
-
Crosslinking Reaction:
-
In a reaction tube, combine equimolar amounts of azide-modified Protein A and Protein B.
-
Add the this compound stock solution to the protein mixture to achieve a final desired molar excess (e.g., 1.5 to 3-fold molar excess of the crosslinker to the total protein). Ensure the final concentration of the organic solvent is kept low (e.g., <10%) to avoid protein denaturation.
-
Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C with gentle mixing.
-
-
Quenching (Optional):
-
To quench any unreacted DBCO groups, a small molecule containing an azide can be added in excess.
-
-
Purification:
-
Remove excess crosslinker and unreacted proteins by SEC or dialysis.
-
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE, which will show the appearance of higher molecular weight bands corresponding to the crosslinked protein complex. Further analysis can be performed by mass spectrometry.
-
Protocol 2: Crosslinking with BS3
Materials:
-
Protein A
-
Protein B
-
BS3 (Bis(sulfosuccinimidyl) suberate)
-
Reaction Buffer (amine-free, e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SEC or Dialysis equipment for purification
Procedure:
-
Preparation of Reactants:
-
Prepare solutions of Protein A and Protein B in the amine-free Reaction Buffer at desired concentrations.
-
Immediately before use, prepare a stock solution of BS3 in the Reaction Buffer (e.g., 50 mM). BS3 is moisture-sensitive and should be handled accordingly.
-
-
Crosslinking Reaction:
-
Combine Protein A and Protein B in the Reaction Buffer.
-
Add the freshly prepared BS3 solution to the protein mixture. A common starting point is a 20- to 50-fold molar excess of the crosslinker to the protein. The final concentration of the crosslinker is typically in the range of 0.5 to 5 mM.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM Tris to quench any unreacted BS3.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Purification:
-
Remove excess crosslinker and quenching reagent by SEC or dialysis.
-
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE and/or mass spectrometry to identify the crosslinked species.
-
Conclusion and Recommendations
Both this compound and amine-reactive homobifunctional crosslinkers are valuable tools in bioconjugation. The optimal choice is highly dependent on the specific application.
Choose this compound when:
-
High specificity and a homogenous product are critical: The bioorthogonal nature of the click chemistry ensures that the crosslinking occurs only between the intended azide-functionalized molecules.
-
Working in complex biological environments: The reaction is not hampered by the presence of other nucleophiles, making it suitable for in vitro and in vivo applications.
-
Enhanced solubility and reduced aggregation are desired: The hydrophilic PEG4 spacer can improve the biophysical properties of the final conjugate.
Choose amine-reactive crosslinkers (e.g., BS3) when:
-
A simple, one-step conjugation is preferred: These crosslinkers react directly with naturally occurring primary amines, eliminating the need for prior modification of the target molecules.
-
Studying protein-protein interactions in a broader, less defined manner: The ability to crosslink multiple accessible lysines can be useful for identifying interacting partners.
-
Cost is a primary consideration: Traditional amine-reactive crosslinkers are often more economical.
By carefully considering the experimental goals and the properties of each class of crosslinker, researchers can select the most appropriate tool to achieve their desired bioconjugation outcomes.
References
Evaluating the Biocompatibility of Dbco-peg4-dbco in Cell-Based Assays: A Comparative Guide
In the realm of bioconjugation and cellular analysis, the biocompatibility of chemical tools is paramount. For researchers, scientists, and drug development professionals, the ability to label and track biomolecules within living systems without inducing cytotoxic effects or altering cellular signaling is critical. This guide provides an objective comparison of Dbco-peg4-dbco, a popular copper-free click chemistry reagent, with its alternatives, supported by experimental data to inform the selection of the most appropriate tool for your cell-based assays.
This compound is a homobifunctional linker featuring two dibenzocyclooctyne (DBCO) groups separated by a hydrophilic polyethylene glycol (PEG4) spacer. The DBCO moiety is central to its function, participating in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. The primary advantage of SPAAC is its ability to proceed efficiently within physiological conditions without the need for cytotoxic copper catalysts, a significant drawback of the traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The PEG4 spacer in this compound enhances its water solubility and minimizes steric hindrance, further improving its suitability for biological applications.
Performance Comparison of Click Chemistry Reagents
The selection of a bioorthogonal linker is a nuanced decision that depends on the specific requirements of an experiment, including the desired reaction speed, the stability of the linker, and its potential for off-target effects. Here, we compare this compound with other commonly used copper-free click chemistry reagents: Bicyclo[6.1.0]nonyne (BCN) and trans-Cyclooctene (TCO).
| Feature | DBCO (e.g., this compound) | BCN | TCO | CuAAC Reagents |
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (iEDDA) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reaction Partner | Azide | Azide | Tetrazine | Azide |
| Biocompatibility | High (Copper-free)[1][2] | High (Copper-free) | High (Copper-free) | Lower (Requires cytotoxic copper catalyst)[1] |
| Reaction Kinetics | Fast | Moderate to Fast | Very Fast | Fast |
| Stability | Moderate; can react with thiols | High; more stable in the presence of thiols | Moderate | High |
| Lipophilicity | Higher | Lower | Moderate | Varies |
| Size | Bulky, aromatic | Compact, non-aromatic | Moderate | Small |
Key Considerations:
-
DBCO is often the reagent of choice when rapid reaction kinetics are essential for capturing dynamic cellular processes.[3]
-
BCN presents a superior alternative for applications demanding high stability in reducing environments, such as the cytoplasm, or where a smaller, less hydrophobic linker is advantageous.[3]
-
TCO is utilized in scenarios requiring exceptionally fast kinetics, often orders of magnitude faster than SPAAC reactions.
-
CuAAC remains a powerful tool for in vitro conjugations where cytotoxicity is not a concern.
Quantitative Comparison of Cytotoxicity
A critical aspect of biocompatibility is the cytotoxicity of the labeling reagent. While copper-free click chemistry reagents are generally considered non-toxic, it is essential to evaluate their impact on cell viability, often expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes representative data on the cytotoxicity of DBCO and BCN.
| Reagent | Cell Line | Assay | Parameter | Value | Reference |
| DBCO | HeLa | In-gel fluorescence | EC50 | 0.8 µM | |
| BCN | HeLa | In-gel fluorescence | EC50 | 16 µM | |
| DBCO | HeLa | In-gel fluorescence | t1/2 | 1.8 min | |
| BCN | HeLa | In-gel fluorescence | t1/2 | 19 min |
This data indicates that in this specific cellular context, DBCO reacts significantly faster and at a lower effective concentration than BCN. It is important to note that IC50 and EC50 values can vary depending on the specific cell line, assay conditions, and the nature of the conjugated molecule.
Cellular Uptake and Bioorthogonality
The efficiency of cellular uptake is crucial for labeling intracellular targets. While the PEG spacer in this compound is designed to improve hydrophilicity, PEGylation can sometimes lead to a phenomenon known as the "PEG dilemma," where it may reduce cellular uptake. The choice of the bioorthogonal linker itself can also influence uptake and labeling efficiency. For instance, the higher lipophilicity of DBCO compared to BCN might lead to different cellular interactions and potential for non-specific labeling.
Impact on Cellular Signaling Pathways
A key tenet of bioorthogonal chemistry is that the reagents should be inert to biological processes, including cellular signaling pathways. The azide and strained alkyne functional groups are designed to be orthogonal to the functional groups found in biological molecules, thereby minimizing interference with pathways such as the NF-κB and MAPK signaling cascades, which are central to cellular responses to stress and inflammation. While specific studies on the direct impact of this compound on these pathways are limited, the foundational principle of its design is to avoid such interactions, ensuring that the observed biological effects are due to the labeled molecule and not the labeling chemistry itself.
Experimental Protocols
To facilitate the direct comparison of this compound and its alternatives in your specific experimental setup, detailed protocols for key biocompatibility assays are provided below.
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps to determine the IC50 value of a click chemistry reagent in a chosen cell line.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound and alternative click chemistry reagents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Reagent Treatment: Prepare serial dilutions of this compound and alternative reagents in complete medium. Replace the medium in the wells with 100 µL of the diluted reagents. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the reagent concentration and determine the IC50 value.
Protocol 2: Cellular Uptake Analysis using Flow Cytometry
This protocol describes how to quantify the cellular uptake of fluorescently labeled click chemistry reagents.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Fluorescently labeled this compound and alternatives (e.g., conjugated to FITC, Alexa Fluor 488)
-
FACS buffer (e.g., PBS with 1% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to a sufficient density and harvest them.
-
Labeling: Resuspend the cells in complete medium containing the fluorescently labeled reagent at the desired concentration. Incubate for a specific time (e.g., 1, 4, or 24 hours) at 37°C. Include an unlabeled cell sample as a negative control.
-
Washing: Wash the cells three times with cold FACS buffer to remove excess reagent.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer using the appropriate laser and filter for the fluorophore.
-
Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of the cells. Compare the MFI of cells treated with different reagents to assess relative uptake efficiency.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the cytotoxicity and cellular uptake assays.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for cellular uptake analysis by flow cytometry.
Conclusion
This compound stands as a robust and biocompatible tool for a wide range of cell-based assays, primarily due to its participation in copper-free click chemistry. Its high reactivity and the hydrophilicity imparted by the PEG4 spacer make it a versatile choice for bioconjugation. However, the optimal choice of a bioorthogonal linker is highly application-dependent. For experiments requiring utmost stability in reducing environments or a smaller molecular footprint, BCN may be a more suitable option. In situations where reaction speed is the absolute priority, TCO-tetrazine chemistry offers an even faster alternative. By carefully considering the comparative data and employing the detailed experimental protocols provided in this guide, researchers can confidently select and validate the most appropriate click chemistry reagent to advance their scientific inquiries while ensuring the integrity of their cellular models.
References
- 1. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to Validating DBCO-PEG4-DBCO Conjugation: A Mass Spectrometry-Focused Analysis
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in ensuring the efficacy and safety of novel therapeutics. This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for validating the conjugation of DBCO-PEG4-DBCO, a homobifunctional linker increasingly utilized in the development of antibody-drug conjugates (ADCs) and other targeted therapies. Detailed experimental protocols and supporting data are presented to facilitate the selection of the most appropriate validation method for your research needs.
The validation of this compound conjugation is paramount to confirm the successful covalent linkage of this linker to the target biomolecule, typically a protein or antibody, and subsequently to a payload molecule. Mass spectrometry (MS) has emerged as a gold-standard technique, providing unparalleled detail at the molecular level.[1] However, other methods such as Hydrophobic Interaction Chromatography (HIC) and UV-Vis Spectroscopy offer valuable, often complementary, information and can be employed for routine analysis.[1] This guide will delve into a head-to-head comparison of these techniques, outlining their principles, the data they generate, and their respective advantages and limitations.
Quantitative Data Summary: A Comparative Overview
To illustrate the quantitative data obtained from each technique, let's consider a hypothetical conjugation of a monoclonal antibody (mAb) with an approximate molecular weight of 150,000 Da with this compound.
| Feature | Mass Spectrometry (LC-MS) | Hydrophobic Interaction Chromatography (HIC) | UV-Vis Spectroscopy |
| Principle | Measures the mass-to-charge ratio of ionized molecules for precise mass determination.[1] | Separates molecules based on their hydrophobicity.[1] | Measures the absorbance of light by a sample at specific wavelengths.[1] |
| Primary Information Provided | - Confirmation of covalent bond formation. - Precise mass of the conjugate. - Determination of the degree of labeling (e.g., drug-to-antibody ratio, DAR). - Identification of conjugation sites (with further peptide mapping). | - Assessment of conjugation heterogeneity. - Determination of the drug-to-antibody ratio (DAR) based on hydrophobicity changes. | - Estimation of the degree of labeling (DOL). - Monitoring the consumption of the DBCO chromophore during the reaction. |
| Sample Quantitative Data | Expected Mass Shift: +811.0 Da or +854.92 Da per this compound molecule conjugated. | Shift in Retention Time: Increased retention time with higher drug load, indicating increased hydrophobicity. For a typical ADC, distinct peaks for DAR 0, 2, 4, 6, and 8 can be resolved. | Absorbance Measurement: Decrease in absorbance at ~309 nm as the DBCO group reacts. The DOL can be calculated using the Beer-Lambert law, comparing protein absorbance at 280 nm to the DBCO absorbance at ~309 nm. |
| Resolution | High to very high; capable of resolving single conjugation events. | Moderate to high; can separate different drug-load species. | Low; provides an average measurement of the bulk sample. |
| Throughput | Moderate to high, depending on the LC method. | High. | High. |
| Cost | High. | Moderate. | Low. |
| Expertise Required | High. | Moderate. | Low. |
Experimental Workflows and Logical Relationships
The following diagram illustrates the general experimental workflow for validating this compound conjugation using the three compared techniques.
Caption: Experimental workflow for conjugation and validation.
Detailed Experimental Protocols
Mass Spectrometry (LC-MS) Protocol for this compound Conjugate Analysis
This protocol describes the validation of a protein conjugated with this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation:
-
Purification: Remove excess, unreacted this compound using a desalting column or size-exclusion chromatography (SEC).
-
Buffer Exchange: The buffer should be exchanged to a volatile buffer suitable for MS analysis, such as ammonium acetate or ammonium bicarbonate.
-
Reduction (Optional): For antibody-drug conjugates, the sample can be reduced to separate heavy and light chains, which can simplify the mass spectra. This can be achieved by incubation with a reducing agent like dithiothreitol (DTT).
-
-
LC-MS Analysis:
-
Liquid Chromatography:
-
Column: A reverse-phase column (e.g., C4, C8) is typically used for protein separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for proteins.
-
Mass Analyzer: A high-resolution mass analyzer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended.
-
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the unconjugated protein and the conjugated species.
-
The mass difference between the unconjugated and conjugated protein peaks corresponds to the mass of the attached this compound moieties.
-
Calculate the degree of labeling by observing the distribution of species with different numbers of attached linkers.
-
Hydrophobic Interaction Chromatography (HIC) Protocol
This protocol outlines a general method for analyzing this compound conjugates using HIC.
-
Sample Preparation:
-
The purified conjugate from the conjugation reaction can be directly used.
-
The sample should be in a high-salt buffer to promote binding to the HIC column.
-
-
HIC Analysis:
-
Column: A HIC column with a suitable stationary phase (e.g., butyl, phenyl).
-
Mobile Phase A (High Salt): e.g., 1.0 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): e.g., 25 mM sodium phosphate, pH 7.0.
-
Gradient: A linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over 20-30 minutes.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated protein and the species with different degrees of conjugation.
-
The retention time will increase with the number of conjugated this compound moieties due to increased hydrophobicity.
-
Calculate the drug-to-antibody ratio (DAR) by integrating the peak areas of the different species.
-
UV-Vis Spectroscopy Protocol
This protocol describes how to estimate the degree of labeling (DOL) of a this compound conjugate using UV-Vis spectroscopy.
-
Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (for protein concentration) and at approximately 309 nm (the absorbance maximum for DBCO).
-
-
Calculation of Degree of Labeling:
-
The degree of labeling can be estimated using the Beer-Lambert law. The concentration of the protein and the DBCO moiety are calculated using their respective molar extinction coefficients. A correction factor is needed to account for the absorbance of the DBCO group at 280 nm.
-
Formula: DOL = (A₃₀₉ * ε_protein) / [(A₂₈₀ - (A₃₀₉ * CF₂₈₀)) * ε_DBCO] Where:
-
A₃₀₉ = Absorbance at ~309 nm
-
A₂₈₀ = Absorbance at 280 nm
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
ε_DBCO = Molar extinction coefficient of DBCO at ~309 nm (approximately 12,000 M⁻¹cm⁻¹)
-
CF₂₈₀ = Correction factor (A₂₈₀ of DBCO / A₃₀₉ of DBCO)
-
-
Conclusion
The validation of this compound conjugation is a critical quality control step in the development of bioconjugates. Mass spectrometry, particularly LC-MS, provides the most comprehensive characterization, offering detailed information on the degree of labeling, confirmation of covalent bond formation, and the potential for site-of-conjugation analysis. HIC and UV-Vis spectroscopy serve as valuable complementary techniques, offering higher throughput for routine analysis and orthogonal confirmation of results. The choice of method should be guided by the specific analytical needs of the project, the available instrumentation, and the stage of research or development. For a thorough and unambiguous validation, a combination of these techniques is often recommended.
References
Preserving Protein Function: A Guide to Functional Assays for DBCO-PEG4-DBCO Labeled Proteins
A comparative analysis of bioconjugation techniques and their impact on protein activity, providing researchers with the necessary tools to validate their labeled biomolecules.
For researchers in drug development, diagnostics, and fundamental biology, the covalent modification of proteins is an indispensable tool. The choice of labeling chemistry is critical, as it can significantly influence the structure and function of the resulting bioconjugate. Dibenzocyclooctyne (DBCO) reagents, particularly DBCO-PEG4-DBCO, have gained prominence for their role in copper-free click chemistry, a bioorthogonal reaction that allows for the specific and stable ligation of molecules to proteins. This guide provides a comprehensive comparison of functional assays to confirm the activity of this compound labeled proteins against other common labeling methods, supported by experimental data and detailed protocols.
Comparison of Protein Labeling Chemistries
The selection of a bioconjugation strategy should be guided by the nature of the protein, the desired degree of labeling, and the downstream application. This compound offers distinct advantages in terms of stability and specificity. A qualitative comparison with other common amine-reactive and thiol-reactive labeling methods is presented below.
| Feature | DBCO-PEG4-NHS Ester (Amine-reactive) | Maleimide-PEG4-DBCO (Thiol-reactive) | NHS Ester (Amine-reactive) | Maleimide (Thiol-reactive) |
| Target Residue | Lysine, N-terminus | Cysteine | Lysine, N-terminus | Cysteine |
| Reaction | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Thiol-maleimide addition followed by SPAAC | Acylation | Michael addition |
| Specificity | Moderate to High | High (if free cysteines are available) | Moderate | High (if free cysteines are available) |
| Linkage Stability | Highly Stable Triazole Ring[1] | Stable Thioether and Triazole Ring | Stable Amide Bond | Thioether bond susceptible to retro-Michael addition[1] |
| Bioorthogonality | Yes (for the click reaction step) | Yes (for the click reaction step) | No | No |
| Potential Impact on Function | Can affect function if lysines are in active/binding sites. | Less likely to impact function due to lower abundance and surface exposure of cysteines. | Can affect function if lysines are in active/binding sites. | Can lead to off-target reactions and impact function.[1] |
| Risk of Aggregation | Hydrophilic PEG spacer reduces aggregation risk.[2] | Hydrophilic PEG spacer reduces aggregation risk. | Lower risk compared to hydrophobic linkers. | Can induce aggregation. |
Functional Assays to Validate Labeled Protein Activity
Following bioconjugation, it is imperative to perform functional assays to ensure that the labeling process has not compromised the protein's biological activity. The choice of assay depends on the protein's function.
Cell-Based Functional Assays
For therapeutic antibodies and other proteins that interact with cellular targets, cell-based assays are the most relevant for assessing function.[3]
-
Cytotoxicity Assays: For antibody-drug conjugates (ADCs), the primary function is to kill target cells. Assays measuring cell viability, such as those using MTT or CellTiter-Glo®, are crucial.
-
Internalization Assays: The ability of an antibody to be internalized by its target cell is often essential for the efficacy of ADCs. This can be assessed using fluorescently labeled antibodies and flow cytometry or confocal microscopy.
-
Signaling Pathway Analysis: For antibodies that modulate signaling pathways (e.g., agonist or antagonist antibodies), the functional consequence of binding can be measured by examining downstream signaling events, such as protein phosphorylation (Western blot, ELISA) or reporter gene activation.
Binding Assays
These assays confirm that the labeled protein can still recognize and bind to its target.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative method to measure the binding affinity of the labeled protein to its immobilized target.
-
Flow Cytometry: Used to assess the binding of a labeled protein to its target on the cell surface.
-
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These label-free techniques provide real-time quantitative data on the kinetics (on- and off-rates) and affinity of the interaction between the labeled protein and its target.
Enzyme Activity Assays
For enzymes, it is critical to determine if the labeling has affected their catalytic activity. This is typically done by measuring the rate of conversion of a substrate to a product using spectrophotometric or fluorometric methods.
Experimental Protocols
Protocol 1: this compound Labeling of an Antibody via Amine-Reactive Chemistry
This protocol outlines the labeling of an antibody using an N-hydroxysuccinimide (NHS) ester of DBCO-PEG4-acid.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS Ester (dissolved in anhydrous DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Preparation: Ensure the antibody solution is at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to inactivate any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO reagent using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).
Protocol 2: Cell-Based Cytotoxicity Assay (for an ADC)
Materials:
-
Target cancer cell line
-
DBCO-labeled ADC
-
Unlabeled antibody (as a control)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the DBCO-labeled ADC and the unlabeled antibody control in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the ADC and control solutions. Incubate the plate for a period determined by the ADC's mechanism of action (typically 72-96 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Plot the cell viability against the antibody concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Protocol 3: Flow Cytometry Binding Assay
Materials:
-
Target cell line expressing the antigen of interest
-
Fluorescently labeled azide probe
-
DBCO-labeled antibody
-
Unlabeled antibody (as a control)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Click Reaction: Incubate the DBCO-labeled antibody with a molar excess of the fluorescently labeled azide probe overnight at 4°C to form the fluorescent antibody conjugate.
-
Cell Preparation: Harvest the target cells and resuspend them in cold flow cytometry buffer.
-
Incubation: Incubate the cells with serial dilutions of the fluorescently labeled antibody or the unlabeled control antibody on ice for 1 hour.
-
Washing: Wash the cells twice with cold flow cytometry buffer to remove unbound antibody.
-
Data Acquisition: Resuspend the cells in flow cytometry buffer and analyze them on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
Data Analysis: Calculate the mean fluorescence intensity (MFI) for each antibody concentration and plot it to determine the binding affinity (EC50).
Data Presentation
Table 1: Quantitative Comparison of Labeled Antibody Binding Affinity
| Labeling Chemistry | Target Protein | Binding Affinity (KD) | Fold Change vs. Unlabeled |
| Unlabeled Antibody | HER2 | 1.0 nM | - |
| DBCO-PEG4-NHS Ester | HER2 | 1.2 nM | 1.2 |
| Maleimide-PEG4 | HER2 | 1.5 nM | 1.5 |
| NHS Ester | HER2 | 2.5 nM | 2.5 |
Note: The data presented is a representative summary from various studies and may not represent a direct head-to-head comparison under identical conditions.
Table 2: In Vitro Cytotoxicity of Labeled ADCs
| ADC Linker | Target Cell Line | IC50 (nM) |
| DBCO-based cleavable linker | SK-BR-3 | 0.5 |
| Maleimide-based cleavable linker | SK-BR-3 | 0.8 |
| Non-cleavable linker | SK-BR-3 | 5.2 |
Note: The efficacy of an ADC is highly dependent on the linker, payload, and target antigen.
Visualizations
Caption: Workflow for DBCO labeling and functional validation of proteins.
Caption: Mechanism of action for an antibody-drug conjugate (ADC).
References
Comparing the stability of Dbco-peg4-dbco conjugates to other linker technologies.
In the rapidly evolving landscape of bioconjugation, the stability of the linker connecting a biological molecule to a payload is a critical determinant of the conjugate's efficacy and safety. For researchers, scientists, and drug development professionals, selecting a linker technology that ensures the bioconjugate remains intact until it reaches its target is paramount. This guide provides an objective comparison of the stability of DBCO-PEG4-DBCO conjugates, a prominent player in copper-free click chemistry, against other widely used linker technologies. The following analysis is supported by experimental data to inform the selection of the most appropriate linker for specific research and therapeutic applications.
Executive Summary
Dibenzocyclooctyne (DBCO) linkers, which form a stable triazole ring with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), are renowned for their high stability under physiological conditions. The this compound linker offers the advantage of a hydrophilic polyethylene glycol (PEG) spacer, which can enhance solubility and reduce aggregation. This guide will delve into a comparative analysis of the stability of this linker technology against traditional maleimide and N-hydroxysuccinimide (NHS) ester-based linkages, as well as other click chemistry reagents, in various physiologically relevant conditions.
Comparative Stability Data
The stability of a bioconjugate is often challenged by the complex biological milieu, including serum proteins, varying pH environments, and temperature fluctuations. The following tables summarize the available quantitative data on the stability of different linker technologies under these conditions.
Serum Stability
Serum contains numerous nucleophiles, such as glutathione (GSH), that can react with and cleave certain linkers. The half-life of a conjugate in the presence of these molecules is a key indicator of its in vivo stability.
| Linker Chemistry | Reactive Partners | Half-life in presence of GSH | Key Stability Considerations |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes [1] | The triazole linkage is generally stable, but the hydrophobicity of the DBCO group can sometimes lead to aggregation.[1] |
| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours[1] | Bicyclononyne (BCN) is another strained alkyne that is generally more stable to thiols like GSH compared to DBCO.[1] |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes [1] | Highly susceptible to retro-Michael reaction and exchange with serum thiols, leading to premature drug release. |
| Amide Bond | NHS Ester + Amine | Very High | Amide bonds are exceptionally stable under physiological conditions, making them a benchmark for linker stability. |
pH Stability
The stability of a linker across a range of pH values is crucial, especially for applications involving different cellular compartments with varying acidity.
| Linker Technology | pH Condition | Temperature | Time | Remaining Intact Conjugate | Stability Observations |
| DBCO-NHCO-PEG4-acid | 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation of the DBCO group. |
| DBCO-NHCO-PEG4-acid | 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal for short-term storage of working solutions. |
| DBCO-NHCO-PEG4-acid | 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Demonstrates good stability at room temperature for typical reaction times. |
| DBCO-NHCO-PEG4-acid | 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | Increased temperature leads to accelerated degradation. |
| DBCO-NHCO-PEG4-acid | 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable, though higher pH can increase the rate of hydrolysis for other functional groups if present. |
| Maleimide-Thiol | 6.5 - 7.5 | Room Temp | - | - | Optimal pH range for reaction; hydrolysis of the maleimide ring increases significantly above pH 7.5. |
| NHS Ester-Amine | 7.2 - 8.5 | Room Temp / 4°C | - | - | Optimal pH for conjugation; hydrolysis of the NHS ester is a competing reaction that is accelerated at higher pH. |
Thermal Stability
The thermal stability of a bioconjugate is an important parameter for its storage and handling. Differential Scanning Calorimetry (DSC) is a common technique to assess the thermal stability by measuring the melting temperature (Tm) of the protein component of the conjugate. A decrease in Tm indicates a loss of stability.
Most bioconjugation methods, including those using DBCO, maleimide, and NHS ester linkers, have been shown to decrease the thermal stability of the parent antibody to some extent. The degree of destabilization can be influenced by the drug-to-antibody ratio (DAR) and the specific conjugation site on the antibody. Amine-coupled conjugates have been observed to have a lesser impact on thermal stability compared to thiol-coupled conjugates.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of linker stability.
Protocol 1: Assessing Serum Stability of Bioconjugates via HPLC
This protocol provides a general method for determining the stability of a bioconjugate in serum.
Materials:
-
Bioconjugate of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human or other species-specific serum
-
Acetonitrile (ACN), cold
-
Thermostated incubator (37°C)
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable reverse-phase column (e.g., C4, C8, or C18) and UV detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Dilute the stock solution into serum to a final concentration of 1 mg/mL.
-
Prepare a control sample by diluting the bioconjugate to the same final concentration in PBS.
-
-
Incubation:
-
Incubate the serum and PBS samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
-
Protein Precipitation:
-
To the serum aliquots, add three volumes of cold acetonitrile to precipitate serum proteins.
-
For the PBS control, dilute with an appropriate mobile phase.
-
Vortex the samples and centrifuge at 14,000 x g for 10 minutes.
-
-
HPLC Analysis:
-
Carefully collect the supernatant.
-
Inject the supernatant into the HPLC system.
-
Monitor the peak corresponding to the intact bioconjugate using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of intact conjugate at each time point relative to the T=0 time point.
-
The half-life of the conjugate in serum can be determined from the degradation curve.
-
Protocol 2: pH Stress Testing of Bioconjugates
This protocol outlines a method for evaluating the stability of a bioconjugate at different pH values.
Materials:
-
Bioconjugate of interest
-
A series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 8, 9)
-
Thermostated incubator
-
HPLC system with a suitable column and detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the bioconjugate in a suitable, neutral buffer.
-
Dilute the stock solution into each of the different pH buffers to a known final concentration.
-
-
Incubation:
-
Incubate the samples at a constant temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each sample.
-
-
Analysis:
-
Analyze the aliquots by HPLC to quantify the amount of intact bioconjugate remaining.
-
-
Data Analysis:
-
Plot the percentage of remaining intact bioconjugate against time for each pH condition.
-
Determine the degradation kinetics (e.g., half-life) at each pH.
-
Protocol 3: Accelerated Thermal Stability Testing
This protocol describes a method for assessing the thermal stability of a bioconjugate.
Materials:
-
Bioconjugate of interest
-
A suitable buffer (e.g., PBS)
-
Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 40°C, 50°C)
-
Size-Exclusion Chromatography (SEC) HPLC system or Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation:
-
Prepare solutions of the bioconjugate at a known concentration in a suitable buffer.
-
-
Incubation:
-
Incubate the samples at the different selected temperatures.
-
At various time points, remove samples for analysis.
-
-
Analysis:
-
Using SEC-HPLC: Analyze the samples to monitor for the formation of aggregates and fragments, which are indicators of instability.
-
Using DSC: Measure the melting temperature (Tm) of the bioconjugate after incubation to assess changes in its conformational stability.
-
-
Data Analysis:
-
For SEC-HPLC, quantify the percentage of monomer, aggregate, and fragment over time at each temperature.
-
For DSC, compare the Tm values of the stressed samples to that of a control sample stored at an optimal temperature (e.g., 4°C).
-
Visualizing Stability and Degradation Pathways
Understanding the mechanisms of linker degradation is crucial for designing more stable bioconjugates. The following diagrams, generated using the DOT language, illustrate key experimental workflows and degradation pathways.
Caption: Experimental workflow for assessing bioconjugate serum stability.
Caption: Degradation pathways of common bioconjugation linkers.
Conclusion
The choice of linker technology is a critical decision in the design of bioconjugates. This compound, leveraging the power of copper-free click chemistry, offers a highly stable linkage that is a significant improvement over traditional maleimide-based approaches, which are prone to rapid degradation in serum. The stability of the triazole bond formed via SPAAC is comparable to the robust amide bond formed from NHS ester reactions, with the added benefit of bioorthogonality.
While DBCO-based conjugates demonstrate excellent stability, it is essential to consider factors such as the hydrophobicity of the DBCO group and the potential for increased degradation at elevated temperatures. For applications requiring the utmost stability, amide bond formation via NHS esters remains a gold standard, although the reaction conditions need to be carefully optimized to minimize hydrolysis. Ultimately, the selection of the optimal linker will depend on the specific requirements of the application, including the nature of the biomolecule and payload, the desired in vivo half-life, and the target environment. The data and protocols presented in this guide provide a foundation for making an informed decision to advance the development of stable and effective bioconjugates.
References
In Vivo Showdown: A Comparative Guide to Dbco-PEG4 and Cleavable Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of two pivotal linker technologies in antibody-drug conjugate (ADC) development, supported by experimental data and protocols.
The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) success, profoundly influencing its stability, efficacy, and therapeutic window. This guide provides an objective in vivo comparison between ADCs constructed using Dbco-PEG4 linkers, which utilize copper-free click chemistry for site-specific conjugation, and those employing traditional cleavable linkers that respond to the tumor microenvironment.
At a Glance: Dbco-PEG4 vs. Cleavable Linkers
The fundamental difference lies in their conjugation strategy and payload release mechanism. Dbco-PEG4 linkers, part of the bioorthogonal chemistry toolkit, form a highly stable triazole linkage, offering homogeneity and stability. In contrast, cleavable linkers are designed to break apart and release their payload upon encountering specific physiological triggers within or around cancer cells.
| Feature | Dbco-PEG4 Linker (via SPAAC) | Cleavable Linkers (e.g., Val-Cit, Hydrazone) |
| Conjugation Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Primarily maleimide-thiol or amide bond formation |
| Product Homogeneity | High (site-specific conjugation leads to a defined Drug-to-Antibody Ratio - DAR) | Often low to moderate (traditional methods can result in a heterogeneous mixture of ADCs) |
| Linkage Stability | Highly stable triazole bond | Stability varies by type; designed to be labile under specific conditions |
| Payload Release | Relies on antibody degradation within the lysosome (non-cleavable nature) | Triggered by enzymes (e.g., Cathepsin B), low pH, or high glutathione concentrations |
| Bystander Effect | Generally limited, as the payload is released after cell lysis | Can be significant, as membrane-permeable payloads can diffuse and kill adjacent antigen-negative cells[1][2] |
| In Vivo Profile | Often exhibits a wider therapeutic window due to superior plasma stability and reduced off-target toxicity[3] | Efficacy can be high, but premature payload release can narrow the therapeutic window[3] |
Quantitative Performance in Preclinical Models
The following tables summarize representative data synthesized from multiple preclinical studies to provide a comparative snapshot of ADC performance. Disclaimer: The data below are compiled from various sources and do not represent a direct head-to-head study. Actual results will vary based on the specific antibody, payload, target antigen, and tumor model.
Table 1: In Vivo Efficacy Comparison
| Xenograft Model | ADC with Stable Dbco-Linker (Tumor Growth Inhibition, %) | ADC with Cleavable Val-Cit Linker (Tumor Growth Inhibition, %) |
| Model 1 (High Antigen) | 95% | 85% |
| Model 2 (Low Antigen) | 80% | 70% |
| (Data synthesized from representative xenograft studies[3]) |
Table 2: Plasma Stability Comparison
| Matrix | ADC with Stable Dbco-Linker (% Intact ADC after 7 days) | ADC with Cleavable Val-Cit Linker (% Intact ADC after 7 days) |
| Human Plasma | 98% | 90% |
| Mouse Plasma | 95% | 65% |
| (Representative data synthesized from multiple sources. The instability of some Val-Cit linkers in mouse plasma is a known phenomenon) |
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflows and biological pathways central to ADC development and action.
The payload, once released, initiates a cascade of events leading to cell death. For auristatin payloads like Monomethyl Auristatin E (MMAE), this involves disruption of the microtubule network.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in ADC research. Below are detailed methodologies for key experiments cited in the comparison of Dbco-PEG4 and cleavable linker ADCs.
Protocol 1: In Vivo Xenograft Tumor Model for Efficacy Assessment
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate ADC anti-tumor activity.
-
Cell Culture and Implantation:
-
Human cancer cell lines (e.g., SKOV3 for ovarian cancer) are cultured in appropriate media.
-
Immunodeficient mice (e.g., nude or SCID) are subcutaneously injected in the flank with a suspension of tumor cells (e.g., 5 x 10^6 cells in 50% Matrigel).
-
Tumors are allowed to grow until they reach a mean volume of approximately 150-200 mm³. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Dosing:
-
Mice are randomized into treatment groups (typically n=5-8 per group) with similar average tumor volumes.
-
Groups include a vehicle control, a non-binding isotype control ADC, the Dbco-PEG4 ADC, and the cleavable linker ADC.
-
ADCs are administered intravenously (IV) at specified doses (e.g., 3 mg/kg) and schedules (e.g., once every 3 weeks for 2 cycles).
-
-
Monitoring and Endpoint:
-
Tumor volumes and mouse body weights are measured 2-3 times per week.
-
Mice are monitored for any clinical signs of toxicity.
-
The study is typically concluded when tumors in the control group reach a predetermined size, or after a set period (e.g., 40-60 days).
-
Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Protocol 2: Plasma Stability Assessment via ELISA
This protocol describes a method to determine the stability of an ADC in plasma by measuring the concentration of payload-conjugated antibody over time.
-
Sample Incubation:
-
The test ADC is diluted to a final concentration (e.g., 100 µg/mL) in plasma from the desired species (e.g., human, mouse). A control sample is prepared in parallel using PBS.
-
Samples are incubated at 37°C with gentle agitation.
-
Aliquots are collected at various time points (e.g., 0, 24, 48, 96, 168 hours) and immediately frozen at -80°C.
-
-
ELISA for Intact ADC Quantification:
-
A 96-well plate is coated with an antigen specific to the ADC's monoclonal antibody.
-
After blocking, diluted plasma samples from each time point are added to the wells. The intact ADC binds to the coated antigen.
-
An enzyme-conjugated secondary antibody that specifically recognizes the cytotoxic payload (e.g., an anti-MMAE antibody) is added. This antibody will only bind to ADCs that have retained their payload.
-
A chromogenic substrate is added, and the signal intensity is measured using a plate reader.
-
-
Data Analysis:
-
The percentage of intact ADC at each time point is calculated relative to the signal at time zero.
-
The rate of payload loss is determined by plotting the percentage of intact ADC over time.
-
Protocol 3: Maximum Tolerated Dose (MTD) Study
This protocol outlines a dose-escalation study in rodents to determine the MTD of an ADC.
-
Animal Model and Grouping:
-
Healthy rodents (e.g., Sprague-Dawley rats or BALB/c mice) are used.
-
Animals are divided into groups (n=3-5 per group) and administered a single IV dose of the ADC at escalating concentrations.
-
-
Dose Escalation and Observation:
-
Doses are escalated in subsequent groups based on the tolerability observed in the previous group.
-
Animals are monitored daily for a set period (e.g., 14-21 days) for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance. A body weight loss of >20% is often a key endpoint.
-
-
MTD Determination:
-
The MTD is defined as the highest dose that does not cause mortality, severe clinical signs of toxicity, or substantial body weight loss.
-
At the end of the study, blood samples may be collected for clinical chemistry analysis, and major organs examined via histopathology to identify any organ-specific toxicities.
-
Conclusion
The choice between a stable, bioorthogonally-conjugated linker like Dbco-PEG4 and a conditionally labile cleavable linker is a critical strategic decision in ADC design. Dbco-PEG4 linkers, through copper-free click chemistry, offer the advantage of producing homogeneous ADCs with high plasma stability, which often translates to a wider therapeutic window and improved tolerability in vivo. This approach may be particularly advantageous for highly potent payloads where minimizing off-target release is paramount.
Cleavable linkers, on the other hand, provide a mechanism for targeted payload release within the tumor microenvironment or inside the cell, which can lead to a potent bystander effect, enhancing efficacy in heterogeneous tumors. However, this comes with the potential trade-off of lower plasma stability and a narrower therapeutic window. The ultimate selection depends on a careful balance of the payload's characteristics, the target's biology, and the overall therapeutic strategy. Rigorous in vivo evaluation using the protocols outlined in this guide is essential to validate the chosen linker and advance the development of safe and effective ADC therapeutics.
References
Navigating the Crossroads of Bioconjugation: A Cost-Benefit Analysis of DBCO-PEG4-DBCO for Large-Scale Applications
For researchers, scientists, and drug development professionals embarking on large-scale bioconjugation projects, the choice of crosslinker is a critical decision with significant implications for cost, efficiency, and the ultimate success of the final product. This guide provides a comprehensive comparison of DBCO-PEG4-DBCO, a popular copper-free click chemistry reagent, with its alternatives, offering a data-driven cost-benefit analysis to inform your selection process.
At the heart of modern bioconjugation, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs), lies the quest for a linker that is not only efficient and stable but also amenable to large-scale, reproducible manufacturing. This compound, a homobifunctional linker featuring two dibenzocyclooctyne (DBCO) groups, has emerged as a powerful tool, primarily due to its role in strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that circumvents the need for cytotoxic copper catalysts. This intrinsic biocompatibility is a major advantage, especially in the development of therapeutics.
However, the path to commercial-scale production is paved with practical considerations, where the upfront cost of reagents must be weighed against process efficiency, product quality, and overall manufacturing timelines. This guide delves into a comparative analysis of this compound against a traditional and widely used alternative, SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), to provide a clearer picture of the trade-offs involved.
Performance and Cost: A Head-to-Head Comparison
The selection of a crosslinker is a multi-faceted decision. While the cost per milligram of a reagent is a straightforward metric, a true cost-benefit analysis requires a deeper dive into how the linker's properties influence the entire manufacturing process.
| Parameter | This compound | SMCC (and its derivatives) | Key Considerations for Large-Scale Bioconjugation |
| Cost | Higher initial cost per unit mass, particularly at smaller scales. Bulk pricing is available upon request from suppliers and is expected to be lower than lab-scale pricing, but likely still higher than traditional linkers. | Lower initial cost per unit mass, with a more established supply chain for bulk quantities. | The overall cost of goods (COGs) is influenced not just by the linker cost, but also by reaction efficiency, purification costs, and potential for batch failure. Higher efficiency with a more expensive linker can lead to lower overall costs. |
| Reaction Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Copper-Free Click Chemistry. | Amine-to-thiol coupling (NHS ester reacts with amines, maleimide reacts with thiols). | SPAAC is bioorthogonal, meaning it is highly specific and avoids side reactions with native functional groups in complex biological mixtures. This can lead to a more homogenous product with a well-defined drug-to-antibody ratio (DAR). SMCC chemistry can be prone to side reactions and the maleimide group can undergo hydrolysis. |
| Biocompatibility | High. The absence of a copper catalyst is a significant advantage for in vivo applications and reduces concerns about cellular toxicity. | Lower. While widely used, the potential for off-target reactions and the inherent reactivity of the maleimide group can be a concern. | For therapeutic applications, particularly those involving live cells or in vivo administration, the biocompatibility of the entire process is paramount. |
| Process Efficiency | Generally high yields and fast reaction kinetics. The high specificity can simplify purification processes. | Can achieve good yields, but may require more stringent control of reaction conditions (e.g., pH) to minimize side reactions and hydrolysis. Purification can be more complex due to a more heterogeneous product profile. | In large-scale manufacturing, higher yields and simpler purification translate to significant time and cost savings, as well as reduced consumption of expensive materials like chromatography resins. |
| Stability | Forms a highly stable triazole linkage. | The thioether bond formed is generally stable, but the succinimide ring can be susceptible to hydrolysis, which can impact the stability of the conjugate. | Long-term stability of the bioconjugate is crucial for shelf-life and therapeutic efficacy. |
| Drug-to-Antibody Ratio (DAR) Control | The specificity of click chemistry allows for more precise control over the DAR, leading to a more homogenous product. | Can be more challenging to control, often resulting in a broader distribution of DAR species. | A well-defined DAR is a critical quality attribute for many bioconjugates, particularly ADCs, as it directly impacts efficacy and safety. |
Experimental Protocols: From Lab Bench to Bioreactor
The transition from small-scale laboratory experiments to large-scale manufacturing requires robust and scalable protocols. Below are representative workflows for bioconjugation using this compound and SMCC. It is important to note that these are generalized protocols and will require optimization for specific antibodies, payloads, and manufacturing equipment.
Protocol 1: Large-Scale Antibody-Payload Conjugation using this compound
This protocol assumes a two-step process where an azide-modified antibody is reacted with a DBCO-functionalized payload.
Materials:
-
Azide-modified monoclonal antibody (mAb)
-
This compound linker
-
Payload with a suitable functional group for attachment to the second DBCO moiety
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Quenching reagent (if necessary)
-
Diafiltration/Tangential Flow Filtration (TFF) system
-
Chromatography system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Payload Functionalization: In a separate reaction vessel, conjugate the payload to one of the DBCO groups of the this compound linker. This reaction will depend on the functional group present on the payload. Purify the DBCO-PEG4-payload conjugate.
-
Antibody Preparation: Prepare the azide-modified antibody in the reaction buffer at the desired concentration (typically 5-20 mg/mL for large-scale reactions).
-
Conjugation Reaction: Add the purified DBCO-PEG4-payload to the antibody solution. A molar excess of the payload-linker conjugate (typically 1.5 to 5-fold) is used to drive the reaction to completion. The reaction is typically performed at 4-25°C for 4-24 hours with gentle mixing.
-
Reaction Monitoring: Monitor the progress of the conjugation reaction using appropriate analytical techniques such as HIC-HPLC or RP-HPLC to determine the drug-to-antibody ratio (DAR).
-
Purification: Upon completion of the reaction, purify the antibody-payload conjugate using a TFF system for buffer exchange and removal of excess reagents, followed by preparative chromatography (e.g., SEC or HIC) to remove any remaining impurities and aggregates.
-
Characterization: Characterize the final purified bioconjugate for purity, DAR, aggregation, and biological activity.
Protocol 2: Large-Scale Antibody-Payload Conjugation using SMCC
This protocol describes a typical two-step conjugation process for an antibody and a thiol-containing payload.
Materials:
-
Monoclonal antibody (mAb)
-
SMCC crosslinker
-
Thiol-containing payload
-
Amine-free reaction buffer (e.g., PBS, pH 7.2-7.5)
-
Thiol-free conjugation buffer (e.g., PBS with EDTA, pH 6.5-7.0)
-
Quenching reagent (e.g., Tris or glycine)
-
Diafiltration/Tangential Flow Filtration (TFF) system
-
Chromatography system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Antibody Activation: Dissolve the SMCC in an organic solvent (e.g., DMSO) and add it to the antibody solution in the amine-free reaction buffer. A molar excess of SMCC (typically 5- to 20-fold) is used. The reaction is typically carried out for 1-2 hours at room temperature.
-
Removal of Excess SMCC: Remove the unreacted SMCC using a TFF system for buffer exchange into the thiol-free conjugation buffer. This step is critical to prevent the maleimide groups from reacting with each other.
-
Conjugation Reaction: Add the thiol-containing payload to the maleimide-activated antibody solution. A slight molar excess of the payload is typically used. The reaction is usually performed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any unreacted maleimide groups by adding a quenching reagent.
-
Purification: Purify the antibody-payload conjugate using a TFF system for buffer exchange and removal of excess reagents, followed by preparative chromatography (e.g., SEC or HIC) to remove any remaining impurities and aggregates.
-
Characterization: Characterize the final purified bioconjugate for purity, DAR, aggregation, and biological activity.
Visualizing the Process: Experimental Workflows
To better illustrate the sequence of events in each conjugation strategy, the following diagrams, generated using Graphviz (DOT language), depict the high-level workflows.
A Researcher's Guide to Bioconjugation with Dbco-peg4-dbco: A Comparative Review
For researchers, scientists, and drug development professionals, the precise and stable linkage of biomolecules is paramount. Among the array of chemical tools available, the homobifunctional linker Dibenzocyclooctyne-PEG4-Dibenzocyclooctyne (Dbco-peg4-dbco) has emerged as a powerful option for bioconjugation. This guide provides a comprehensive literature review of studies utilizing this compound and its derivatives, offering an objective comparison with alternative linkers, supported by experimental data.
At its core, this compound leverages the principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry." This bioorthogonal reaction allows for the rapid and efficient formation of a stable triazole linkage between a DBCO moiety and an azide-functionalized molecule without the need for a cytotoxic copper catalyst, making it ideal for applications in sensitive biological systems.[1][2] The polyethylene glycol (PEG4) spacer enhances the water solubility of the linker and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[1]
Performance Comparison: this compound and Alternatives
The choice of a linker significantly impacts the stability, efficacy, and safety of the final bioconjugate, particularly in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs).[3] Below is a comparative overview of Dbco-based linkers against other common bioconjugation reagents.
Table 1: Physicochemical and Stability Comparison of Bioconjugation Linkers
| Feature | This compound / Derivatives | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Longer PEG Linkers (e.g., PEG12) |
| Reaction Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[3] | Amine-to-thiol coupling | SPAAC or other chemistries |
| Biocompatibility | High (copper-free) | Moderate (potential for off-target reactions) | High (copper-free if using SPAAC) |
| Specificity | High (bioorthogonal) | Moderate (can react with other nucleophiles) | High (if using bioorthogonal chemistry) |
| Reaction Conditions | Mild, aqueous buffers (pH 7.0-7.4) | Near neutral pH (6.5-7.5 for maleimide-thiol reaction) | Mild, aqueous buffers |
| Stability of Linkage | Highly stable triazole ring | Thioether bond (can undergo retro-Michael addition) | Dependent on the specific linkage chemistry |
| Homogeneity of Product | High, leading to a more defined Drug-to-Antibody Ratio (DAR) | Lower, can result in heterogeneous products | High, with controlled conjugation methods |
| Solubility | Enhanced by PEG4 spacer | Generally lower, may require organic co-solvents | Significantly enhanced solubility |
Table 2: In Vitro Cytotoxicity Comparison of ADCs with Different Linkers
While specific head-to-head data for this compound is limited in publicly available literature, data from closely related DBCO-PEG4 linkers in ADC constructs provide valuable insights. The following data is representative for ADCs targeting similar cell lines.
| ADC Construct | Linker Type | Target Cell Line | EC50 (nM) | Source |
| Anti-Her2-MMAE | DBCO-NHCO-PEG4-amine | SK-BR-3 (HER2+) | 0.5 - 2.0 | |
| Anti-Her2-MMAE | Maleimide-PEG4 | SK-BR-3 (HER2+) | 1.0 - 5.0 | |
| Anti-CD22-Payload | Cleavable DBCO | B-cell lymphoma | Varies (Potent) | |
| Anti-CD22-Payload | Non-cleavable DBCO | B-cell lymphoma | Varies (Potent) |
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation. The following protocols are synthesized from multiple sources and represent a typical workflow for using DBCO-based linkers.
Protocol 1: Two-Step Synthesis of an Antibody-Drug Conjugate (ADC) using a Heterobifunctional DBCO Linker
This protocol describes the conjugation of an azide-modified payload to an antibody functionalized with a DBCO linker (e.g., DBCO-PEG4-NHS ester).
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS ester
-
Anhydrous DMSO or DMF
-
Azide-modified payload
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Antibody Preparation: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
DBCO-Linker Activation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO or DMF.
-
Antibody Functionalization:
-
Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO linker using a desalting column or dialysis.
-
SPAAC Reaction:
-
Add the azide-modified payload to the purified DBCO-functionalized antibody. A 1.5- to 5-fold molar excess of the azide payload is typically used.
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight.
-
-
Final Purification: Purify the final ADC conjugate using size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or affinity chromatography to remove unconjugated payload and other impurities.
Protocol 2: Characterization of the Drug-to-Antibody Ratio (DAR)
Accurate determination of the DAR is a critical quality attribute for ADCs.
A. UV-Vis Spectroscopy:
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the absorbance maximum of the payload (e.g., ~309 nm for the DBCO group).
-
The DAR can be estimated using the Beer-Lambert law, applying a correction factor for the payload's absorbance at 280 nm.
B. Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on the increased hydrophobicity imparted by the drug-linker conjugation.
-
A salt gradient is used to elute species with different DARs from the HIC column.
-
The relative peak areas of the different species are used to calculate the average DAR.
C. Mass Spectrometry (MS):
-
LC-MS provides the most accurate and detailed characterization of the ADC.
-
The mass of the intact ADC is measured, and the number of conjugated drug-linker moieties is determined from the mass shift compared to the unconjugated antibody.
-
Deconvolution of the mass spectra reveals the distribution of different DAR species.
Visualizing the Workflow and Chemistry
Diagrams can clarify complex biological and chemical processes. The following are Graphviz DOT scripts for key workflows and reactions.
References
A Comparative Analysis of DBCO-PEG4-DBCO and Other SPAAC Reagents for Bioorthogonal Ligation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of the appropriate bioorthogonal reagent is a critical determinant of experimental success. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a premier strategy for covalent modification of biomolecules in complex biological milieu due to its excellent selectivity and biocompatibility. At the forefront of this technology are dibenzocyclooctyne (DBCO) reagents, prized for their rapid reaction kinetics. This guide provides an objective comparison of the homobifunctional linker, DBCO-PEG4-DBCO, against other commonly employed SPAAC reagents, supported by experimental data to inform reagent selection.
The reactivity of cyclooctynes in SPAAC is principally dictated by the degree of ring strain, with more strained alkynes exhibiting faster reaction rates. This guide focuses on a comparative analysis of DBCO derivatives, including the bifunctional this compound, against other widely utilized cyclooctynes such as DIBO (dibenzocyclooctyne) and BCN (bicyclo[6.1.0]nonyne).
Quantitative Comparison of Reaction Kinetics
The efficacy of different SPAAC reagents is best evaluated by comparing their second-order rate constants (k₂), which provide a quantitative measure of their intrinsic reactivity with an azide partner, typically benzyl azide. The table below summarizes the reported reaction rates for various cyclooctynes. It is important to note that reaction rates can be influenced by factors such as the solvent, temperature, and the specific nature of the azide reactant.[1]
| Cyclooctyne Reagent | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics | Reference(s) |
| DBCO Derivatives | Benzyl Azide | ~0.1 - 2.0 | High reactivity and good stability in aqueous buffers. The inclusion of a PEG spacer can enhance solubility and reduce steric hindrance, potentially increasing reaction rates. | [2][3] |
| This compound | Benzyl Azide | Expected to be in the range of other DBCO-PEG derivatives (~0.18 - 1.22) | Homobifunctional nature allows for crosslinking of two azide-containing molecules. The PEG4 spacer improves solubility and provides spatial separation between the conjugated molecules. | [4][5] |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | Exhibits robust reactivity. | |
| BCN | Benzyl Azide | ~0.06 - 0.1 | While slower than DBCO derivatives, it offers the advantages of smaller size and lower lipophilicity. |
From the compiled data, it is evident that DBCO derivatives consistently demonstrate the highest reaction kinetics, making them the preferred choice for applications where rapid conjugation is paramount. The bifunctional nature of this compound offers the unique advantage of crosslinking two azide-modified molecules, a capability not present in its monofunctional counterparts. The PEG4 spacer in this compound not only enhances aqueous solubility but also minimizes steric hindrance, which can lead to more efficient conjugation.
Experimental Protocols
Accurate determination of reaction kinetics is crucial for the objective comparison of SPAAC reagents. Below are detailed methodologies for two common techniques used to measure second-order rate constants.
Protocol 1: Kinetic Analysis by UV-Vis Spectroscopy
This method monitors the disappearance of the characteristic absorbance of the DBCO group at approximately 309 nm as it is consumed in the reaction with an azide.
Materials:
-
DBCO-containing reagent
-
Azide-containing molecule
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), HEPES)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DBCO reagent in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of the azide-containing molecule in the chosen reaction buffer.
-
Ensure all buffers are free of sodium azide, as it will compete with the azide-labeled molecule.
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to measure absorbance at 309 nm.
-
Equilibrate the sample holder to the desired reaction temperature (e.g., 25°C or 37°C).
-
-
Reaction Monitoring:
-
In a quartz cuvette, dilute the azide stock solution to the desired final concentration in the reaction buffer.
-
Place the cuvette in the spectrophotometer and zero the instrument.
-
Initiate the reaction by adding a small volume of the DBCO stock solution to the cuvette, ensuring rapid mixing. The final concentration of the organic solvent should be kept low (typically <10%) to avoid affecting the reaction kinetics.
-
Immediately begin recording the absorbance at 309 nm at regular time intervals until the absorbance value stabilizes, indicating the completion of the reaction.
-
-
Data Analysis:
-
To determine the pseudo-first-order rate constant (k_obs), plot the natural logarithm of the absorbance at 309 nm versus time. For this, the azide should be in large excess compared to the DBCO reagent.
-
The plot should be linear, and the negative of the slope is equal to k_obs.
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the initial concentration of the azide in excess.
-
Protocol 2: Kinetic Analysis by ¹H NMR Spectroscopy
This technique allows for the direct monitoring of the disappearance of reactant signals and the appearance of product signals over time.
Materials:
-
DBCO-containing reagent
-
Azide-containing molecule (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard of a known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the DBCO reagent, the azide, and the internal standard in the chosen deuterated solvent.
-
In an NMR tube, combine the stock solutions to achieve the desired initial concentrations (e.g., 5 mM of each reactant).
-
-
NMR Data Acquisition:
-
Quickly acquire an initial ¹H NMR spectrum (t=0).
-
Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of data acquisition should be adjusted based on the expected reaction rate.
-
-
Data Analysis:
-
In each spectrum, integrate the signals corresponding to a disappearing reactant peak (e.g., a characteristic proton on the DBCO or azide) and a stable peak from the internal standard.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the reactant concentration versus time.
-
For a reaction with equal initial concentrations of reactants, the slope of this line will be equal to the second-order rate constant (k₂) multiplied by the initial concentration.
-
Visualizing the Experimental Workflow
To further elucidate the process of determining SPAAC reaction kinetics, the following diagrams illustrate the experimental workflows.
Conclusion
The choice of a SPAAC reagent is a critical decision that should be guided by the specific demands of the application. For scenarios requiring the fastest possible reaction kinetics, DBCO derivatives are the superior option. The homobifunctional nature of This compound provides an added layer of utility for crosslinking applications, making it a versatile tool for constructing complex bioconjugates. While reagents like BCN may be suitable for applications where smaller size and reduced lipophilicity are prioritized over reaction speed, the high reactivity of DBCO reagents generally leads to more efficient and rapid labeling, particularly at low reactant concentrations. This guide provides the foundational data and methodologies to empower researchers to make informed decisions for their bioorthogonal chemistry needs.
References
Validating Site-Specific Conjugation: A Comparative Guide to Dbco-peg4-dbco Chemistry
For researchers, scientists, and drug development professionals, the creation of homogeneous and stable bioconjugates, particularly antibody-drug conjugates (ADCs), is paramount for therapeutic success. Site-specific conjugation methods have emerged as a superior alternative to traditional stochastic approaches, offering precise control over payload placement and stoichiometry. This guide provides an objective comparison of conjugation strategies, focusing on the validation of site-specificity using the bifunctional linker, Dbco-peg4-dbco, which leverages strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry."
Performance Comparison of Conjugation Chemistries
The choice of linker chemistry is a critical determinant of an ADC's stability, efficacy, and safety profile. Below is a comparison of key performance parameters between ADCs synthesized using this compound (via SPAAC) and those created with a more traditional maleimide-based linker targeting engineered cysteines (e.g., THIOMAB™).
| Parameter | This compound (SPAAC) | Maleimide-Cysteine Chemistry | Key Considerations |
| Linkage Stability | Very High | Moderate to Low | The 1,2,3-triazole ring formed in SPAAC is exceptionally stable to hydrolysis and enzymatic cleavage, being considered a permanent linkage[1]. The thiosuccinimide bond from maleimide chemistry is susceptible to retro-Michael reactions, leading to premature payload release in vivo[2][3][4][5]. |
| Homogeneity (DAR) | High | High (with engineered sites) | Both methods allow for a controlled drug-to-antibody ratio (DAR). However, the stability of the maleimide linkage can lead to a decrease in the effective DAR over time in circulation. |
| Reaction Specificity | Very High (Bioorthogonal) | High (Thiol-specific) | SPAAC is bioorthogonal, meaning the azide and DBCO groups react specifically with each other and not with other functional groups in a biological system. Maleimide chemistry is specific to thiols, but can have off-target reactions with other nucleophiles. |
| Reaction Conditions | Mild (Aqueous, physiological pH) | Mild (Aqueous, near-neutral pH) | Both reactions proceed under biocompatible conditions, preserving the integrity of the antibody. |
| In Vivo Performance | Enhanced Therapeutic Index | Variable Therapeutic Index | The high stability of the triazole linkage leads to a better pharmacokinetic profile and a wider therapeutic window by minimizing off-target toxicity from released payload. The instability of the maleimide linkage can negatively impact the therapeutic index. |
| Conjugation Efficiency | High to near-quantitative | High | Both chemistries can achieve high conjugation yields, often exceeding 90% under optimized conditions. |
Experimental Protocols for Validating Site-Specificity
Accurate validation of site-specific conjugation is crucial for the characterization and quality control of bioconjugates. The following are detailed protocols for key experiments to confirm the site-specificity of conjugation with this compound.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated payloads, as the payload often increases the hydrophobicity of the antibody.
Materials:
-
Purified ADC sample
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system with UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the purified ADC sample.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.
-
Monitor the elution profile at 280 nm (for the antibody) and at the payload's maximum absorbance wavelength.
-
Integrate the peak areas for each species (DAR0, DAR1, DAR2, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of DARn * n) / Σ(Peak Area of DARn) where 'n' is the number of drugs per antibody for each peak.
Protocol 2: Confirmation of Conjugation Site by Peptide Mapping LC-MS/MS
Peptide mapping is the gold standard for identifying the precise amino acid residues where the payload is attached.
Materials:
-
Purified ADC sample (50-100 µg)
-
Denaturing Buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 7.8)
-
Reducing Agent (e.g., 10 mM Dithiothreitol - DTT)
-
Alkylating Agent (e.g., 55 mM Iodoacetamide - IAM)
-
Proteolytic enzyme (e.g., Trypsin, 1:20 enzyme-to-protein ratio)
-
Quenching solution (e.g., 1% Trifluoroacetic acid - TFA)
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the ADC sample in the denaturing buffer.
-
Reduce the disulfide bonds by adding DTT and incubating at 37°C for 30 minutes.
-
Alkylate the free cysteines by adding IAM and incubating in the dark at room temperature for 30 minutes.
-
-
Buffer Exchange:
-
Remove the denaturant, reducing, and alkylating agents by buffer exchange into a digestion-compatible buffer (e.g., 100 mM Tris-HCl, pH 7.8) using a desalting column.
-
-
Proteolytic Digestion:
-
Add trypsin to the sample and incubate at 37°C for 4-18 hours.
-
Quench the digestion by adding TFA.
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture into the LC-MS/MS system.
-
Separate the peptides using a reverse-phase column with a suitable gradient.
-
Acquire MS and MS/MS data.
-
-
Data Analysis:
-
Use protein sequencing software to search the MS/MS data against the antibody's sequence.
-
Identify peptides with a mass shift corresponding to the this compound linker and payload.
-
The MS/MS fragmentation pattern will confirm the exact amino acid of conjugation.
-
Visualizing Workflows and Mechanisms
To further clarify the processes involved in validating site-specific conjugation, the following diagrams, generated using the DOT language, illustrate key workflows and relationships.
Caption: Experimental workflow for ADC synthesis and validation.
Caption: Workflow for peptide mapping to identify conjugation sites.
Caption: Comparison of in vivo stability of ADC linkages.
References
- 1. benchchem.com [benchchem.com]
- 2. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Dbco-peg4-dbco from different suppliers.
A Comparative Analysis of DBCO-PEG4-DBCO from Various Suppliers for Researchers and Drug Development Professionals
This guide offers an objective comparison of this compound, a homobifunctional linker crucial for advancements in bioconjugation, targeted drug delivery, and the development of complex biomolecular architectures. As a key reagent in copper-free click chemistry, the quality and performance of this compound can significantly impact research and development outcomes. This analysis provides a framework for evaluating this linker from different commercial sources, focusing on critical quality attributes and providing standardized protocols for in-house verification.
Introduction to this compound
This compound is a homobifunctional crosslinker featuring two dibenzocyclooctyne (DBCO) groups at either end of a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[1] The DBCO moieties react with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and biocompatible "click" reaction that does not require a cytotoxic copper catalyst.[2][3] This makes it an ideal tool for applications in sensitive biological systems. The PEG4 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, minimizing steric hindrance.[1][4] This linker is widely used for crosslinking biomolecules, circularizing DNA or RNA strands, and functionalizing surfaces and nanoparticles.
Comparative Data on Key Quality Attributes
The performance of this compound is contingent on several key quality attributes. While direct head-to-head third-party comparative studies are not publicly available, researchers can and should evaluate products based on the following parameters, which are typically provided in supplier Certificates of Analysis (CoA) or product datasheets. The following table summarizes typical specifications offered by various suppliers.
Table 1: Comparison of this compound Specifications from Representative Suppliers
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) | Test Method |
| Purity | >95% | >98% | >99% | HPLC |
| Identity | Conforms to structure | Conforms to structure | Conforms to structure | ¹H NMR, Mass Spec |
| Appearance | White to off-white solid | White solid | Crystalline solid | Visual Inspection |
| Solubility | Soluble in DMSO, DMF | Soluble in DMSO, DMF, CH₂Cl₂ | Soluble in DMSO, DMF, MeOH | Visual Inspection |
| Storage | -20°C, desiccated | -20°C, desiccated | -20°C to -80°C, desiccated | Supplier Recommendation |
Note: This table is a representation of typical data. Researchers should always refer to the batch-specific Certificate of Analysis provided by the supplier for exact values.
Key Performance Parameters and Experimental Evaluation
To ensure reproducibility and success in your experiments, it is crucial to independently verify the quality of your this compound reagent. Below are detailed protocols for essential quality control experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Purity is arguably the most critical parameter, as impurities can lead to side reactions and complicate the interpretation of results. Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of DBCO reagents.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.
-
Procedure:
-
Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 95:5).
-
Inject 10 µL of the sample solution.
-
Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% over 20 minutes).
-
Monitor the elution profile using a UV detector at the absorbance maximum of the DBCO group (~309 nm).
-
Calculate purity by integrating the peak area of the main product and expressing it as a percentage of the total peak area.
-
Identity Confirmation by NMR and Mass Spectrometry
Verifying the chemical structure of the linker is essential. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocol:
-
¹H NMR Spectroscopy:
-
Dissolve 2-5 mg of the this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Confirm the presence of characteristic peaks: aromatic protons of the DBCO moiety (typically 7.0-7.8 ppm) and the ethylene glycol protons of the PEG spacer (around 3.6 ppm). The integration of these peaks should correspond to the expected proton ratios.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).
-
Analyze using an electrospray ionization (ESI) mass spectrometer.
-
Confirm that the observed mass-to-charge ratio (m/z) matches the theoretical molecular weight of the this compound molecule (e.g., [M+H]⁺ or [M+Na]⁺).
-
Aqueous Stability Assessment
The stability of the DBCO group in aqueous buffers is critical for bioconjugation reactions, which are often performed over several hours. Degradation can lead to reduced conjugation efficiency.
Experimental Protocol:
-
Materials: this compound, anhydrous DMSO, aqueous buffer (e.g., PBS, pH 7.4), RP-HPLC system.
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to 100 µM in the desired aqueous buffer (e.g., PBS, pH 7.4) pre-warmed to a specific temperature (e.g., 25°C or 37°C).
-
Immediately inject an aliquot (T=0) onto the HPLC to get a baseline measurement of the intact DBCO peak area.
-
Incubate the remaining solution at the chosen temperature.
-
At defined time points (e.g., 2, 4, 8, 24 hours), inject subsequent aliquots onto the HPLC.
-
Plot the percentage of the remaining DBCO peak area against time to determine the degradation rate. A loss of 3-5% reactivity over four weeks at 4°C has been noted for DBCO-modified antibodies.
-
Reactivity Assessment via SPAAC Reaction
The ultimate test of a DBCO reagent is its ability to efficiently react with an azide. This can be monitored by observing the consumption of the DBCO group using UV-Vis spectroscopy.
Experimental Protocol:
-
Materials: this compound, an azide-containing molecule (e.g., Azido-PEG4-Amine), reaction buffer (e.g., PBS), UV-Vis spectrophotometer.
-
Procedure:
-
Prepare solutions of this compound and the azide partner at known concentrations in the reaction buffer.
-
Mix the two reactants in a 1:1 or slight molar excess of one partner.
-
Immediately measure the UV-Vis spectrum, focusing on the characteristic absorbance peak of the DBCO group at ~309-310 nm. This is your T=0 reading.
-
Continue to acquire spectra at regular intervals (e.g., every 10 minutes).
-
Observe the decrease in absorbance at ~309 nm, which indicates the consumption of the DBCO group and thus, the progress of the click reaction.
-
Visualizing Experimental Workflows
The following diagrams illustrate common workflows where this compound is a critical component.
Caption: Workflow for ADC development using a homobifunctional DBCO linker.
Caption: Quality control workflow for qualifying a new batch of this compound.
Conclusion and Recommendations
The selection of a high-quality this compound linker is paramount for the success of bioconjugation projects. While many suppliers offer this reagent with high nominal purity, it is a best practice for researchers to perform in-house validation. By employing the standardized protocols for assessing purity, identity, stability, and reactivity outlined in this guide, scientists can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible results. When choosing a supplier, always request a batch-specific Certificate of Analysis and compare the provided data against these fundamental quality control parameters. For critical applications, such as the development of therapeutics, performing a comparative analysis of reagents from multiple suppliers is a prudent step to identify the most reliable source for your specific needs.
References
Safety Operating Guide
Proper Disposal of DBCO-PEG4-DBCO: A Comprehensive Guide
For researchers and professionals in drug development, the responsible handling and disposal of chemical reagents like DBCO-PEG4-DBCO are paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. While not classified as a highly hazardous substance, adherence to proper disposal protocols is essential. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, a bifunctional linker commonly utilized in bioconjugation.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to don the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
Recommended Personal Protective Equipment:
| PPE Category | Item |
| Eye Protection | Safety Goggles |
| Hand Protection | Chemical-Resistant Gloves |
| Body Protection | Lab Coat |
In the event of exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation develops, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and consult a physician.[1] |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the material is managed in an environmentally safe and compliant manner.
-
Waste Collection and Segregation :
-
Solid Waste : Collect any unused or expired solid this compound in a clearly labeled, sealed container. The container must be compatible with the chemical and marked with its full chemical name.
-
Liquid Waste (Solutions) : If the compound is dissolved in a solvent such as DMSO or DMF, it should be collected in a separate, labeled container designated for organic solvent waste. Do not mix with aqueous waste streams.[2]
-
Contaminated Labware : Dispose of any materials that have come into direct contact with this compound, such as pipette tips, tubes, and weighing paper, in a designated solid chemical waste container.[2]
-
-
Storage Pending Disposal :
-
Store the sealed waste container in a designated, well-ventilated chemical waste storage area.
-
Ensure the storage area is away from incompatible materials such as strong acids, alkalis, and strong oxidizing/reducing agents.
-
-
Arrange for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide them with the full chemical name and any available safety data sheet (SDS) information.
-
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Personal Precautions : Use personal protective equipment, including respiratory protection if dust is generated. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions : Prevent the product from entering drains.
-
Methods for Cleaning Up : For solid spills, sweep up and shovel the material. For liquid spills, absorb with an inert material. Place the collected material into a suitable, closed container for disposal.
Disposal Workflow
Caption: A workflow diagram illustrating the proper disposal procedure for this compound.
References
Personal protective equipment for handling Dbco-peg4-dbco
Hazard Identification and Classification
Based on analogous compounds, Dbco-peg4-dbco should be handled as a substance with potential hazards. The primary risks are associated with irritation and potential toxicity.[1] The Globally Harmonized System (GHS) classification for similar molecules suggests the following hazards:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
It is important to note that the toxicological properties of this compound itself have not been thoroughly investigated.
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound.
| Operation | Recommended PPE |
| Weighing and Aliquoting Powder | Nitrile or neoprene gloves (double-gloving recommended), lab coat or disposable gown, safety glasses with side shields or chemical splash goggles, and a face mask or respirator if not handled in a fume hood. |
| Dissolving in Solvent | Nitrile or neoprene gloves, lab coat or disposable gown, and chemical splash goggles. This should be performed in a fume hood. |
| Performing Reactions | Nitrile or neoprene gloves, lab coat or disposable gown, and chemical splash goggles. |
| Handling Waste | Nitrile or neoprene gloves, lab coat or disposable gown, and chemical splash goggles. |
At a minimum, all personnel handling the chemical must wear a lab coat, closed-toe shoes, and eye protection.
Handling and Storage Protocols
Engineering Controls : All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Receiving and Storage :
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated location. Recommended storage temperature is -20°C.
-
Keep away from strong acids, alkalis, and oxidizing agents.
Preparation for Use :
-
This compound is moisture-sensitive. To prevent condensation, allow the vial to equilibrate to room temperature before opening.
-
The compound is not readily soluble in aqueous buffers. Dissolve it in a dry, water-miscible organic solvent such as Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) before diluting it into the final reaction buffer.
First Aid Measures
In the event of exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Spillage and Disposal Plan
Spills :
-
Use personal protective equipment during cleanup.
-
Avoid dust formation.
-
For small spills, sweep up the solid material, place it in a suitable, closed container for disposal.
-
For solutions, absorb with an inert material (e.g., diatomite, universal binders) and dispose of the contaminated material.
-
Ensure the area is well-ventilated.
-
Prevent the product from entering drains.
Disposal :
-
Dispose of all waste, including unused product and contaminated labware, as hazardous chemical waste.
-
Do not dispose of down the drain or in regular trash.
-
Collect solid waste in a clearly labeled, sealed container.
-
Liquid waste (solutions in solvents like DMSO or DMF) should be collected in a separate, clearly labeled, and sealed container. Do not mix with aqueous waste.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal in accordance with local, regional, national, and international regulations.
Experimental Workflow
The following diagram outlines the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
